3-Methylazetidine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-methylazetidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMOOQLNJBNTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365411-50-2 | |
| Record name | 3-methylazetidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methylazetidine-3-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools in this endeavor, offering a unique combination of three-dimensional structure, metabolic stability, and improved physicochemical properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, while lower than that of an aziridine, imparts distinct reactivity and conformational rigidity, making it an attractive bioisostere for more common motifs.[2]
This guide provides a comprehensive technical overview of This compound (CAS: 1365411-50-2) , a key building block for introducing this valuable scaffold. We will delve into its core chemical properties, reactivity, synthesis, and safe handling, providing the foundational knowledge necessary for its effective application in drug discovery and development programs. The strategic placement of a methyl group on the quaternary C3 position offers a fixed vector for probing structure-activity relationships (SAR), while the carboxylic acid and secondary amine provide orthogonal handles for chemical elaboration.
Core Physicochemical and Structural Properties
The hydrochloride salt form of 3-Methylazetidine-3-carboxylic acid enhances its stability and solubility in polar protic solvents, rendering it a convenient and easy-to-handle solid for laboratory use.
| Property | Value | Source |
| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride | [3] |
| CAS Number | 1365411-50-2 | [3][4] |
| Molecular Formula | C₅H₁₀ClNO₂ | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Solubility | Soluble in water, methanol | Inferred from related compounds[5] |
| SMILES | CC1(CNC1)C(=O)O.Cl | [3] |
Chemical Structure:
Figure 1: 2D Structure of this compound.
Spectroscopic Characterization Profile
While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its spectroscopic signature based on well-established principles. These data are crucial for identity confirmation and purity assessment of synthesized or purchased materials.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically in the 10-12 ppm range.[6] The protons on the azetidine ring (CH₂) will likely appear as multiplets in the 3-4 ppm region, shifted downfield by the adjacent nitrogen. The methyl group (CH₃) will present as a sharp singlet around 1.5 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.[7] The quaternary carbon bonded to the methyl and carboxyl groups, along with the two methylene carbons of the azetidine ring and the methyl carbon, will have characteristic shifts in the aliphatic region.
-
Infrared (IR) Spectroscopy: IR analysis is highly effective for identifying the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the parent compound (free base) would be expected to show a prominent [M+H]⁺ ion at m/z 116.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis, Reactivity, and Strategic Application
The utility of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively under appropriate conditions.
Plausible Synthetic Pathway
Caption: Key reactive centers of the 3-Methylazetidine-3-carboxylic acid core.
-
Carboxylic Acid Reactivity: This group undergoes all standard transformations. Its conversion to an amide via coupling reactions is arguably its most important application in drug discovery, enabling the linkage of the azetidine scaffold to other fragments. [10][11]* Azetidine Ring Reactivity: The secondary amine is a potent nucleophile once deprotonated. It can be readily acylated, alkylated, or used in reductive amination protocols. The ring itself is relatively stable but can be opened under strongly acidic or reductive conditions, a factor to consider during reaction planning. [2]
Application in Drug Discovery & Medicinal Chemistry
The incorporation of the 3-methylazetidine-3-carboxylic acid scaffold into a drug candidate can confer several advantages:
-
Improved Physicochemical Properties: The sp³-rich, polar nature of the azetidine ring can disrupt planarity and increase aqueous solubility compared to more traditional, aromatic linkers. [1]2. Metabolic Stability: The quaternary carbon at the 3-position blocks potential sites of metabolic oxidation, which can enhance the pharmacokinetic profile of a molecule.
-
Novel SAR Vectors: The rigid, three-dimensional structure of the ring provides a well-defined orientation for substituents, allowing for precise probing of interactions within a biological target's binding pocket. Azetidines are now found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, validating their utility in creating effective therapeutics. [1]4. Peptidomimicry: As a constrained amino acid analog, it can be incorporated into peptides or small molecules to lock in a specific conformation, which can lead to enhanced potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The primary hazards are related to irritation. [3]
| Hazard Category | GHS Classification & Precaution | Source |
|---|---|---|
| Skin Contact | H315: Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. | [3][12] |
| Eye Contact | H319: Causes serious eye irritation. Wear eye protection (safety glasses/goggles). | [3][13] |
| Inhalation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [3][12] |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. | [12][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13]|
Representative Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine, a cornerstone reaction for utilizing this building block.
Objective: To synthesize N-benzyl-3-methylazetidine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Add anhydrous DCM (or DMF) to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).
-
Add DIPEA to the mixture and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride and the carboxylic acid for activation.
-
In a separate vial, dissolve EDC·HCl and HOBt in a minimal amount of anhydrous DCM/DMF.
-
Add the EDC/HOBt solution to the reaction flask and stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Slowly add benzylamine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Causality: The use of EDC/HOBt is a classic peptide coupling strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts cleanly with the amine nucleophile (benzylamine) to form the stable amide bond. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug design. Its unique combination of a strained, sp³-rich core, conformational rigidity, and versatile chemical handles provides medicinal chemists with a powerful building block to create molecules with enhanced pharmacological properties. A thorough understanding of its chemical properties, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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3-Methylazetidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. HETEROCYCLES. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
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New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]
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The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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A Technical Guide to the Structural Elucidation of 3-Methylazetidine-3-carboxylic acid hydrochloride
Abstract
This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 3-Methylazetidine-3-carboxylic acid hydrochloride (C₅H₁₀ClNO₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific rationale and causality behind experimental choices. By integrating data from Mass Spectrometry, FTIR, advanced 1D and 2D NMR spectroscopy, and Single-Crystal X-ray Diffraction, we present a self-validating system that ensures the highest degree of confidence in the final structural assignment.
Introduction: The Imperative for Unambiguous Characterization
This compound is a substituted, non-proteinogenic cyclic amino acid. Azetidine rings are valuable structural motifs in medicinal chemistry, often used as conformationally constrained bioisosteres for other functional groups to enhance potency, selectivity, or pharmacokinetic properties.[1] Given that subtle changes in molecular architecture can drastically alter biological activity, the definitive confirmation of its structure—including connectivity and stereochemistry—is a foundational requirement for its application in drug discovery and chemical biology.
This guide outlines a logical, field-proven workflow for elucidating the structure of this molecule, beginning with foundational analysis and culminating in definitive three-dimensional confirmation.
The Elucidation Workflow: A Phased Approach
A robust structural elucidation process is not a single experiment but a logical progression of analyses where each step informs the next. The data from orthogonal techniques are woven together to build a cohesive and self-consistent structural hypothesis that is ultimately confirmed without ambiguity.
Caption: A logical workflow for structure elucidation.
Phase 1: Foundational Analysis
Molecular Formula and Weight Determination via Mass Spectrometry (MS)
Expertise & Rationale: The first step is to confirm the molecular formula (C₅H₁₀ClNO₂) and mass. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, pre-charged molecules like amino acid hydrochlorides, minimizing fragmentation and preserving the molecular ion.[2] We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base (3-Methylazetidine-3-carboxylic acid).
Expected Data:
-
Molecular Formula (Free Base): C₅H₉NO₂
-
Exact Mass (Free Base): 115.0633 u
-
Observed Ion [M+H]⁺: m/z 116.0706
The observation of an ion at m/z 116.0706 with an isotopic pattern consistent with C₅H₁₀NO₂⁺ provides strong evidence for the assigned molecular formula. Tandem MS (MS/MS) experiments on the precursor ion at m/z 116 can reveal characteristic fragmentation patterns, such as the loss of water (-18 u) or carbon dioxide (-44 u), offering initial clues about the connectivity.[3][4]
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For an amino acid hydrochloride, the spectrum is expected to be a composite of absorptions from the carboxylic acid, the secondary amine hydrochloride, and the alkyl framework.
Trustworthiness: The presence of characteristic, strong, and broad absorptions in specific regions provides a reliable fingerprint of the functional groups, validating the elemental composition suggested by MS.
Expected Key Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong band due to H-bonding.[5] |
| N-H⁺ (Amine HCl) | 2400-2800 | Broad absorption, often appearing as multiple small peaks on the O-H stretch. |
| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp absorption.[6] |
| C-H (Alkyl) | 2850-3000 | Medium to strong C-H stretching vibrations. |
The simultaneous observation of these bands provides high confidence in the presence of both the carboxylic acid and the amine hydrochloride moieties.
Phase 2: Connectivity Mapping via NMR Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules in solution.[7][8] A full suite of 1D and 2D experiments is required for an unknown structure.
Protocol Note: The sample should be dissolved in a deuterated solvent such as D₂O or DMSO-d₆. D₂O is often preferred for amino acid hydrochlorides due to high solubility and its ability to exchange with the labile O-H and N-H protons, which can simplify the spectrum by causing those signals to disappear.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-Methylazetidine-3-carboxylic acid, we anticipate:
-
A singlet for the methyl (CH₃) group protons.
-
Two distinct signals for the two sets of inequivalent methylene (CH₂) protons on the azetidine ring. These will likely appear as complex multiplets due to geminal and vicinal coupling.
-
Labile protons (COOH and NH₂⁺) that may appear as broad singlets or may not be observed if D₂O is used.[5]
-
-
¹³C NMR: This spectrum shows the number of distinct carbon environments. We expect to see 5 signals:
-
One quaternary carbon (C-3, attached to CH₃ and COOH).
-
One carbonyl carbon (COOH), typically downfield (~165-185 ppm).[5]
-
Two methylene carbons (CH₂) from the azetidine ring.
-
One methyl carbon (CH₃), typically upfield.
-
2D NMR: Building the Molecular Skeleton
Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[9][10] The combination of COSY, HSQC, and HMBC experiments is a self-validating system for determining the carbon skeleton and the placement of substituents.
Caption: 2D NMR correlation logic for structural assembly.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the geminal protons on each methylene carbon and between the vicinal protons of the two different methylene groups of the azetidine ring. This confirms the -CH₂-CH₂- fragment within the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of each carbon signal that has attached protons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. The most critical expected correlations are:
-
From the methyl protons (H₃) to the quaternary carbon (C3) , the carboxyl carbon (COOH) , and the two ring methylene carbons .
-
From the ring methylene protons to the quaternary carbon (C3) .
-
Data Synthesis: By combining these spectra, the structure is assembled. HSQC assigns the protonated carbons. COSY connects the protonated carbons into spin systems. HMBC connects the spin systems and links them to non-protonated carbons (like the quaternary C3 and the carboxyl carbon), completing the molecular skeleton. The observation of all expected correlations provides an extremely high degree of confidence in the 2D structure.[11][12]
Phase 3: Definitive Confirmation via Single-Crystal X-ray Diffraction
Authoritative Grounding: While NMR provides the definitive structure in solution, Single-Crystal X-ray Diffraction provides an unambiguous map of atomic positions in the solid state, serving as the ultimate "gold standard" for structural proof.[13] For a crystalline material like an amino acid hydrochloride, obtaining suitable crystals is often feasible.[14]
Expertise & Rationale: This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom (including relative stereochemistry if applicable, though our target is achiral) can be determined, along with bond lengths and angles.
Trustworthiness: The result of a successful X-ray crystallography experiment is not an interpretation but a direct visualization of the molecular structure. It validates the connectivity determined by NMR and provides precise bond length and angle data, confirming the presence of the strained four-membered azetidine ring.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is complete when the data from all techniques converge on a single, consistent structure.
-
Mass Spectrometry confirms the molecular formula.
-
FTIR confirms the presence of the required functional groups.
-
1D and 2D NMR definitively establish the atomic connectivity and build the 2D molecular skeleton.
This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing a molecule in research and development pipelines.
Appendix: Experimental Protocols
A.1 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Analysis: Infuse the sample directly or via LC injection. Acquire a full scan spectrum from m/z 50-500.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use software to confirm the elemental composition.
A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[15]
-
Experiments to Run:
-
¹H NMR: Standard proton experiment (zg30 pulse program).
-
¹³C NMR: Proton-decoupled carbon experiment (zgpg30 pulse program).
-
COSY: Gradient-selected COSY (cosygpqf pulse program).
-
HSQC: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 pulse program).
-
HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz (hmbcgplpndqf pulse program).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak and reference the ¹³C spectrum accordingly. Analyze cross-peaks in 2D spectra to build connectivity maps.
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An In-Depth Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride: A Constrained Amino Acid for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS Number: 1365411-50-2), a unique, non-canonical amino acid. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's strategic importance, a proposed synthetic pathway with detailed protocols, predictive analytical characterization, and its potential applications in peptide and small molecule therapeutics. By leveraging the principles of conformational constraint, this building block offers a valuable tool for modulating the pharmacological properties of next-generation therapeutics.
Introduction: The Strategic Value of Conformational Constraint in Drug Design
The modern paradigm of drug discovery increasingly focuses on molecules with a high degree of three-dimensionality (sp³-rich character).[1][2] Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in this arena.[3][4] Their inherent ring strain and conformational rigidity offer distinct advantages over more flexible acyclic or larger ring systems.[5] These features allow for:
-
Enhanced Metabolic Stability: The azetidine ring can block sites of metabolism, increasing a drug's half-life.[1]
-
Improved Physicochemical Properties: Azetidines can fine-tune properties like solubility and lipophilicity (logP).[2]
-
Precise Vectorial Orientation: The rigid framework allows for the precise positioning of substituents in three-dimensional space, leading to optimized interactions with biological targets.[3]
3-Methylazetidine-3-carboxylic acid is an α,α-disubstituted amino acid, a class of compounds known to act as potent modifiers of peptide conformation.[6] The quaternary center at the α-position introduces a significant steric constraint, which can induce specific secondary structures, such as β-turns or helical motifs, in peptides.[7] This conformational locking can enhance binding affinity, selectivity, and resistance to proteolytic degradation.[8] The hydrochloride salt form ensures improved solubility and handling characteristics for laboratory use.[9]
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1365411-50-2 | [9][10][11][12] |
| Molecular Formula | C₅H₁₀ClNO₂ | [10][13] |
| Molecular Weight | 151.59 g/mol | [10][13] |
| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride | [1] |
| SMILES | CC1(CNC1)C(=O)O.Cl | [1] |
| Appearance (Predicted) | White to off-white crystalline solid | |
| Solubility (Predicted) | Soluble in water and polar protic solvents | [14] |
Proposed Synthesis Pathway and Experimental Protocol
Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile
-
Rationale: The azetidine nitrogen must be protected to prevent side reactions and to facilitate the subsequent α-alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
-
Procedure:
-
To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-azetidine-3-carbonitrile.
-
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile
-
Rationale: Introduction of the methyl group at the C3 position is achieved by deprotonation of the α-proton to the nitrile, followed by quenching with an electrophilic methyl source. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to achieve complete deprotonation.
-
Procedure:
-
Prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting anion solution for 1 hour at -78 °C.
-
Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the methylated product.
-
Step 3: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions. The Boc protecting group is stable enough to withstand initial stages but may be partially cleaved, requiring re-protection if necessary, though a one-pot hydrolysis and deprotection is often feasible.
-
Procedure:
-
Suspend 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile (1.0 eq) in concentrated aqueous hydrochloric acid (~6 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring for the disappearance of starting material and intermediates by LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid. For this proposed synthesis, we will proceed directly to the final deprotection step. If isolation of the Boc-protected acid is desired, careful neutralization and extraction would be required.[13]
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the removal of the Boc protecting group. Treatment with a strong acid like hydrochloric acid in an organic solvent provides the desired hydrochloride salt directly.
-
Procedure:
-
Dissolve the crude product from Step 3 in a minimal amount of methanol.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, ~5-10 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the deprotection by LC-MS. Upon completion, concentrate the solvent under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized from a solvent system like methanol/diethyl ether to yield the pure this compound.
-
Analytical Characterization (Predicted)
No formal published spectra for this specific compound are available. However, based on the known spectroscopic properties of carboxylic acids, azetidines, and related derivatives, the following characteristics can be reliably predicted.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-12 (broad) | singlet | 1H | -COOH (may exchange with D₂O) |
| ~8-10 (very broad) | singlet | 2H | -NH₂⁺- (hydrochloride salt) | |
| ~3.8-4.2 | doublet | 2H | Azetidine CH₂ (adjacent to NH₂⁺) | |
| ~3.6-4.0 | doublet | 2H | Azetidine CH₂ (adjacent to NH₂⁺) | |
| ~1.5 | singlet | 3H | -CH₃ | |
| ¹³C NMR | ~175-180 | - | - | -C OOH |
| ~50-55 | - | - | Azetidine C H₂ | |
| ~45-50 | - | - | Quaternary C -CH₃ | |
| ~20-25 | - | - | -C H₃ |
-
Rationale for Predictions: The carboxylic acid proton is expected to be highly deshielded.[17] The azetidine ring protons will appear as two distinct sets of doublets due to geminal coupling, shifted downfield by the adjacent positively charged nitrogen. The methyl group will be a singlet, and the quaternary carbon will not show up in a standard ¹H NMR. In ¹³C NMR, the carbonyl carbon will be significantly downfield.[15]
Infrared (IR) Spectroscopy
| Predicted Frequency (cm⁻¹) | Vibration Type |
| 2500-3300 (very broad) | O-H stretch (carboxylic acid) |
| 2400-2800 (broad) | N-H stretch (ammonium salt) |
| ~1710-1730 | C=O stretch (carboxylic acid) |
| ~1600 | N-H bend (ammonium salt) |
Mass Spectrometry (MS)
For Electrospray Ionization (ESI-MS) in positive mode, the expected parent ion would be for the free base:
-
[M+H]⁺: Calculated for C₅H₁₀NO₂⁺: m/z 116.07.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block for introducing conformational constraints into peptides and small molecules.
As a Constrained Amino Acid in Peptides
Its primary application is as a non-natural amino acid in peptide synthesis. The quaternary α-carbon restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt a specific conformation. This can be used to stabilize desired secondary structures like β-turns, which are often involved in protein-protein interactions.[8]
Caption: Incorporation of 3-Me-Aze-3-COOH imposes rigid conformational constraints on a peptide backbone.
This structural rigidity can lead to:
-
Increased Potency: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.
-
Enhanced Proteolytic Stability: The unnatural structure can prevent recognition by proteases, prolonging the peptide's therapeutic window.[8]
-
Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended biological target over off-targets.
As a Scaffold for Small Molecules
Beyond peptides, the azetidine-3-carboxylic acid core can serve as a versatile scaffold. The carboxylic acid and the secondary amine provide two orthogonal handles for further functionalization, allowing for the creation of diverse libraries of sp³-rich small molecules for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2]
Conclusion
This compound represents a strategically important building block for modern medicinal chemistry. Its conformationally constrained, α,α-disubstituted structure provides a powerful tool for rationally designing peptides and small molecules with improved pharmacological profiles. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and properties can be confidently predicted based on well-established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and strategically deploy this compound in their drug discovery programs.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (2026).
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
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- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar (2026).
- Structures of some azetidine‐based drugs.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- This compound, 95% Purity, C5H10ClNO2, 100 mg. Mcule.
- CAS 1365411-50-2: 3-Methyl-3-azetidinecarboxylic acid HCl. Autechilo.
- CAS NO. 1365411-50-2 | 3-Methylazetidine-3-carboxylic acid ... Arctom.
- This compound | 1365411-50-2. Enamine.
- This compound. PubChem.
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace (2011).
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
- Spectroscopy of Carboxylic Acid Deriv
- Azetidine-3-carboxylic acid, 98+%. Thermo Scientific Alfa Aesar (2025).
- 3-Azetidinecarboxylic acid, 98%. Sigma-Aldrich.
- Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. ChemicalBook.
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- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Azetidine synthesis [organic-chemistry.org]
- 10. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis of 3-Methylazetidine-3-carboxylic acid hydrochloride
Introduction
3-Methylazetidine-3-carboxylic acid is a valuable, conformationally constrained non-proteinogenic amino acid. Its rigid four-membered ring structure imparts unique stereochemical properties, making it an attractive building block in medicinal chemistry and drug development. Incorporation of this moiety into peptide scaffolds can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structure. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 3-Methylazetidine-3-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The chosen strategy focuses on the construction of the azetidine ring through a thermodynamically favored rearrangement, followed by the introduction and modification of the carboxylic acid functionality. This approach offers a reliable and scalable route to the target compound.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
The following sections provide a step-by-step guide for each stage of the synthesis. The choice of the N-protecting group (e.g., tert-butyl or benzyl) can be adapted based on the desired deprotection conditions and substrate compatibility. For the purpose of this guide, a tert-butyl protecting group will be exemplified.
Part 1: Synthesis of N-tert-Butyl-3-bromo-3-methylazetidine
This key intermediate is synthesized in a three-step sequence starting from 2-methylpropenal.
Step 1a: Bromination of 2-Methylpropenal
To a solution of 2-methylpropenal in a suitable solvent such as dichloromethane, bromine is added dropwise at a low temperature (e.g., 0 °C) to afford 2,3-dibromo-2-methylpropanal.
Step 1b: Reductive Amination
The crude 2,3-dibromo-2-methylpropanal is then reacted with tert-butylamine to form the corresponding imine. Subsequent reduction with a mild reducing agent like sodium borohydride in an alcoholic solvent yields N-tert-butyl-2,3-dibromo-2-methylpropan-1-amine.
Step 1c: Cyclization to N-tert-Butyl-3-bromo-3-methylazetidine
The N-tert-butyl-2,3-dibromo-2-methylpropan-1-amine is cyclized by heating in a suitable solvent like isopropanol. This proceeds via an initial aziridine formation followed by a thermal rearrangement to the more stable azetidine.[1]
Sources
Spectroscopic Characterization of 3-Methylazetidine-3-carboxylic acid hydrochloride: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 3-Methylazetidine-3-carboxylic acid hydrochloride (C₅H₁₀ClNO₂; Molecular Weight: 151.59 g/mol ).[1] Due to the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models based on fundamental spectroscopic principles and draws comparative insights from the known data of its structural analog, Azetidine-3-carboxylic acid hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.
Introduction: The Significance of Substituted Azetidines
Azetidine carboxylic acids are a class of strained heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid four-membered ring structure serves as a valuable scaffold in the design of peptidomimetics and other biologically active molecules. The substitution on the azetidine ring, such as the methyl group in the title compound, can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. Accurate spectroscopic characterization is therefore a critical first step in any research and development endeavor involving these novel building blocks.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the azetidine ring protons, the methyl group, and exchangeable protons from the carboxylic acid and the ammonium salt. The spectrum would be acquired in a deuterated solvent such as D₂O or DMSO-d₆.
Table 1: Predicted ¹H NMR Peak Assignments for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~12-13 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[2] |
| ~9-10 | Broad Singlet | 2H | -NH₂⁺- | Protons on the nitrogen of the hydrochloride salt are deshielded and will appear as a broad signal due to quadrupolar relaxation and exchange. |
| ~3.8-4.2 | Multiplet | 4H | -CH₂- (Azetidine ring) | The two sets of methylene protons on the azetidine ring are diastereotopic and will likely appear as a complex multiplet. |
| ~1.5 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Predicted Chemical Shift (ppm) | Carbon Type | Assignment | Rationale |
| ~175-180 | Quaternary | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[2] |
| ~55-60 | Methylene | -CH₂- (Azetidine ring) | The carbons of the azetidine ring are attached to an electron-withdrawing nitrogen atom, leading to a downfield shift. |
| ~40-45 | Quaternary | C-CH₃ | The quaternary carbon attached to the methyl and carboxylic acid groups. |
| ~20-25 | Methyl | -CH₃ | The methyl carbon is expected in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the presence of a carboxylic acid, an ammonium salt, and aliphatic C-H bonds.
Table 3: Predicted Key IR Absorptions for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad | O-H | Stretching (in COOH) |
| 2400-2800 | Broad | N-H | Stretching (in NH₂⁺) |
| ~1700-1730 | Strong | C=O | Stretching (in COOH) |
| ~2850-3000 | Medium | C-H | Stretching (Aliphatic) |
| ~1210-1320 | Medium | C-O | Stretching (in COOH) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique.
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule (M+H)⁺ would be observed at an m/z of 116.07, corresponding to the free base (C₅H₉NO₂). The molecular weight of the free base is 115.13 g/mol .
-
Key Fragments: Fragmentation of the parent ion could occur through several pathways:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 70.07.
-
Ring opening followed by fragmentation.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Experimental Workflows
The following diagrams illustrate the general workflows for acquiring the spectroscopic data.
Caption: Workflow for NMR Data Acquisition and Processing.
Caption: Workflow for IR Data Acquisition using ATR.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Conclusion
This technical guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for scientists working with this compound. It is anticipated that this guide will facilitate the unambiguous identification and quality control of this compound in a research and development setting. Experimental verification of these predictions is encouraged as and when the compound becomes more widely available.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Vedantu. IR spectrum of carboxylic acids and alcohols. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 3-Methylazetidine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the critical physicochemical properties of 3-Methylazetidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. It offers a Senior Application Scientist's perspective on experimental design, data interpretation, and best practices for handling this compound. The guide is structured to deliver actionable insights into its solubility across various solvent systems and its stability under stress conditions, ensuring scientific integrity and enabling robust application in research and development.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of medicinal chemistry, small, strained rings have emerged as powerful tools for optimizing drug-like properties. The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a compelling structural alternative to more common rings like piperidine or pyrrolidine. Its rigid conformation can favorably impact ligand-receptor binding by reducing the entropic penalty upon binding. This compound provides a synthetically versatile scaffold, combining the benefits of the azetidine ring with a chiral center and a carboxylic acid handle for further chemical modification. A thorough understanding of its solubility and stability is a prerequisite for its effective use, from initial reaction setup to final formulation considerations.
Solubility Profile: A Multifaceted Analysis
The hydrochloride salt form of 3-Methylazetidine-3-carboxylic acid is intentionally designed to confer aqueous solubility. However, its behavior in different chemical environments is nuanced and warrants detailed investigation.
pH-Dependent Aqueous Solubility
The molecule possesses both a basic secondary amine (the azetidine nitrogen) and an acidic carboxylic acid. This amphoteric nature means its net charge and, consequently, its aqueous solubility are highly dependent on pH.
Core Principle: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. The overall solubility is the sum of the intrinsic solubility of the neutral form and the concentration of the ionized form(s).
Experimental Protocol: Shake-Flask Equilibrium Solubility
This method remains the gold standard for determining thermodynamic solubility.
-
System Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).
-
Equilibration: Add an excess of solid this compound to each buffer. Agitate the resulting slurries at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Quantification: Separate the solid and liquid phases via centrifugation and/or filtration. Analyze the clear supernatant using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. The pH of the supernatant should be confirmed after equilibration.
Anticipated pH-Solubility Curve and Mechanistic Rationale:
| pH Range | Predominant Species | Expected Solubility | Rationale |
| < 2 | Cationic | Very High | Both the azetidine nitrogen and the carboxylic acid are protonated. The positive charge on the nitrogen drives strong interactions with water. |
| 3 - 6 | Zwitterionic | High | The azetidine is protonated (+) and the carboxylic acid is deprotonated (-). The zwitterion is highly polar, maintaining good aqueous solubility. |
| > 7 | Anionic | Moderate to Low | The azetidine is neutral, and the carboxylic acid is deprotonated. The loss of the positive charge reduces overall polarity and aqueous solubility. |
This table presents a generalized profile. Actual solubility values must be determined empirically.
Solubility in Organic and Mixed Solvent Systems
For synthetic chemistry and formulation development, solubility in non-aqueous media is equally critical. Hydrochloride salts generally exhibit lower solubility in organic solvents compared to their free base counterparts due to the high lattice energy of the salt crystal.[1]
Experimental Workflow: High-Throughput Screening
A tiered approach is efficient for screening a broad range of solvents.
Caption: A two-tiered workflow for solvent solubility screening.
Expected Solubility Hierarchy:
-
High Solubility: Protic polar solvents like water and methanol are expected to be excellent solvents.[2] Other polar aprotic solvents like DMSO are also likely to be effective.
-
Moderate to Low Solubility: Less polar alcohols like ethanol.
-
Poor Solubility: Non-polar or weakly polar solvents such as ethyl acetate, dichloromethane (DCM), and acetonitrile (ACN), where the energy required to break the salt's crystal lattice is not compensated by favorable solvent-solute interactions.[1]
Chemical Stability Profile: Ensuring Compound Integrity
Understanding the chemical stability of a molecule is mandated by regulatory bodies and is fundamental to good science.[3][4][5][6] Forced degradation (stress testing) is an essential process used to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8][9]
Forced Degradation Protocol
This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[4][10]
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample should be stored under refrigerated conditions (2-8°C) in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24-48 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24-48 hours.
-
Thermal: Heat the stock solution at 60°C in the dark for 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.
-
-
Analysis: At appropriate time points, withdraw samples, quench the reaction (e.g., neutralize acid/base samples), and analyze by a stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradants.
Predicted Degradation Pathways and Mechanistic Rationale
The structure of 3-Methylazetidine-3-carboxylic acid suggests several potential, albeit unlikely, degradation pathways under harsh conditions.
Logical Framework for Stability Assessment
Caption: Logical process flow for the forced degradation study.
-
Hydrolytic Stability: The azetidine ring itself is generally stable. Unlike more strained aziridines or β-lactams, ring-opening via hydrolysis requires forcing conditions. A study on a more complex azetidine-containing molecule showed that degradation occurred via amide bond hydrolysis elsewhere in the molecule and, under more rigorous conditions, through the formation of an azetidinium ion intermediate.[7][11] For the title compound, significant degradation under typical acidic or basic stress conditions is not expected.
-
Oxidative Stability: The secondary amine of the azetidine is the most likely site for oxidation, potentially leading to N-oxide formation or ring cleavage under strong oxidizing conditions.
-
Thermal & Photostability: As a saturated aliphatic carboxylic acid salt, the compound is predicted to have high thermal and photostability. No chromophore exists to absorb significant UV/Vis light, minimizing the risk of photodegradation.
Summary and Best Practices
Data Synopsis
| Property | Summary of Expected Behavior |
| Aqueous Solubility | Excellent at acidic and neutral pH, decreasing at basic pH. |
| Organic Solubility | Soluble in polar protic solvents (water, methanol). Poorly soluble in less polar and non-polar organic solvents. |
| Chemical Stability | Expected to be highly stable. The most probable (though still unlikely) degradation pathway is oxidation at the azetidine nitrogen. |
Recommendations for Handling and Storage:
-
Solid Storage: Store the compound in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from moisture, as hydrochloride salts can be hygroscopic.
-
Solution Preparation: For aqueous applications, use buffers to control pH and ensure consistent solubility. Prepare aqueous solutions fresh whenever possible.
-
Long-Term Solution Storage: For stock solutions, DMSO is often a suitable solvent for storage at -20°C or -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved from the search results.[6]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from the search results.[5]
-
Forced degradation studies. (2021). ResearchGate. Retrieved from the search results.[7]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from the search results.[3]
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Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, September 5). PubMed. Retrieved from the search results.[11]
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Q1A(R2) Guideline. (n.d.). ICH. Retrieved from the search results.[4]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from the search results.[10]
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pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985, March). PubMed. Retrieved from the search results.[12]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from the search results.[8]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from the search results.[9]
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Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved from the search results.[1]
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Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (n.d.). Retrieved from the search results.[2]
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A Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride for Pharmaceutical Research and Development
Introduction: The Rising Prominence of Azetidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes for successful drug candidates.[1] This guide provides an in-depth technical overview of a specific and valuable building block, 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS No. 1365411-50-2), for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties and Structural Attributes
This compound is a non-natural, substituted amino acid analog. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol [2] |
| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride[2] |
| CAS Number | 1365411-50-2[2] |
| Appearance | Typically a white to off-white solid |
The core structure features a quaternary carbon at the 3-position of the azetidine ring, which introduces a level of steric hindrance that can influence the molecule's interaction with enzymes and receptors, potentially leading to increased selectivity and reduced off-target effects.
Commercial Sourcing and Supplier Evaluation
The reliable procurement of high-quality building blocks is a critical first step in any drug discovery program. For this compound, a number of commercial suppliers are available, ranging from large chemical conglomerates to specialized boutique providers.
| Supplier | Purity (Typical) | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Often available in smaller quantities for research purposes. |
| Thermo Scientific (Alfa Aesar) | 95% | Provides comprehensive documentation, including Certificates of Analysis.[3] |
| BLD Pharm | ≥95% | Offers a range of catalog sizes and provides analytical data upon request.[4] |
| Combi-Blocks | ≥95% | Specializes in building blocks for combinatorial chemistry and medicinal chemistry. |
| Enamine | ≥95% | A well-known supplier of screening compounds and building blocks. |
| Alichem | ≥95% | Provides a range of fine chemicals and pharmaceutical intermediates. |
The Criticality of Supplier Qualification
The selection of a supplier should not be based solely on price. A thorough evaluation of a supplier's quality systems and documentation is paramount. A Certificate of Analysis (CoA) is a non-negotiable document that should accompany every batch of material. Key information to scrutinize on a CoA includes:
-
Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.
-
Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and sometimes supplemented with Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A purity level of ≥95% is generally acceptable for early-stage research, though higher purity may be required for more advanced studies.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal and within acceptable limits.
-
Water Content: Determined by Karl Fischer titration, this can be important for reactions sensitive to moisture.
The following diagram illustrates a robust workflow for qualifying a new supplier of a critical building block like this compound.
Caption: Workflow for Supplier Qualification.
Synthetic Routes and Potential Impurities
Understanding the synthetic pathway to this compound is crucial for anticipating potential impurities. While proprietary manufacturing processes may vary between suppliers, a plausible synthetic route can be extrapolated from the chemical literature. A common strategy involves the construction of the azetidine ring followed by functional group manipulations.
One potential synthetic approach starts with the formation of a suitably protected 3-bromo-3-methylazetidine, which can then be converted to the corresponding nitrile. Subsequent hydrolysis of the nitrile affords the carboxylic acid.[5]
Caption: Plausible Synthetic Pathway.
Potential Impurities to Consider:
-
Starting Materials: Unreacted precursors from the initial steps of the synthesis.
-
Over-alkylation or Incomplete Cyclization Products: Side products from the formation of the azetidine ring.
-
Residual Cyanide: If the cyanation step is not fully quenched and purified.
-
Amide Intermediate: Incomplete hydrolysis of the nitrile can lead to the presence of 3-methylazetidine-3-carboxamide.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other positional isomers could potentially form in small amounts.
In-House Quality Control: A Self-Validating System
Upon receipt of this compound, it is best practice to perform in-house QC to verify the identity and purity of the material. This not only validates the supplier's CoA but also ensures the integrity of the starting material for your experiments.
Experimental Protocol: Identity and Purity Verification
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Methodology:
-
Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and integrate the signals. The chemical shifts, coupling patterns, and integration values should be consistent with the structure of this compound.
-
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Inject the sample onto an appropriate reversed-phase HPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) and a mass spectrometer in positive ion mode.
-
The HPLC chromatogram will provide the purity of the compound based on the relative peak areas. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (m/z ≈ 116.07).
-
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its incorporation into a drug candidate can lead to:
-
Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic amines.
-
Enhanced Solubility: The presence of the carboxylic acid and the hydrochloride salt form contribute to improved aqueous solubility.
-
Novel Chemical Space: The rigid, three-dimensional structure allows for the exploration of new pharmacophores and binding interactions.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of this compound.
-
Handling: As with most fine chemicals, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended to minimize potential degradation.
-
Stability: While formal long-term stability data for this specific compound is not widely published, azetidine derivatives can be susceptible to degradation under harsh conditions. Forced degradation studies on more complex molecules containing azetidine rings have shown that hydrolysis of amide bonds and ring-opening reactions can occur under strong acidic or basic conditions.[6] Therefore, it is advisable to avoid prolonged exposure to extreme pH and high temperatures.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. By understanding the nuances of its sourcing, quality control, and handling, researchers can confidently incorporate this important scaffold into their drug development programs, paving the way for the next generation of innovative medicines.
References
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Thermo Fisher Scientific. (n.d.). Certificate of analysis: Methyl azetidine-3-carboxylate hydrochloride, 95%. Retrieved from [Link]
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PubChem. (n.d.). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
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Biblio. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. Retrieved from [Link]
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Introduction to azetidine-containing building blocks in medicinal chemistry
An In-Depth Technical Guide to Azetidine-Containing Building Blocks in Medicinal Chemistry
Foreword: The Rise of a Strained Scaffold
For decades, the strained four-membered azetidine ring was often viewed as a synthetic curiosity rather than a staple in the medicinal chemist's toolbox.[1] Its inherent ring strain suggested instability, and predictable synthetic access was limited.[2] However, the perception of azetidine has undergone a profound transformation. The very features that once seemed like liabilities—ring strain, conformational rigidity, and a distinct three-dimensional (3D) geometry—are now recognized as powerful assets for modern drug design.[1][3] This guide, written from the perspective of a senior application scientist, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to leverage azetidine-containing building blocks to overcome contemporary challenges in medicinal chemistry. We will move beyond simple descriptions to explore the causal relationships behind experimental choices, providing field-proven insights into the strategic application of this privileged scaffold.
The Azetidine Core: Understanding its Unique Physicochemical Identity
The utility of the azetidine ring in drug design stems directly from its fundamental structural and electronic properties. Unlike its larger, more flexible cousins, pyrrolidine and piperidine, the four-membered ring of azetidine imposes significant geometric constraints that profoundly influence molecular properties.
The Power of Ring Strain and Conformational Rigidity
Azetidine possesses a considerable ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the stable pyrrolidine (~5.4 kcal/mol).[4] This strain is not a mark of prohibitive instability but rather a source of unique reactivity and conformational control.[4]
-
Causality behind the Advantage : The rigidity of the azetidine ring reduces the entropic penalty upon binding to a biological target.[5] A flexible molecule must "freeze" into a specific conformation to fit into a binding pocket, which is entropically unfavorable. By pre-organizing substituents in a well-defined spatial orientation, the azetidine scaffold minimizes this penalty, potentially leading to higher binding affinity and potency.[5] This inherent rigidity makes it an excellent scaffold for fragment-based drug design, where predictable vector orientations are paramount.[5]
A Vector for Three-Dimensionality and Improved Physicochemical Properties
The push to "escape from flatland"—moving away from planar, aromatic sp²-rich structures towards more three-dimensional, sp³-rich molecules—is a dominant theme in modern medicinal chemistry.[6] Azetidines are ideal building blocks for this strategy.
-
Impact on Solubility and Lipophilicity : The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, and its non-planar structure can disrupt crystal packing, often leading to improved aqueous solubility compared to carbocyclic analogs.[7][8] Strategically replacing larger, more lipophilic rings like piperidine or aromatic groups with a compact azetidine moiety can reduce a compound's LogP, a critical parameter for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
-
Metabolic Stability : The azetidine ring itself is often more stable to oxidative metabolism by cytochrome P450 enzymes compared to larger, more flexible aliphatic rings.[8][9] This can be a crucial advantage in designing drugs with longer half-lives and reduced metabolic liabilities.
The following table summarizes a comparison of key properties between azetidine and its more common five- and six-membered counterparts.
| Property | Azetidine | Pyrrolidine | Piperidine | Causality & Implication in Drug Design |
| Ring Strain (kcal/mol) | ~25.4[4] | ~5.4[4] | ~0 | High strain provides unique reactivity and conformational rigidity, pre-organizing substituents for target binding.[4][5] |
| Conjugate Acid pKa | 11.29[10] | ~11.27 | ~11.12 | The high basicity allows for strong ionic interactions and can be modulated by substituents to tune solubility and target engagement. |
| 3D Character | High | Moderate | Low (Chair/Boat) | The puckered, non-planar ring provides distinct exit vectors for substituents, enhancing exploration of 3D chemical space.[1][7] |
| Metabolic Stability | Generally High[9] | Variable | Variable | The compact, strained ring can be less susceptible to enzymatic degradation compared to more flexible, larger rings.[9] |
Synthetic Strategies: Accessing the Azetidine Core
The growing appreciation for azetidines has catalyzed the development of robust and versatile synthetic methodologies. Historically, their synthesis was challenging, but modern organic chemistry now offers a diverse toolkit for constructing and functionalizing this scaffold.[2]
Foundational Synthetic Routes
-
Intramolecular Cyclization : The most common and versatile approach involves the intramolecular cyclization of precursors like γ-amino alcohols or γ-haloamines.[1][11] This robust method allows for the construction of a wide variety of substituted and enantiopure azetidines.[1]
-
[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction) : This reaction between an imine and an alkene is an efficient method for synthesizing functionalized azetidines, directly forming the four-membered ring in a single step.[4][12] Recent advances using visible-light photocatalysis have made this method more accessible and practical.[4]
-
Ring Contraction : Methods involving the ring contraction of five-membered heterocycles, such as α-bromo-N-sulfonylpyrrolidinones, can yield functionalized azetidines.[1][4]
Modern and Late-Stage Functionalization Techniques
The ability to introduce the azetidine motif late in a synthetic sequence is highly valuable in medicinal chemistry.
-
Strain-Release Methodologies : Pioneering work has utilized highly strained intermediates like azabicyclo[1.1.0]butane (ABB) reagents. These reagents undergo strain-release reactions with nucleophiles (e.g., secondary amines) to enable the direct "azetidinylation" of complex molecules.[13]
-
Electrophilic Azetidinylation : The development of novel reagents, such as azetidinyl trichloroacetimidates, allows for the direct attachment of an azetidine ring to a wide range of nucleophiles, providing a modular and flexible approach for creating azetidine-containing analogues of bioactive compounds.[14][15]
The diagram below illustrates a generalized workflow for incorporating an azetidine building block into a drug discovery program.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a self-validating system for the synthesis of a common azetidine building block via intramolecular cyclization, a foundational technique in the field.
Objective: To synthesize N-Boc-3-hydroxyazetidine from 1-chloro-2,3-epoxypropane and tert-butyl carbamate.
Materials:
-
1-chloro-2,3-epoxypropane (epichlorohydrin)
-
tert-Butyl carbamate
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.0 eq) in water (100 mL).
-
Addition of Reagents: To the stirred aqueous NaOH solution, add tert-butyl carbamate (1.1 eq). The mixture will be a slurry. Add epichlorohydrin (1.0 eq) dropwise over 15 minutes. Causality Note: The basic conditions deprotonate the carbamate, forming a nucleophile that opens the epoxide ring. Dropwise addition controls the initial exothermic reaction.
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). Causality Note: Heating promotes the intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride to form the azetidine ring.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL). Self-Validation: The product is significantly more soluble in toluene than in the aqueous phase, ensuring efficient extraction.
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield N-Boc-3-hydroxyazetidine as a clear oil or low-melting solid. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Case Studies and Strategic Insights
The true value of azetidine building blocks is demonstrated by their successful incorporation into a growing number of clinical candidates and FDA-approved drugs.[3][7]
Azetidine as a Versatile Bioisostere
Bioisosteric replacement is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The azetidine ring serves as an effective bioisostere for several common functionalities.[1][6]
-
Piperidine/Pyrrolidine Replacement : Replacing larger saturated heterocycles with azetidine can improve metabolic stability and reduce lipophilicity while maintaining or improving target engagement due to the unique exit vectors of its substituents.[6][7]
-
gem-Dimethyl and Carbonyl Mimic : The compact, tetrahedral geometry of a 3,3-disubstituted azetidine can mimic a gem-dimethyl group, while the polar nitrogen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. This replacement can enhance solubility and introduce a new point for molecular interactions.[13]
Success Stories: FDA-Approved Drugs Featuring the Azetidine Scaffold
The incorporation of azetidine is not merely a theoretical exercise; it is a validated strategy that has yielded successful therapeutics across diverse disease areas.[3][5]
| Drug Name | Therapeutic Area | Target | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) 1/2 | The azetidine-1-sulfonamide group projects into a key solvent-exposed region, contributing to potency and selectivity while improving physicochemical properties.[3][7] |
| Cobimetinib | Melanoma | MEK1/2 Kinase | The 3-hydroxyazetidine moiety forms a critical hydrogen bond with the protein backbone, enhancing binding affinity and providing metabolic stability.[3][4] |
| Azelnidipine | Hypertension | L-type Calcium Channel | The azetidine-3-ol ester is a key component of this dihydropyridine calcium channel blocker, contributing to its unique pharmacokinetic profile.[4][5] |
| Sarolaner | Veterinary Ectoparasiticide | Insect GABA-gated chloride channels | The spiro-azetidine component imparts high potency and metabolic stability, leading to a long duration of action in companion animals.[7][16] |
These examples authoritatively demonstrate that the strategic inclusion of an azetidine building block can directly address specific challenges in drug design, from enhancing receptor binding to optimizing metabolic profiles.[3][4][5][7]
Future Directions and Concluding Remarks
The journey of the azetidine scaffold from a synthetic challenge to a privileged motif in drug discovery is a testament to the continuous innovation in organic synthesis and a deeper understanding of structure-property relationships.[1] The development of novel building blocks, such as spirocyclic azetidines for enhanced 3D complexity and azetidine boronic esters for modular synthesis, continues to expand the toolkit available to medicinal chemists.[9][17]
For researchers and drug development professionals, the azetidine ring is no longer an unconventional choice but a strategic tool. Its unique combination of conformational rigidity, metabolic stability, and ability to impart favorable physicochemical properties makes it an invaluable asset in the quest for safer and more effective medicines.[3][18] As synthetic accessibility continues to improve, the applications of azetidine-containing building blocks are set to grow, solidifying their role in the next generation of innovative therapeutics.
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A Guide to the Biological Significance of Methylated Azetidine Carboxylic Acids: From Biosynthetic Quirks to Therapeutic Potential
Executive Summary
Azetidine carboxylic acids, particularly the proline mimic azetidine-2-carboxylic acid (Aze), represent a class of non-proteinogenic amino acids with potent biological activities. While the toxicity of Aze is well-documented, its methylated derivatives (MAZs) are emerging as a class of specialized metabolites with significant therapeutic potential, exhibiting activities ranging from antibacterial to anti-inflammatory. This technical guide provides an in-depth exploration of the biological significance of methylated azetidine carboxylic acids, designed for researchers, scientists, and drug development professionals. We will deconstruct their natural occurrence, dissect a recently elucidated and unexpected biosynthetic pathway, detail their mechanisms of action, and provide validated experimental protocols for their study. The narrative emphasizes the causal links between molecular structure, biosynthetic origin, and biological function, offering a comprehensive resource for harnessing these unique molecules in drug discovery.
The Azetidine Carboxylic Acid Scaffold: A Foundation of Potent Bioactivity
The Azetidine Ring: A Strained but Stable Pharmacophore
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a fascinating structural motif in medicinal chemistry.[1][2] Its inherent ring strain confers a rigid, three-dimensional conformation that can enhance binding to biological targets and improve pharmacological properties.[3][4] Despite initial assumptions of instability, the azetidine scaffold is robust enough to be incorporated into a diverse array of natural products and FDA-approved drugs, making it a valuable building block for medicinal chemists.[2][5]
Azetidine-2-Carboxylic Acid (Aze): The Proline Antagonist
The most well-known member of this family is L-azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid first identified in lily-of-the-valley (Convallaria majalis).[6][7][8] Aze is a structural analog of L-proline, differing only by the absence of one methylene group in its cyclic structure.[9] This mimicry is the basis of its primary mechanism of toxicity. Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline for protein synthesis, cannot efficiently distinguish between proline and Aze.[10]
This leads to the misincorporation of Aze into nascent polypeptide chains, resulting in:
-
Protein Misfolding: The smaller, more constrained azetidine ring alters the peptide backbone's geometry, disrupting secondary and tertiary structures, particularly in proline-rich proteins like collagen.[10][11]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[9][12][13]
-
Apoptosis and Inflammation: Chronic ER stress and protein aggregation can lead to programmed cell death (apoptosis) and pro-inflammatory responses.[13][14]
This proteotoxic mechanism makes Aze a potent natural toxin, an allelopathic agent in plants, and a valuable research tool for studying protein quality control.[6][9][12]
Natural Occurrence of Aze and its Derivatives
Aze is found in various plant species, including the Asparagaceae (lily-of-the-valley) and Fabaceae (bean) families, as well as in beets (Beta vulgaris).[7][15] Its presence in sugar beet byproducts used for livestock feed highlights a potential route into the human food chain.[15] More recently, azetidine-containing alkaloids have been identified in bacteria like Pseudomonas aeruginosa, where their production is regulated by quorum-sensing pathways.[16]
The methylation of this core scaffold gives rise to a variety of natural products with distinct and often therapeutically valuable properties.
The Impact of Methylation: From Toxin to Therapeutic
Methylation, a simple alkylation, dramatically alters the biological profile of the azetidine carboxylic acid scaffold. This modification can enhance potency, modulate specificity, and introduce entirely new biological activities.
Key Methylated Azetidine-Containing Natural Products
The addition of a methyl group, particularly at the C4 position, is a hallmark of several potent bioactive peptides isolated from bacteria.
| Compound Family | Methylated Moiety | Producing Organism | Primary Biological Activities | References |
| Vioprolides | 4-Methylazetidine-2-carboxylic acid (MAZ) | Myxobacteria | Antifungal, Immunoregulatory | [5] |
| Bonnevillamides | 4-Methylazetidine-2-carboxylic acid (MAZ) | Streptomyces sp. | Anti-inflammatory, Potential Anti-Alzheimer's (Aβ aggregation regulation) | [5] |
| Polyoxypeptins | (2S,3R)-3-Hydroxy-3-methylproline | Streptomyces sp. | Potent Apoptosis Inducer in Cancer Cells | [17][18][19] |
Table 1: Summary of representative natural products containing methylated azetidine or related proline analog moieties and their associated biological activities.
These compounds demonstrate how methylation transforms the parent scaffold into molecules with refined and potent pharmacological profiles, shifting their function from broad toxicity to specific therapeutic actions.
An Unconventional Biosynthesis: Methylating the Precursor, Not the Product
A central tenet of scientific integrity is the revision of hypotheses in the face of new evidence. For years, it was assumed that methylated azetidines were formed by the direct methylation of an Aze precursor. Recent groundbreaking research has overturned this model, revealing a more elegant and unexpected biosynthetic strategy.[5][20]
The Revised Pathway: A Radical Approach
The biosynthesis of 4-methylazetidine-2-carboxylic acid (MAZ) does not involve the methylation of Aze. Instead, the methylation event occurs on the universal methyl donor, S-adenosyl-L-methionine (SAM), before the formation of the azetidine ring.[5][20]
The key steps are:
-
Stereoselective Methylation of SAM: A class of enzymes known as cobalamin-dependent radical SAM methyltransferases (B12-RSMTs) catalyze the stereoselective methylation of SAM at its C-4" position, generating either (4"S)-4"-methyl-SAM or (4"R)-4"-methyl-SAM.[5][20]
-
Substrate-Specific Cyclization: A second enzyme, a SAM cyclase, recognizes the specific stereoisomer of 4"-Me-SAM and catalyzes an intramolecular SN2 reaction, cyclizing it to form the corresponding MAZ moiety and releasing methylthioadenosine (MTA).[5][20]
This pathway is remarkable because the stereochemistry of the final MAZ product is determined by the specific methyltransferase that acts on the universal SAM precursor. For example, in the biosynthesis of vioprolides and bonnevillamides, two different B12-RSMTs (VioG and BnvC) methylate the same SAM substrate but with opposite stereochemical outcomes.[5][20]
Caption: Divergent biosynthetic pathways for stereoisomers of MAZ.
Mechanisms of Action: Beyond Proteotoxicity
While the parent compound Aze acts primarily through protein sabotage, its methylated derivatives exhibit more nuanced and specific mechanisms of action.
Modulated Cytotoxicity and Apoptosis Induction
The polyoxypeptins, which contain a 3-hydroxy-3-methylproline residue, are potent inducers of apoptosis in human pancreatic carcinoma cells, which are typically apoptosis-resistant.[17][18] This activity is highly specific and occurs at concentrations (around 0.1 µg/mL) far below those required for general cytotoxicity, suggesting a targeted mechanism rather than indiscriminate protein disruption.[19] The exact molecular target is still under investigation, but it represents a promising avenue for developing new anticancer agents.
Anti-inflammatory and Neuroprotective Potential
The bonnevillamides, containing (2S,4R)-MAZ, have been shown to regulate the pathogenic aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[5] This suggests a potential neuroprotective role. The causality here is likely linked to the rigid conformation of the MAZ residue, which may interfere with the protein-protein interactions necessary for Aβ fibril formation. This contrasts sharply with the protein-destabilizing effect of unmethylated Aze.
Caption: Pathway of Aze-induced protein misfolding and cellular stress.
Key Experimental Methodologies
Advancing research in this field requires robust protocols for isolation, synthesis, and analysis. The choice of methodology is dictated by the research question, whether it's discovering new natural products or synthesizing derivatives for structure-activity relationship (SAR) studies.
Protocol: Bioassay-Guided Isolation of an Antifungal MAZ
This protocol outlines a self-validating system where each fractionation step is guided by a functional assay, ensuring that the purification process is directed toward the bioactive component.
Objective: To isolate an antifungal methylated azetidine derivative from a microbial culture broth.
Methodology:
-
Cultivation and Extraction:
-
Culture the producing organism (e.g., Streptomyces sp.) in a suitable liquid medium for 7-10 days.
-
Centrifuge the culture to separate the mycelia from the supernatant.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate). Evaporate the solvent to yield a crude extract.
-
-
Initial Bioassay:
-
Perform a disk diffusion or microbroth dilution assay with the crude extract against a target fungus (e.g., Candida albicans). A positive result (zone of inhibition) validates proceeding.
-
-
Solvent Partitioning:
-
Redissolve the crude extract in methanol/water and perform liquid-liquid partitioning against hexane, dichloromethane, and ethyl acetate sequentially.
-
Test each fraction in the bioassay. The rationale is to segregate compounds by polarity. The active fraction dictates the next step.
-
-
Chromatographic Separation (e.g., Flash Chromatography):
-
Subject the most active fraction to silica gel flash chromatography using a gradient solvent system (e.g., hexane to ethyl acetate).
-
Collect fractions and perform the bioassay on each. Pool the active fractions. This step is self-validating; if activity is lost, it indicates compound degradation or synergistic effects.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Purify the active pool from the previous step using reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient.
-
Monitor the elution profile with a UV detector and collect individual peaks.
-
Test each peak for antifungal activity to identify the pure bioactive compound.
-
-
Structure Elucidation:
-
Analyze the pure active compound using High-Resolution Mass Spectrometry (HR-MS) to determine the elemental formula and NMR (1H, 13C, COSY, HMBC) to determine the chemical structure.
-
Protocol: Analytical Detection of Aze/MAZ using LC-MS/MS
Objective: To quantify Aze or a specific MAZ in a biological matrix (e.g., plant extract, plasma).
Methodology:
-
Sample Preparation:
-
Homogenize the tissue or liquid sample.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., isotopically labeled Proline-d7).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is optimal for retaining small, polar analytes like amino acids.
-
Use a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).
-
-
Mass Spectrometry Detection:
-
Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Rationale for MRM: This highly specific and sensitive technique involves selecting the precursor ion (the molecular weight of the target analyte) in the first quadrupole, fragmenting it in the second, and selecting a specific fragment ion in the third. This "transition" is unique to the analyte, minimizing interference from the complex matrix.
-
Example Transitions: For Aze (MW 101.1), a potential transition would be m/z 102.1 -> 56.1 [M+H]+. For a MAZ (MW 115.1), a transition could be m/z 116.1 -> 70.1 [M+H]+.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the pure analyte.
-
Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio to the standard curve.
-
Caption: A self-validating workflow for isolating bioactive compounds.
Applications and Future Directions
The unique biological activities and rigid structures of methylated azetidine carboxylic acids make them highly attractive scaffolds for drug discovery.
-
As Novel Antibiotics/Antifungals: The activities of vioprolides and other natural products provide a starting point for developing new antimicrobial agents that may circumvent existing resistance mechanisms.
-
In Oncology: The potent and specific apoptosis-inducing activity of polyoxypeptins warrants further investigation into their mechanism and development as potential cancer therapeutics.[17]
-
In Neurodegenerative Disease: The ability of bonnevillamides to modulate Aβ aggregation is a novel approach for Alzheimer's disease therapy that deserves further exploration.[5]
-
Combinatorial Biosynthesis: The discovery of the MAZ biosynthetic pathway opens the door to synthetic biology approaches.[5][20] By mixing and matching the stereoselective methyltransferases and cyclases in engineered host organisms, it may be possible to generate novel, non-natural MAZ derivatives with tailored properties.
The primary challenge remains the chemical synthesis of these complex, stereochemically rich molecules.[2] Future work combining chemoenzymatic synthesis and combinatorial biosynthesis will be crucial to fully unlock the therapeutic potential of this remarkable class of natural products.
References
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Plant Physiology.
- Roest, G., et al. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells.
- Zhen, X., Chen, F., & Dong, M. (2025). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides.
- Zhen, X., Chen, F., & Dong, M. (2025). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- 2-Azetidinecarboxylic acid, (S)-. PubChem.
- AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed.
- Azetidine-2-carboxylic acid. Selleck Chemicals.
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- Identification and characterization of the biosynthetic gene cluster of polyoxypeptin A, a potent apoptosis inducer. (2014). PubMed Central.
- De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). Journal of Agricultural and Food Chemistry.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Azetidinecarboxylic Acid. PubChem.
- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing- Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa.
- Identification and characterization of the biosynthetic gene cluster of polyoxypeptin A, a potent apoptosis inducer. (2014). PubMed.
- Polyoxypeptins A and B Produced by Streptomyces: Apoptosis-Inducing Cyclic Depsipeptides Containing the Novel Amino Acid (2S,3R)-3-Hydroxy-3-methylproline. PubMed.
- Azetidine-2-carboxylic acid methyl ester hydrochloride. Chem-Impex.
- Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. PubMed.
- Excess S-adenosylmethionine inhibits methylation via c
- Azetidine. Wikipedia.
- Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester...
- S-Adenosylmethionine and methyl
- Identification and characterization of the biosynthetic gene cluster of polyoxypeptin A, a potent apoptosis inducer.
- Azetidines of pharmacological interest. (2021). PubMed.
- Excess S-Adenosylmethionine inhibits methylation via catabolism to adenine.
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.
- Biosynthesis of Polyketides in Streptomyces. PubMed Central.
- [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999). PubMed.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2025). Wiley Online Library.
- Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii.
- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
- S-Adenosylmethionine and methylation.
- S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life. PubMed Central.
- Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. (2019). PubMed.
- Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. PubMed Central.
- Azetidine-2-carboxylic acid in the food chain. (2009). Phytochemistry.
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- 19. Polyoxypeptins A and B Produced by Streptomyces: Apoptosis-Inducing Cyclic Depsipeptides Containing the Novel Amino Acid (2S,3R)-3-Hydroxy-3-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Methylazetidine-3-carboxylic acid hydrochloride
Introduction: Expanding the Peptidomimetic Toolbox with 3-Methylazetidine-3-carboxylic Acid
In the landscape of modern drug discovery and materials science, the quest for novel peptide analogues with enhanced therapeutic properties is perpetual. Unnatural amino acids are pivotal in this endeavor, offering a means to introduce unique structural and functional motifs into peptide backbones. The incorporation of these non-canonical residues can profoundly influence a peptide's conformational dynamics, proteolytic stability, and biological activity. Among the diverse array of unnatural amino acids, 3-Methylazetidine-3-carboxylic acid stands out as a compelling building block. Its rigid, four-membered ring structure, substituted at the Cα-position with a methyl group, imparts significant conformational constraints, making it a valuable tool for designing peptides with well-defined secondary structures and improved resistance to enzymatic degradation.[1]
This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-Methylazetidine-3-carboxylic acid hydrochloride into peptides via solid-phase peptide synthesis (SPPS). As a Cα-tetrasubstituted amino acid, its integration presents unique challenges due to steric hindrance. This document, intended for researchers, scientists, and drug development professionals, offers in-depth, field-proven insights and step-by-step methodologies to navigate these challenges and effectively utilize this promising building block in peptide design and synthesis.
Key Considerations and Challenges in a Nutshell
The primary challenge in utilizing 3-Methylazetidine-3-carboxylic acid lies in its classification as a sterically hindered, Cα-tetrasubstituted amino acid. This structural feature significantly impacts the kinetics of peptide bond formation.
Causality of Experimental Choices:
-
Steric Hindrance: The presence of a methyl group on the Cα-position, in addition to the rigid azetidine ring, impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to achieve high coupling efficiencies.
-
Neutralization: The amino acid is supplied as a hydrochloride salt to improve its stability and handling. Prior to its use in SPPS, the hydrochloride must be neutralized to liberate the free carboxylic acid, which is essential for the subsequent activation and coupling steps.[2]
-
Aggregation: While the rigid nature of the azetidine ring can disrupt secondary structures that lead to aggregation, long peptide sequences containing multiple hydrophobic or bulky residues can still be prone to aggregation.[3] Careful selection of solvents and synthesis parameters is crucial to maintain good resin swelling and reagent accessibility.
Diagram: Chemical Structure and Coupling Principle
Below is a diagram illustrating the structure of Fmoc-3-Methylazetidine-3-carboxylic acid and the fundamental principle of its coupling during SPPS.
Caption: Coupling of Fmoc-3-Methylazetidine-3-carboxylic acid.
Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation of this compound into peptides using a standard Fmoc/tBu strategy.
Protocol 1: Neutralization of this compound
Rationale: The hydrochloride salt must be neutralized to the free acid to enable activation of the carboxyl group for coupling. This protocol uses a base to remove the HCl.
Materials:
-
Fmoc-3-Methylazetidine-3-carboxylic acid hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Fmoc-3-Methylazetidine-3-carboxylic acid hydrochloride in a minimal amount of high-purity DMF.
-
Add 1.1 equivalents of DIPEA to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Precipitate the neutralized Fmoc-3-Methylazetidine-3-carboxylic acid by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with additional cold diethyl ether.
-
Dry the neutralized amino acid under vacuum. The product is now ready for the coupling reaction.
Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporating 3-Methylazetidine-3-carboxylic acid
Rationale: This protocol outlines a single cycle of deprotection and coupling on a solid support. Due to the steric hindrance of 3-Methylazetidine-3-carboxylic acid, a potent coupling reagent such as HATU is recommended. A double coupling strategy is included to maximize yield.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF
-
Neutralized Fmoc-3-Methylazetidine-3-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
Step 1: Resin Swelling and Fmoc Deprotection
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine.
Step 2: Coupling of Fmoc-3-Methylazetidine-3-carboxylic acid (First Coupling)
-
In a separate vial, pre-activate the neutralized Fmoc-3-Methylazetidine-3-carboxylic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
Step 3: Monitoring and Optional Second Coupling
-
Perform a Kaiser test to assess the completeness of the coupling. A positive result (blue beads) indicates incomplete coupling.
-
If the Kaiser test is positive, repeat the coupling step (Step 2) with fresh reagents for another 2 hours.
-
After the second coupling, wash the resin with DMF (5 times) and DCM (3 times).
Step 4: Capping (Optional but Recommended)
-
To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Diagram: SPPS Workflow
The following diagram illustrates the cyclical workflow for solid-phase peptide synthesis.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Quantitative Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Resin Type | Rink Amide or Wang Resin | Choice depends on desired C-terminal functionality (amide or acid). |
| Solvent | High-purity DMF | Good for resin swelling and dissolving reagents. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard and effective for Fmoc removal. |
| Amino Acid Excess | 3-5 equivalents | Ensures the reaction is driven towards completion. |
| Coupling Reagent | HATU (2.9 eq.) / DIPEA (6 eq.) | Highly effective for sterically hindered amino acids. |
| Coupling Time | 2-4 hours per coupling | Longer time to accommodate for slower reaction kinetics. |
| Monitoring | Kaiser Test | Essential for confirming complete coupling. |
| Cleavage Cocktail | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | A standard cocktail for cleavage and side-chain deprotection.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time or reagent excess.- Steric hindrance of 3-Me-Aze-OH.- Peptide aggregation on the resin. | - Perform a second coupling.- Increase coupling time to 4-6 hours.- Consider using microwave-assisted SPPS to enhance reaction kinetics. |
| Low Yield of Final Peptide | - Incomplete coupling at one or more steps.- Premature cleavage from the resin.- Aggregation leading to poor reagent accessibility. | - Optimize coupling conditions for each amino acid.- Ensure the correct resin and linker are used for the synthesis strategy.- Incorporate backbone modifications like pseudoprolines to disrupt aggregation.[3] |
| Side Product Formation | - Racemization during activation.- Incomplete deprotection of side-chain protecting groups. | - Use coupling reagents known to suppress racemization (e.g., DIC/Oxyma).- Ensure sufficient cleavage time and appropriate scavengers in the cleavage cocktail. |
Cleavage, Purification, and Analysis
Cleavage:
Following the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is generally effective. The cleavage is typically performed for 2-4 hours at room temperature.
Purification:
The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for peptide purification.
Analysis:
The purity of the final peptide should be assessed by analytical RP-HPLC. The molecular weight of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the successful incorporation of the 3-Methylazetidine-3-carboxylic acid residue.
Impact on Peptide Structure and Function
The incorporation of 3-Methylazetidine-3-carboxylic acid has a profound impact on the resulting peptide's conformation. The rigid azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, similar to proline but with distinct conformational preferences.[5] This can lead to the stabilization of specific secondary structures, such as β-turns and helices, and can be strategically employed to design peptides with predefined three-dimensional folds. Furthermore, the Cα-tetrasubstituted nature of this amino acid provides a steric shield, significantly enhancing the peptide's resistance to proteolytic degradation, a critical attribute for therapeutic peptide development.
Conclusion
The solid-phase synthesis of peptides containing this compound, while presenting challenges due to steric hindrance, is a feasible and valuable strategy for the development of novel peptidomimetics. By employing optimized coupling protocols with potent activating reagents, extended reaction times, and careful monitoring, researchers can successfully incorporate this unique building block. The resulting peptides, endowed with enhanced conformational stability and proteolytic resistance, hold significant promise for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in harnessing the full potential of 3-Methylazetidine-3-carboxylic acid in their research endeavors.
References
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of 3-Methylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylazetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure can impart unique structural and pharmacological properties to peptides and small molecule therapeutics, including enhanced metabolic stability and receptor binding affinity. The gem-disubstituted nature of this building block, with a methyl and a carboxylic acid group at the 3-position, presents unique synthetic challenges, particularly concerning the selective protection and deprotection of its secondary amine and carboxylic acid functionalities.
This comprehensive guide provides detailed application notes and protocols for the strategic protection of 3-methylazetidine-3-carboxylic acid. We will explore various protecting group strategies for both the amine and carboxylic acid moieties, discuss the principles of orthogonal protection, and provide step-by-step experimental procedures. The causality behind experimental choices and potential challenges arising from the steric hindrance of the quaternary center will be a central focus.
Orthogonal Protecting Group Strategies: A Strategic Overview
The presence of two reactive functional groups in 3-methylazetidine-3-carboxylic acid necessitates a carefully planned orthogonal protection strategy. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule.[1][2] This allows for the selective manipulation of either the amine or the carboxylic acid group, which is crucial for subsequent synthetic transformations such as peptide coupling or side-chain modifications.
A typical orthogonal strategy for 3-methylazetidine-3-carboxylic acid involves the protection of the secondary amine with an acid-labile group like tert-butoxycarbonyl (Boc) and the carboxylic acid with a group that is stable to acid but can be removed under different conditions, such as a benzyl (Bn) ester which is cleaved by hydrogenolysis.
Caption: Orthogonal protection and deprotection workflow.
Comparative Analysis of Protecting Groups
The choice of protecting group is critical and depends on the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired final product. Below is a comparative analysis of common protecting groups for the amine and carboxylic acid functionalities of 3-methylazetidine-3-carboxylic acid.
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Amine (Secondary) | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., Dioxane/H₂O, DCM) | Strong acid (e.g., TFA in DCM, HCl in dioxane)[3][4] | Stable to a wide range of non-acidic conditions; widely used in peptide synthesis.[5] | Acid-labile, not suitable for reactions requiring strong acid. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., Dioxane/H₂O) | Catalytic hydrogenolysis (e.g., H₂, Pd/C); strong acids (e.g., HBr/AcOH).[6][7] | Stable to acidic and basic conditions; orthogonal to Boc. | Requires hydrogenation apparatus for cleavage; catalyst can sometimes be problematic. | |
| Carboxylic Acid | Methyl Ester | -OMe | CH₃OH, acid catalyst (e.g., SOCl₂, H₂SO₄); or CH₃I, base.[8][9] | Base-catalyzed hydrolysis (e.g., LiOH, NaOH in H₂O/MeOH).[10] | Simple to introduce; stable to many conditions. | Basic hydrolysis conditions can be harsh for sensitive substrates. |
| Benzyl Ester | -OBn | Benzyl alcohol, acid catalyst; or Benzyl bromide, base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] | Stable to acidic and basic conditions; orthogonal to Boc and base-labile esters. | Requires hydrogenation for removal. |
Experimental Protocols
Part 1: N-Protection of 3-Methylazetidine-3-carboxylic acid
Protocol 1.1: N-Boc Protection
This protocol describes the protection of the secondary amine of 3-methylazetidine-3-carboxylic acid using di-tert-butyl dicarbonate.
-
Materials:
-
3-Methylazetidine-3-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-methylazetidine-3-carboxylic acid.
-
Protocol 1.2: N-Cbz Protection
This protocol details the protection of the secondary amine with a benzyloxycarbonyl group.
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.5 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain N-Cbz-3-methylazetidine-3-carboxylic acid.
-
Part 2: Carboxyl Protection of N-Protected 3-Methylazetidine-3-carboxylic acid
Protocol 2.1: Methyl Esterification
This protocol describes the formation of the methyl ester of N-Boc-3-methylazetidine-3-carboxylic acid.
-
Materials:
-
N-Boc-3-methylazetidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.
-
Protocol 2.2: Benzyl Esterification
This protocol details the synthesis of the benzyl ester of N-Boc-3-methylazetidine-3-carboxylic acid.
-
Materials:
-
N-Boc-3-methylazetidine-3-carboxylic acid
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq) in DMF.
-
Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Part 3: Deprotection Protocols
Protocol 3.1: N-Boc Deprotection with TFA
This protocol describes the removal of the Boc group using trifluoroacetic acid.[3]
-
Materials:
-
N-Boc protected 3-methylazetidine-3-carboxylic acid ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected amine.
-
Protocol 3.2: N-Cbz Deprotection by Hydrogenolysis
This protocol details the removal of the Cbz group via catalytic hydrogenation.[6]
-
Materials:
-
N-Cbz protected 3-methylazetidine-3-carboxylic acid ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protocol 3.3: Methyl/Benzyl Ester Hydrolysis/Hydrogenolysis
-
Methyl Ester Hydrolysis:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF/water or MeOH/water.
-
Add LiOH·H₂O (1.5-2.0 eq).
-
Stir at room temperature for 2-6 hours.
-
Acidify with 1 M HCl to pH 2-3.
-
Extract with a suitable organic solvent.
-
-
Benzyl Ester Hydrogenolysis:
-
Follow the procedure for N-Cbz deprotection (Protocol 3.2).
-
Visualization of Protection and Deprotection Schemes
Caption: Key protection and deprotection transformations.
Conclusion
The successful synthesis and derivatization of 3-methylazetidine-3-carboxylic acid hinges on the judicious selection and application of protecting groups. The protocols and strategies outlined in this guide provide a robust framework for researchers to navigate the synthetic challenges associated with this valuable building block. By understanding the principles of orthogonal protection and the specific reaction conditions for installation and removal of various protecting groups, scientists can effectively incorporate 3-methylazetidine-3-carboxylic acid into complex molecules, thereby advancing the frontiers of drug discovery and development.
References
-
Various Authors. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from commonorganicchemistry.com[3]
- Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[6]
-
De Kimpe, N., et al. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. Biblio.[11]
-
Gist, R. P. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.[8]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.[2]
-
Saunders, G. J., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 24(62), 16654-16659.[12]
-
De Kimpe, N., et al. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. CORE.[13]
-
Chalyk, B., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(3), 1091.[14]
-
Gist, R. P. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.[15]
-
Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.[4]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.[10]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros.[16]
-
Koubachi, J., et al. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(19), 3541-3543.[17]
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Futamura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2134.
-
Anderson, A. G., & Lok, R. (1972). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 37(24), 3953-3954.[18][19]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.[7]
-
ChemScene. (n.d.). Benzyl 3-methylazetidine-1-carboxylate.[20]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253.[21]
-
Wang, Y., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(35), 15966-15973.[22]
-
Pirrung, M. C., et al. (2008). Preparation of methyl ester precursors of biologically active agents. BioTechniques, 44(3), 377-384.[9]
-
Chalyk, B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4945.[23]
-
BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.[24]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.[5]
-
Kadyrov, R. (2022). Hydrogenolysis of Carboxylic Ortho Esters. The Journal of Organic Chemistry, 87(19), 12673-12676.[25]
-
Organic Chemistry Portal. (n.d.). Methyl Esters.[26]
-
Michigan State University. (n.d.). Derivatives of Carboxylic Acids.[27]
-
De Kimpe, N., et al. (2007). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 72(15), 5801-5804.[28]
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Application Notes & Protocols: Efficient Coupling of Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Peptide Chemistry Division
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like 3-Methylazetidine-3-carboxylic acid, into peptide chains presents a significant challenge in synthetic chemistry.[1][2][3] These scaffolds are of high interest in drug discovery as they can induce specific conformational constraints in peptides, leading to enhanced biological activity, metabolic stability, and receptor selectivity.[4] However, the bulky nature of these amino acids dramatically slows down the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of epimerization at the C-terminal residue.[5][6]
Standard coupling conditions that are effective for proteinogenic amino acids often fail when dealing with such sterically demanding building blocks. The successful synthesis of peptides containing these challenging residues necessitates the use of highly efficient coupling reagents and optimized protocols designed to overcome the formidable steric barrier. This guide provides an in-depth analysis of modern coupling reagents and detailed protocols for their application in the synthesis of peptides containing hindered amino acids.
Understanding the Mechanism of Amide Bond Formation and the Role of Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[7] To facilitate this, the carboxylic acid must first be "activated" by a coupling reagent. This process involves the conversion of the carboxyl group into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine.[7][8]
In the context of hindered amino acids, the choice of coupling reagent is paramount. The ideal reagent should rapidly generate a highly reactive activated intermediate to drive the reaction to completion before side reactions can occur. Modern coupling reagents are predominantly onium-type salts (uronium/aminium and phosphonium), which have demonstrated superior performance over older methods like carbodiimides (e.g., DCC, DIC) for difficult couplings.[9][10]
A Comparative Analysis of High-Efficiency Coupling Reagents
The selection of a coupling reagent for hindered amino acids is a critical decision that directly impacts reaction success. Below is a comparative overview of the most effective reagents currently available.
Uronium/Aminium Salts: The Workhorses of Peptide Synthesis
Uronium-type reagents are widely used due to their high reactivity and ability to suppress racemization.[11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For many years, HATU has been the gold standard for difficult couplings.[11][12] Its high efficiency stems from the formation of a highly reactive OAt-ester intermediate.[9] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive and often more cost-effective alternative to HBTU.[13] The electron-withdrawing chloro-group on the benzotriazole moiety enhances the leaving group's ability, resulting in faster reaction rates.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers coupling efficiencies comparable or even superior to HATU.[14][15][16] A significant advantage of COMU is its enhanced safety profile; it is based on the non-explosive OxymaPure, making it a safer alternative to benzotriazole-based reagents.[14][17] Furthermore, COMU has shown excellent performance with only one equivalent of base, which can help minimize epimerization.[15][18][19]
Phosphonium Salts: A Cleaner Alternative
Phosphonium salts, such as PyBOP and PyAOP, are excellent reagents for hindered couplings and offer a key advantage over uronium salts: they do not cause guanidinylation of the N-terminal amine, a common side reaction with uronium reagents.[9][11]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a robust and widely used phosphonium salt that generates OBt active esters.[9][10] While generally very effective, its reactivity may be slightly lower than HATU for the most challenging couplings.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP generates the same highly reactive OAt-esters, making it an excellent choice for sterically demanding couplings.[9][11]
Propanephosphonic Acid Anhydride (T3P®): A Versatile and Safe Reagent
T3P® has emerged as a powerful and versatile coupling reagent with several practical advantages. It is known for its high reactivity, low epimerization, and the formation of water-soluble byproducts that are easily removed during workup.[20][21] This makes it particularly suitable for both solution-phase and large-scale synthesis.[22]
Data Presentation: Comparative Performance of Coupling Reagents
The following table summarizes the general performance characteristics of the discussed coupling reagents for hindered amino acid couplings. Note that optimal conditions and yields are highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Additive/Leaving Group | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | HOAt | Very High | Gold standard for difficult couplings, suppresses racemization.[12] | Benzotriazole-based (potential safety concerns), can cause guanidinylation.[9] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU, often more cost-effective.[12][13] | Benzotriazole-based, can cause guanidinylation.[9] |
| COMU | OxymaPure | Very High | High reactivity, enhanced safety profile (non-explosive), water-soluble byproducts.[14][15][17] | Can cause guanidinylation.[9] |
| PyBOP | HOBt | High | No guanidinylation, clean reactions.[9] | Byproduct can be difficult to remove in some cases. |
| PyAOP | HOAt | Very High | No guanidinylation, high reactivity comparable to HATU.[11] | Higher cost compared to some other reagents. |
| T3P® | - | High | Low epimerization, water-soluble byproducts, suitable for large-scale synthesis.[20][21] | May require slightly longer reaction times for the most hindered cases. |
Experimental Protocols
General Workflow for Coupling Hindered Amino Acids
The following diagram illustrates a general workflow for selecting and optimizing a coupling protocol for a hindered amino acid like 3-Methylazetidine-3-carboxylic acid.
Caption: General workflow for hindered amino acid coupling.
Protocol 1: Solution-Phase Coupling using COMU
This protocol is recommended for its high efficiency and enhanced safety profile.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected hindered amino acid (1.0 eq.) in anhydrous DMF or NMP.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. In a separate vial, dissolve COMU (1.1 eq.) in anhydrous DMF and add it to the amino acid solution. Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
Coupling: To the activated amino acid mixture, add the amine component (as a free base or its HCl salt with an additional 1.0 eq. of DIPEA) (1.0 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered couplings, the reaction may require several hours to overnight.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solution-Phase Coupling using T3P®
This protocol is advantageous for its low epimerization and ease of byproduct removal, making it suitable for scale-up.[22]
-
Reagent Preparation: In a clean, dry flask, dissolve the N-protected hindered amino acid (1.0 eq.) and the amine component (1.0 eq.) in an appropriate aprotic solvent (e.g., ethyl acetate, THF, or DCM).
-
Base Addition: Add a suitable base, such as pyridine or DIPEA (3.0 eq.), to the mixture and cool to 0 °C in an ice bath.
-
T3P® Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) to the reaction mixture while maintaining the temperature at 0 °C.[22]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Mechanism of Action: A Visual Representation
The following diagrams illustrate the generalized activation mechanisms for uronium/aminium and T3P® reagents.
Caption: Uronium/Aminium reagent activation pathway.
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- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. bachem.com [bachem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. file.globalso.com [file.globalso.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 22. organic-synthesis.com [organic-synthesis.com]
Synthesis of 3-Methylazetidine-3-carboxylic Acid Derivatives and Analogs: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of 3-Methylazetidine-3-carboxylic acid, its derivatives, and analogs. Designed for researchers, scientists, and professionals in drug development, this guide delves into the strategic considerations behind various synthetic routes, offering detailed, field-proven protocols and insights into potential challenges. The azetidine scaffold is of significant interest in medicinal chemistry, serving as a versatile building block that can impart desirable physicochemical properties to drug candidates. Specifically, 3-substituted azetidine-3-carboxylic acids are increasingly utilized as rigid bioisosteres and valuable fragments in the design of novel therapeutics.
Introduction to the Azetidine Scaffold
Azetidines, as four-membered nitrogen-containing heterocycles, are prized in drug discovery for their ability to introduce conformational rigidity and improve properties such as metabolic stability and aqueous solubility. The 3-substituted azetidine motif, in particular, offers a three-dimensional vector for chemical exploration, allowing for the precise orientation of functional groups in bioactive molecules. This guide focuses on the synthesis of 3-Methylazetidine-3-carboxylic acid, a key building block, and its subsequent derivatization to provide a platform for the generation of diverse chemical libraries.
Strategic Approaches to Synthesis
The construction of the 3-methylazetidine-3-carboxylic acid core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry. Key strategies include:
-
Nucleophilic Substitution on a Pre-formed Azetidine Ring: A common and versatile approach involves the synthesis of a 3-halo-3-methylazetidine precursor, which can then undergo nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.
-
Ring Expansion of Aziridines: Thermally or chemically induced ring expansion of suitably substituted 2-methyl-2-(halomethyl)aziridines provides an alternative route to the azetidine core. This method can offer good control over stereochemistry.
-
Cyclization of Acyclic Precursors: The intramolecular cyclization of γ-amino alcohols or halides is a fundamental strategy for forming the azetidine ring. The challenge often lies in overcoming the entropic barrier to forming a four-membered ring.
Below, we provide detailed protocols for a robust synthetic sequence commencing with the formation of a key nitrile intermediate followed by its conversion to the target carboxylic acid and further derivatization.
Core Synthesis Workflow
The following workflow outlines a common and effective strategy for the synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid, a versatile protected intermediate.
Caption: General workflow for the synthesis of 3-Methylazetidine-3-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile
This protocol describes the synthesis of a key cyanoazetidine intermediate from the corresponding 3-iodoazetidine.
Rationale: The iodo-substituent is an excellent leaving group for nucleophilic substitution by cyanide. The Boc protecting group is stable under these conditions and facilitates handling and purification.
Materials:
-
1-(tert-butoxycarbonyl)-3-iodoazetidine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-3-iodoazetidine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile.[1]
Expected Outcome: A white to off-white solid.
Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile
This protocol details the methylation at the C3 position of the azetidine ring.
Rationale: The proton alpha to the nitrile group is acidic and can be removed by a strong base to generate a nucleophilic carbanion, which then reacts with an electrophilic methyl source.
Materials:
-
1-(tert-butoxycarbonyl)azetidine-3-carbonitrile
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add LiHMDS (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile.[2]
Expected Outcome: A colorless oil or low-melting solid.
Protocol 3: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Rationale: Basic hydrolysis is a robust method for converting nitriles to carboxylic acids. The Boc-protecting group is generally stable to these conditions.
Materials:
-
1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile (1.0 eq) in ethanol, add a 2 N aqueous solution of NaOH (5.0 eq).[3]
-
Heat the mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid.[4]
Expected Outcome: A white solid.
Protocol 4: Deprotection to Yield 3-Methylazetidine-3-carboxylic Acid
This protocol outlines the removal of the Boc protecting group to yield the final product.
Rationale: The Boc group is readily cleaved under acidic conditions, yielding the free amine.
Materials:
-
1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4 M)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (1.0 eq) in DCM.
-
Add an excess of TFA (10-20 eq) or 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
-
Collect the solid by filtration and dry under vacuum to yield 3-Methylazetidine-3-carboxylic acid salt.
Expected Outcome: A white crystalline solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methylazetidine-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₂ | 151.59[5] |
Synthesis of Derivatives and Analogs
The 3-methylazetidine-3-carboxylic acid scaffold can be readily derivatized to explore structure-activity relationships. Key derivatizations include amide formation, esterification, and reduction of the carboxylic acid.
Amide Coupling Workflow
Caption: General workflow for amide coupling.
Protocol 5: Amide Synthesis via HATU Coupling
Rationale: HATU is an efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.
Materials:
-
1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine (primary or secondary)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Protocol 6: Reduction to (3-Methylazetidin-3-yl)methanol
Rationale: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional handle for further derivatization.
Materials:
-
1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)-3-methylazetidine.[4]
Application Notes and Scientific Insights
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is widely used for the nitrogen of the azetidine ring due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[6] Other protecting groups, such as the benzyl (Bn) or carbobenzyloxy (Cbz) group, can also be employed and offer orthogonal deprotection strategies.
-
Challenges in Azetidine Synthesis: The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring. Intramolecular cyclization reactions often require high dilution or carefully chosen conditions to favor cyclization over polymerization or other side reactions.[7] Ring-opening of the strained azetidine ring can also be a competing pathway under certain nucleophilic or acidic conditions.
-
Bioisosteric Replacement: 3-Methylazetidine-3-carboxylic acid and its derivatives are excellent candidates for bioisosteric replacement of other functionalities in drug candidates. The rigid azetidine core can lock in a specific conformation, which can be beneficial for binding to a biological target. The carboxylic acid can be replaced with other acidic groups or neutral bioisosteres to modulate physicochemical properties.
-
Characterization: The characterization of azetidine derivatives by NMR spectroscopy can be informative. The protons on the azetidine ring typically appear as complex multiplets in the 1H NMR spectrum. 13C NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds. For azetidines, 15N NMR can also be a useful characterization tool.[8]
References
-
Ji, Y., Wojtas, L., & Lopchuk, J. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Ji, Y., Wojtas, L., & Lopchuk, J. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Synthesis of 3-functionalized 3-methylazetidines. Biblio. [Link]
-
This compound. PubChem. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. (2022). [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. (2025). [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health. (2019). [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. (2016). [Link]
-
Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. (2025). [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
- Synthesis of azetidine derivatives.
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. (2009). [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2025). [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). [Link]
-
azetidine. Organic Syntheses Procedure. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). [Link]
-
What are the best conditions for synthesis of amide starting from an ester and aniline? ResearchGate. (2013). [Link]
-
Ethyl 3-(methylsulfanyl)azetidine-3-carboxylate. PubChem. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. (2025). [Link]
-
Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. PubMed. (2013). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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- 5. This compound | C5H10ClNO2 | CID 118989463 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of 3-Methylazetidine-3-carboxylic Acid in Modern Peptidomimetic Design
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of conformationally constrained non-canonical amino acids is a key tactic in this field.[2] This guide provides a detailed exploration of 3-Methylazetidine-3-carboxylic acid (3-Me-Aze-3-COOH), a Cα-tetrasubstituted, four-membered cyclic amino acid, for its application in peptidomimetic design. We will dissect the rationale behind its use, its impact on peptide secondary structure, and provide robust, field-tested protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for Conformational Constraint
Natural peptides, while exhibiting high potency and selectivity, are often poor drug candidates due to rapid degradation by proteases and an inability to maintain a single, bioactive conformation in solution.[1][2] Peptidomimetics aim to address these challenges by introducing structural modifications that mimic the essential pharmacophoric elements of a native peptide while enhancing drug-like properties.[1]
The core principle behind using building blocks like 3-Me-Aze-3-COOH is the introduction of local conformational rigidity . The strained azetidine ring severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organization of the peptide backbone can:
-
Stabilize Secondary Structures: By acting as a potent turn-inducer, particularly for β-turns, it can lock the peptide into its bioactive conformation.[3]
-
Enhance Receptor Binding: A conformationally "pre-organized" ligand pays a lower entropic penalty upon binding to its target, often resulting in higher affinity.
-
Increase Proteolytic Resistance: The unnatural, sterically hindered structure is a poor substrate for many proteases, thereby increasing the peptide's in vivo half-life.[4]
3-Methylazetidine-3-carboxylic acid is a unique proline analogue. Unlike azetidine-2-carboxylic acid, where the carboxyl group is adjacent to the ring nitrogen, the 3-carboxy substitution pattern, combined with the Cα-methylation, creates a highly constrained quaternary center.[5] This feature makes it an exceptional tool for inducing sharp turns and creating unique peptide topologies.
Design Principles & Structural Impact
The choice to incorporate 3-Me-Aze-3-COOH is a deliberate design decision driven by its unique structural properties compared to natural amino acids like Proline and Alanine.
Table 1: Comparative Properties of Amino Acid Building Blocks
| Feature | L-Alanine | L-Proline | 3-Methylazetidine-3-carboxylic acid |
| Structure | Acyclic, flexible side chain | 5-membered pyrrolidine ring | 4-membered azetidine ring, Cα-tetrasubstituted |
| Backbone Flexibility | High | Restricted (Φ ≈ -60°) | Highly Restricted |
| Primary Conformational Role | Flexible linker, α-helix former | "Helix breaker," β-turn inducer | Potent β-turn inducer |
| Cis/Trans Isomerization | Trans-favored (>99.9%) | Significant cis-isomer population (~5-10%) | Trans-favored, but influences adjacent residues |
| Protease Susceptibility | High | Moderate (cleavage C-terminal to Pro is slow) | Very Low |
The tetrasubstituted Cα atom of 3-Me-Aze-3-COOH sterically shields the adjacent peptide bonds, further enhancing resistance to enzymatic degradation. Its primary utility lies in replacing a residue at the i+1 or i+2 position of a β-turn, effectively locking the U-shaped conformation essential for many protein-protein interactions.[3]
Workflow for Peptidomimetic Development
The integration of 3-Me-Aze-3-COOH into a drug discovery pipeline follows a structured, multi-step process. This workflow ensures that the design, synthesis, and analysis are conducted systematically.
Caption: High-level workflow for designing and validating peptidomimetics containing 3-Me-Aze-3-COOH.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[6][7] Modifications are included to address the specific challenges of incorporating a sterically hindered amino acid like 3-Me-Aze-3-COOH.
Materials and Reagents
| Reagent | Purpose | Recommended Grade/Supplier |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 100-200 mesh, 0.4-0.8 mmol/g loading |
| Fmoc-protected amino acids | Standard peptide building blocks | High purity (>99%), various suppliers |
| Fmoc-3-Me-Aze-OH | Target unnatural amino acid | Synthesized in-house or custom order |
| DMF (N,N-Dimethylformamide) | Primary solvent for washing and reactions | Peptide synthesis grade, low water content |
| DCM (Dichloromethane) | Solvent for resin swelling and washing | ACS grade or higher |
| Piperidine | Fmoc deprotection agent | Reagent grade |
| HATU / HBTU | Coupling (activating) agent | Peptide synthesis grade |
| DIPEA (or DIEA) | Activation base | Reagent grade |
| TFA (Trifluoroacetic acid) | Cleavage from resin, side-chain deprotection | Reagent grade |
| TIS (Triisopropylsilane) | Scavenger for cleavage cocktail | Reagent grade |
Detailed SPPS Cycle for Incorporating 3-Me-Aze-3-COOH
This protocol outlines a single coupling cycle. Repeat as necessary for each amino acid in the sequence.[8]
Starting Point: The peptide-resin after the previous amino acid has been coupled and its Fmoc group has been removed.
-
Resin Preparation (Initial Step): a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes, then drain the solvent.[7]
-
Fmoc Deprotection (Standard Cycles): a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2a and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 times, 1 minute each).
-
Coupling of Fmoc-3-Me-Aze-OH (Critical Step):
-
Causality: The Cα-tetrasubstituted nature of 3-Me-Aze-OH causes significant steric hindrance. Standard coupling conditions may result in incomplete reactions. Therefore, a more potent activating agent (HATU) and extended reaction times are necessary to achieve a high coupling efficiency.[8] a. In a separate vial, dissolve Fmoc-3-Me-Aze-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Allow the mixture to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for a minimum of 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C). e. Validation: Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all excess reagents.
-
Capping (Optional but Recommended):
-
Causality: To prevent the formation of deletion sequences, any unreacted free amines should be permanently blocked (capped). a. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[8] b. Wash the resin with DMF (3 times).
-
Caption: The modified SPPS cycle for incorporating sterically hindered amino acids like 3-Me-Aze-3-COOH.
Final Cleavage and Deprotection
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum for 1 hour.
-
Prepare a cleavage cocktail. A standard choice is Reagent K : TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of 3-Me-Aze (Positive Kaiser Test) | 1. Insufficient reaction time due to steric hindrance.2. Inadequate coupling reagent strength.3. Aggregation of the growing peptide chain.[9] | 1. Increase coupling time to 4-12 hours.[8]2. Ensure use of a potent uronium/phosphonium salt like HATU.3. Consider microwave-assisted synthesis to disrupt aggregation and accelerate the reaction.[9] |
| Low Yield After Cleavage | 1. Incomplete final deprotection.2. Premature cleavage from an acid-labile linker.3. Adsorption of peptide to glassware. | 1. Ensure sufficient cleavage time and cocktail volume.2. Use a different linker if synthesizing a long peptide.3. Rinse all glassware with an appropriate solvent (e.g., acetonitrile/water) to recover the product. |
| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling.2. Racemization during activation.3. Side reactions during cleavage. | 1. Implement a capping step after the 3-Me-Aze coupling.2. Ensure the base (DIPEA) is added last during activation to minimize racemization.3. Use appropriate scavengers (like TIS) in the cleavage cocktail. |
Conclusion
3-Methylazetidine-3-carboxylic acid is a powerful but challenging building block in peptidomimetic design. Its ability to enforce a tight β-turn conformation makes it an invaluable tool for stabilizing bioactive structures and enhancing resistance to proteolysis. Success in its application hinges on understanding the causality behind its steric hindrance and adapting standard SPPS protocols accordingly. By employing potent coupling reagents, extending reaction times, and implementing rigorous validation steps like the Kaiser test, researchers can effectively harness the unique conformational properties of 3-Me-Aze-3-COOH to develop next-generation peptide therapeutics.
References
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
- Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-27). Humana Press.
-
Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. Retrieved from [Link]
-
Fülöp, A., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]
- Scarpino, A., et al. (2020). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of Organic Chemistry.
-
Singh, G. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
D'Hondt, M., et al. (2014). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]
- Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology.
-
Jia, W., et al. (2022). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis. Retrieved from [Link]
- De Kimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- Fauchère, J. L. (1986). Amino acid side chain parameters for correlation studies in biology and pharmacology. Advances in Drug Research.
-
Lenci, E., et al. (2016). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. Scientific Reports. Retrieved from [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20653078, 1-Methylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]
-
An, S. S., & Lee, K. H. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Purdue University. (n.d.). The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. Purdue e-Pubs. Retrieved from [Link]
-
Trabocchi, A., & Guarna, A. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. Retrieved from [Link]
-
Kaczmarek, K., et al. (2019). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved from [Link]
-
Moghe, S. S., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Retrieved from [Link]
-
Li, J., et al. (2022). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Pharmaceuticals. Retrieved from [Link]
- Buer, B. C., et al. (2019). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ChemMedChem.
- Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology.
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Retrieved from [Link]
-
Bessonov, K., et al. (2010). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Protein and Peptide Letters. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
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- 9. biovera.com.au [biovera.com.au]
Application Notes and Protocols: Harnessing 3-Methylazetidine-3-carboxylic Acid for the Induction of Specific Peptide Conformations
Introduction: The Imperative for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is vast, offering high specificity and potent biological activity. However, their inherent flexibility in solution often leads to a multitude of conformations, of which only a select few may be biologically active. This conformational heterogeneity can result in reduced binding affinity to target receptors and increased susceptibility to proteolytic degradation, thereby limiting their clinical utility. To overcome these challenges, the introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy in drug design and development.
By rigidifying the peptide structure, we can pre-organize it into a bioactive conformation, which can lead to enhanced receptor binding, improved metabolic stability, and increased cell permeability. One effective approach to achieve this is through the incorporation of non-natural, Cα-tetrasubstituted amino acids. These building blocks restrict the available Ramachandran space, guiding the peptide to adopt well-defined secondary structures such as β-turns and helices.
This guide focuses on a particularly promising constrained amino acid: 3-methylazetidine-3-carboxylic acid (Aze) . The azetidine ring, a four-membered heterocycle, imparts significant rigidity to the peptide backbone. The addition of a methyl group at the Cα position further amplifies this effect, providing a potent tool for inducing specific and stable peptide conformations. This document provides a comprehensive overview of the synthesis of 3-methylazetidine-3-carboxylic acid, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and detailed protocols for the conformational analysis of the resulting peptides.
The Structural Advantage of 3-Methylazetidine-3-carboxylic Acid
The conformational constraint imposed by 3-methylazetidine-3-carboxylic acid arises from two key structural features:
-
The Azetidine Ring: The four-membered ring of the azetidine moiety significantly restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This inherent rigidity predisposes the peptide to adopt a turn-like structure in the vicinity of the Aze residue.
-
Cα-Tetrasubstitution: The presence of both a carboxyl group and a methyl group at the C3 position (which becomes the Cα of the amino acid) eliminates the α-hydrogen. This tetrasubstituted nature further limits the conformational landscape, sterically favoring specific dihedral angles that are characteristic of β-turns.
The combination of these features makes 3-methylazetidine-3-carboxylic acid a highly effective inducer of β-turns, which are critical structural motifs in many biologically active peptides, mediating receptor recognition and protein-protein interactions.
Synthesis of Fmoc-3-methylazetidine-3-carboxylic Acid
The successful incorporation of 3-methylazetidine-3-carboxylic acid into peptides via Fmoc-based SPPS requires the availability of the N-terminally protected building block. A plausible synthetic route, adapted from literature procedures for similar compounds, is outlined below.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for Fmoc-3-methylazetidine-3-carboxylic acid.
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid[1]
-
Methylation of 1-(tert-Butoxycarbonyl)-3-cyanoazetidine:
-
Dissolve 1-(tert-butoxycarbonyl)-3-cyanoazetidine (1.0 equiv.) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv., 1 M solution in THF) and stir the mixture at -78 °C for 30 minutes.
-
Add methyl iodide (1.5 equiv.) dropwise and continue stirring at -78 °C for 45 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(tert-butoxycarbonyl)-3-cyano-3-methylazetidine. Due to its volatility, it is recommended to proceed to the next step without extensive purification.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude 1-(tert-butoxycarbonyl)-3-cyano-3-methylazetidine in a mixture of methanol and water.
-
Add sodium hydroxide (5.0 equiv.) and heat the mixture to 70 °C, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3 with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid. The product can be further purified by column chromatography if necessary.
-
Protocol 2: Fmoc Protection
-
Boc Deprotection:
-
Dissolve the Boc-protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
-
Fmoc Protection:
-
Dissolve the crude 3-methylazetidine-3-carboxylic acid in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (3.0 equiv.) and cool the solution to 0 °C.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 equiv.) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final Fmoc-3-methylazetidine-3-carboxylic acid.
-
Incorporation of Fmoc-3-methylazetidine-3-carboxylic Acid into Peptides
The incorporation of Fmoc-3-methylazetidine-3-carboxylic acid into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] Due to the sterically hindered nature of this Cα-tetrasubstituted amino acid, optimized coupling conditions are recommended to ensure high coupling efficiency.
SPPS Workflow Diagram
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 3: SPPS of a Peptide Containing 3-Methylazetidine-3-carboxylic Acid
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.
-
Perform the synthesis of the peptide sequence C-terminal to the desired incorporation site of 3-methylazetidine-3-carboxylic acid using standard Fmoc-SPPS cycles.
-
-
Fmoc Deprotection:
-
After the coupling of the amino acid preceding the Aze residue, wash the resin with DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-3-methylazetidine-3-carboxylic Acid:
-
In a separate vial, dissolve Fmoc-3-methylazetidine-3-carboxylic acid (3.0 equiv.), HCTU (2.9 equiv.), and N,N-diisopropylethylamine (DIPEA) (6.0 equiv.) in DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation:
-
After successful coupling of the Aze residue, wash the resin with DMF and DCM.
-
Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Conformational Analysis of Peptides Containing 3-Methylazetidine-3-carboxylic Acid
The incorporation of 3-methylazetidine-3-carboxylic acid is expected to induce a stable β-turn. This can be verified using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters for identifying β-turns include:
-
Nuclear Overhauser Effect (NOE): The presence of a strong NOE between the NH of the (i+2) residue and the CαH of the (i+1) residue, and a medium NOE between the NH of the (i+3) residue and the CαH of the (i+2) residue are characteristic of a type II β-turn.
-
Coupling Constants (³J(HN,Hα)): Small ³J(HN,Hα) values for the (i+1) and (i+2) residues are indicative of a turn conformation.
-
Chemical Shift Index (CSI): Downfield shifts of the CαH protons of the (i+1) and (i+2) residues compared to their random coil values can suggest a turn or helical structure.
-
Temperature Coefficients: Small temperature coefficients of the amide protons of the (i+2) and (i+3) residues suggest their involvement in intramolecular hydrogen bonds, which stabilize the β-turn.
| Parameter | Expected Observation for a β-Turn |
| NOE | Strong dαN(i+1, i+2) and medium dαN(i+2, i+3) |
| ³J(HN,Hα) | Small values for residues i+1 and i+2 |
| CαH Chemical Shift | Downfield shift for residues i+1 and i+2 |
| Amide Proton Temp. Coeff. | Small values for residues i+2 and i+3 |
Protocol 4: NMR Analysis
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC) at a constant temperature (e.g., 298 K). For temperature coefficient measurements, acquire 1D proton spectra over a range of temperatures (e.g., 283-313 K in 5 K increments).
-
Data Analysis:
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify sequential and medium-range NOEs from the NOESY/ROESY spectra.
-
Measure the ³J(HN,Hα) coupling constants from the 1D proton spectrum or a high-resolution 2D spectrum.
-
Calculate the temperature coefficients of the amide protons by plotting their chemical shifts against temperature.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide in solution. The CD spectrum of a peptide with a significant population of β-turns will have distinct features.[3]
| Secondary Structure | Characteristic CD Signals |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| β-Turn (Type II) | Weak negative band at ~225-230 nm, strong positive band at ~205 nm, and a strong negative band below 190 nm |
| Random Coil | Strong negative band around 200 nm |
Protocol 5: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.
-
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length at a controlled temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectral features to estimate the secondary structure content. The presence of a positive band around 205 nm is a strong indicator of a β-turn.
-
Conclusion
3-Methylazetidine-3-carboxylic acid represents a valuable tool for peptide chemists and drug developers seeking to impose specific and stable conformations on peptide backbones. Its rigid, Cα-tetrasubstituted structure is a potent inducer of β-turns, which can lead to peptides with enhanced biological activity and improved pharmacokinetic properties. The protocols outlined in this guide provide a framework for the synthesis of this constrained amino acid, its incorporation into peptides, and the subsequent conformational analysis of the resulting molecules. By leveraging the unique properties of 3-methylazetidine-3-carboxylic acid, researchers can unlock new possibilities in the design of next-generation peptide therapeutics.
References
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Brahic, C., et al. (2000). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 5. Available at: [Link]
-
Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. Available at: [Link]
-
Brahms, S., & Brahms, J. (1980). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Journal of Molecular Biology, 138(2), 149-178. Available at: [Link]
-
Toniolo, C., & Benedetti, E. (1991). Structures of peptides from α‐amino acids methylated at the α‐carbon. Macromolecules, 24(14), 4004-4009. Available at: [Link]
-
Žukauskaitė, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(20), 4349-4359. Available at: [Link]
-
Gierasch, L. M., et al. (1981). Conformations of model peptides in solution. Circular dichroism of pro-gly and gly-pro turns. Journal of the American Chemical Society, 103(25), 7654–7656. Available at: [Link]
-
Woody, R. W. (1974). Studies of theoretical circular dichroism of polypeptides: a-helices, β-structures, and β-turns. In Peptides, Polypeptides, and Proteins (pp. 338-350). John Wiley & Sons, Inc. Available at: [Link]
Sources
The Strategic Incorporation of 3-Methylazetidine-3-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: Beyond Nature's Amino Acids
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Medicinal chemists are increasingly venturing beyond the canonical set of 20 proteinogenic amino acids to design and synthesize molecules with superior potency, selectivity, and metabolic stability. Within this paradigm, conformationally constrained amino acid analogues have emerged as powerful tools. This guide focuses on a particularly promising, yet underexplored building block: 3-Methylazetidine-3-carboxylic acid .
Azetidines, as four-membered nitrogen-containing heterocycles, are recognized as valuable motifs in drug discovery due to their unique physicochemical and pharmacokinetic profiles.[1] Their inherent ring strain and sp³-rich character impart a degree of conformational rigidity that is highly sought after in the design of bioactive molecules.[1] This rigidity can lead to improved binding affinity for biological targets by reducing the entropic penalty of binding. The substitution at the 3-position with both a methyl and a carboxylic acid group creates a unique α,α-disubstituted or gem-disubstituted amino acid analogue that offers distinct advantages in drug design.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging the properties of 3-Methylazetidine-3-carboxylic acid. We will delve into its strategic applications, the rationale for its use, and provide insights into its synthesis and incorporation into potential drug candidates.
Strategic Applications in Drug Discovery
The unique structural features of 3-Methylazetidine-3-carboxylic acid make it a valuable building block in several areas of drug discovery, primarily as a constrained scaffold or a surrogate for other amino acids like proline.
Constrained Scaffolds for Novel Pharmacophores
The azetidine ring's puckered, non-planar conformation restricts the rotational freedom of the molecule.[] The gem-disubstitution at the C3 position with a methyl and a carboxylic acid group further locks the geometry of the substituents, presenting them in well-defined vectors. This pre-organization can be highly advantageous when designing small molecule inhibitors that need to fit into specific binding pockets of proteins.
A notable application of 3-Methylazetidine-3-carboxylic acid is in the development of inhibitors for cancer therapy. It has been identified as a useful reagent in the synthesis of PD-1/PD-L1 inhibitors, a cornerstone of modern cancer immunotherapy.[] Additionally, this compound has been utilized in the creation of creatine transport inhibitors, which are being investigated as a therapeutic strategy for cancer treatment.[3]
A Proline Analogue with a Twist
L-proline, with its five-membered pyrrolidine ring, is unique among the natural amino acids for its conformational rigidity, which often induces turns in peptide chains. Azetidine-2-carboxylic acid, a smaller ring homologue of proline, has been studied for its ability to alter peptide and protein conformation.[4][5][6] 3-Methylazetidine-3-carboxylic acid, while a γ-amino acid analogue, can also be considered a highly constrained proline surrogate in certain contexts.
The introduction of the C3-methyl group is expected to further influence the conformational preferences of the azetidine ring. In substituted azetidines, bulky groups tend to favor a pseudo-equatorial position to minimize steric hindrance.[] This predictable conformational bias can be exploited in peptidomimetic design to enforce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.[7] The incorporation of such non-natural amino acids can also enhance resistance to proteolytic degradation, a critical factor in developing stable peptide-based therapeutics.[8]
Physicochemical and Pharmacokinetic Considerations
The incorporation of the 3-methylazetidine-3-carboxylic acid moiety can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Influence of 3-Methylazetidine-3-carboxylic Acid Moiety | Rationale |
| Solubility | Potentially improved | The presence of the carboxylic acid and the polar azetidine nitrogen can enhance aqueous solubility. |
| Lipophilicity (LogP) | Modulated | The methyl group adds lipophilicity, which can be balanced by the polar groups. This allows for fine-tuning of the overall LogP. |
| Metabolic Stability | Generally enhanced | The quaternary carbon at the C3 position is resistant to metabolic oxidation. The azetidine ring itself can improve metabolic stability compared to larger heterocyclic systems.[1] |
| Conformational Rigidity | Increased | The four-membered ring and gem-disubstitution reduce the number of rotatable bonds, leading to a more defined 3D structure.[9] |
| pKa | Influenced by substitution | The basicity of the azetidine nitrogen will be influenced by the substituents and the overall electronic environment of the molecule.[10] |
Synthetic Protocols and Methodologies
The synthesis of 3-Methylazetidine-3-carboxylic acid and its derivatives can be challenging due to the strained nature of the azetidine ring. However, several strategies for the synthesis of 3,3-disubstituted azetidines have been developed.[9][11]
Protocol 1: Synthesis of N-Boc-3-Methylazetidine-3-carboxylic Acid (Conceptual Pathway)
Diagram of a Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of N-Boc-3-Methylazetidine-3-carboxylic acid.
Step-by-Step Methodology (Illustrative):
-
Formation of a Suitable Precursor: The synthesis would likely begin with a multi-step sequence to construct the N-Boc protected 3-hydroxymethyl-3-methylazetidine. This could involve strategies like the ring-opening of epoxides or the cyclization of appropriately substituted amino alcohols.
-
Oxidation: The primary alcohol of the 3-hydroxymethyl group would then be oxidized to the carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄), PCC, or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. Careful selection of the oxidant is necessary to avoid cleavage of the Boc-protecting group or the azetidine ring.
-
Purification: The final product, N-Boc-3-Methylazetidine-3-carboxylic Acid, would be purified using standard techniques such as column chromatography or recrystallization.
Protocol 2: Incorporation into a Peptide Chain (General Procedure)
Once the N-Boc protected 3-Methylazetidine-3-carboxylic acid is obtained, it can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies.[8]
Diagram of Peptide Coupling Workflow
Caption: General workflow for incorporating the azetidine amino acid into a peptide.
Step-by-Step Methodology (Solid-Phase Peptide Synthesis):
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
-
Activation: In a separate vessel, dissolve N-Boc-3-Methylazetidine-3-carboxylic acid in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin thoroughly to remove excess reagents.
-
Deprotection: Treat the resin with a deprotecting agent (e.g., trifluoroacetic acid in DCM) to remove the Boc group, yielding a free N-terminal amine on the newly added azetidine residue.
-
Chain Elongation: The peptide chain can then be further elongated by repeating the coupling and deprotection steps with the next desired amino acid.
Conclusion and Future Outlook
3-Methylazetidine-3-carboxylic acid represents a fascinating and highly valuable building block for modern drug discovery. Its unique combination of conformational rigidity, sp³-richness, and the presence of both a methyl and a carboxylic acid group at the C3 position offers medicinal chemists a powerful tool to modulate the properties of small molecules and peptidomimetics. While its application is still emerging, its documented use in the synthesis of inhibitors for challenging targets like PD-L1 and creatine transporters underscores its potential.[][3]
Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its enantiomerically pure forms. Furthermore, a deeper understanding of how this specific substitution pattern influences peptide conformation and ultimately, biological activity, will be crucial for its rational application in drug design. As our appreciation for the importance of 3D-shape in molecular recognition continues to grow, we can expect to see 3-Methylazetidine-3-carboxylic acid and other similarly constrained amino acid analogues play an increasingly important role in the development of the next generation of therapeutics.
References
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LookChem. Cas 1213240-07-3, 3-Azetidinecarboxylic acid, 3-methyl-. [Link]
- Google Patents.
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- Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7).
- Kaur, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, e2500350.
- G. L. Grunewald, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601.
- Šačkus, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
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ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
- Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
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ACS Publications. Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. [Link]
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ResearchGate. Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. [Link]
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PubChem. 3-methylazetidine-3-carboxylic acid. [Link]
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ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
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ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]
-
PubMed. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
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PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]
-
RSC Publishing. New methods in peptide synthesis. Part III. Protection of carboxyl group. [Link]
- Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
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ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
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PubChem. 1-Methylazetidine-3-carboxylic acid. [Link]
-
PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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PubMed. Effects of amino acid analogues on protein synthesis and degradation in isolated cells. [Link]
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ChemRxiv. A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]
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Wikipedia. Azetidine-2-carboxylic acid. [Link]
- Google Patents.
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- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cas 1213240-07-3,3-Azetidinecarboxylic acid, 3-methyl- | lookchem [lookchem.com]
Application Notes and Protocols for the Characterization of Peptides Containing 3-Methylazetidine-3-carboxylic Acid
Abstract
The incorporation of non-natural amino acids into peptides is a cornerstone strategy in modern drug discovery, enabling the modulation of pharmacological profiles and the enhancement of therapeutic potential.[1] Among these, conformationally constrained amino acids like 3-Methylazetidine-3-carboxylic acid (3-Me-Aze) are of significant interest. The rigid four-membered ring of the azetidine scaffold imparts a high degree of conformational restriction on the peptide backbone, which can lead to improved proteolytic stability, enhanced binding affinity, and tailored biological activity.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and in-depth characterization of peptides containing the 3-Me-Aze residue, tailored for researchers in peptide chemistry and drug development.
Introduction: The Rationale for 3-Me-Aze Incorporation
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced efficacy.[5] The introduction of non-proteinogenic amino acids is a proven method to overcome these limitations.[1][6]
Azetidine-based amino acids, as proline analogues, are particularly effective in pre-organizing peptide secondary structures.[7][8] The 3-Me-Aze residue, a Cα-tetrasubstituted amino acid, offers a unique structural constraint. Its incorporation is hypothesized to induce stable turn-like conformations, such as β- or γ-turns, within the peptide chain.[9][10] This conformational lock can enhance receptor selectivity and shield the peptide from enzymatic degradation. Understanding the precise impact of 3-Me-Aze requires robust methods for its incorporation and detailed structural characterization, which are the focus of this document.
Synthesis and Purification Workflow
The successful characterization of a 3-Me-Aze-containing peptide begins with its precise and efficient synthesis, typically achieved via Solid-Phase Peptide Synthesis (SPPS), followed by rigorous purification using High-Performance Liquid Chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing chain anchored to a solid support, simplifying purification by allowing excess reagents to be washed away.[11][12][13] The incorporation of a sterically hindered amino acid like 3-Me-Aze requires optimization of coupling conditions to ensure high efficiency.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Methylazetidine-3-carboxylic acid Coupling
Welcome to the technical support center for advanced amide coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the amide coupling of sterically hindered substrates, specifically focusing on 3-Methylazetidine-3-carboxylic acid. This α,α-disubstituted (or tertiary) cyclic amino acid presents a significant synthetic challenge due to severe steric hindrance around the carboxylic acid moiety. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enable successful and efficient amide bond formation.
Troubleshooting Guide: Common Coupling Failures & Solutions
This section directly addresses the most common issues encountered during the coupling of 3-Methylazetidine-3-carboxylic acid in a rapid, problem-solution format.
Q1: My coupling reaction with 3-Methylazetidine-3-carboxylic acid is giving low to no yield using standard reagents like EDC/HOBt or DCC. What is the primary cause and my immediate next step?
A1: The primary cause of failure is severe steric hindrance. The methyl group and the azetidine ring on the α-carbon create a crowded environment that prevents the amine nucleophile from accessing the activated carboxylic intermediate. Standard carbodiimide reagents like EDC and DCC form an O-acylisourea intermediate that is not reactive enough to overcome this spatial blockade.[1]
Immediate Next Step: Switch to a high-reactivity uronium/guanidinium or phosphonium salt coupling reagent. Reagents like HATU , HCTU , or COMU are specifically designed for difficult couplings, including those involving sterically hindered amino acids.[2][3] These reagents generate highly reactive activated esters (O-acylisourea esters of HOAt, HOBt, or Oxyma) that can accelerate the coupling reaction sufficiently to overcome the steric barrier.[3][4]
Q2: I've switched to HATU, but my yields are still inconsistent, and I'm observing side products. What's going wrong?
A2: There are two likely issues. First, insufficient activation or slow coupling can lead to side reactions. Second, using an excess of a uronium/guanidinium reagent like HATU can cause guanidinylation of the free N-terminus of your amine, terminating the reaction.[3][5][6] This is particularly problematic when the main coupling reaction is slow due to steric hindrance.[3]
Recommended Actions:
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are strong enough to deprotonate the carboxylic acid but are too bulky to interfere with the reaction.[7] Ensure you are using the correct stoichiometry (typically 2-3 equivalents).
-
Pre-activation: Allow the 3-Methylazetidine-3-carboxylic acid, HATU, and base to stir for 5-15 minutes before adding your amine. This ensures the formation of the highly reactive activated ester intermediate prior to the introduction of the nucleophile.
-
Avoid Excess Coupling Reagent: Use a stoichiometry of approximately 1.05-1.1 equivalents of the coupling reagent relative to the carboxylic acid to minimize the risk of guanidinylation side products.[6] If the reaction is still sluggish, a phosphonium-based reagent like PyBOP or PyAOP may provide a cleaner reaction profile as they do not cause guanidinylation and can be used in greater excess.[3][8]
Q3: My amine partner is also sterically hindered or poorly nucleophilic. Even with advanced coupling reagents, the reaction fails. Is there an alternative strategy?
A3: Yes. When both coupling partners are challenging, a two-step approach involving the formation of a more stable, highly reactive intermediate is often necessary. The acid chloride or acid fluoride strategy is the gold standard for extremely difficult couplings.[9][10]
Recommended Strategy:
-
Convert to Acid Chloride: React the 3-Methylazetidine-3-carboxylic acid with a mild chlorinating agent like oxalyl chloride with a catalytic amount of DMF, or Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[9][11][12] Ghosez's reagent is particularly effective as it operates under neutral conditions, minimizing side reactions.[9][11][13]
-
Immediate Coupling: The resulting acid chloride is highly reactive and should be used immediately without purification. It is added to a solution of the amine and a non-nucleophilic base to form the amide bond. This method bypasses the bulkier intermediates of in-situ coupling reagents, presenting a smaller electrophile to the amine.[10]
In-Depth Scientific FAQs
This section provides a deeper understanding of the chemistry behind the recommended solutions.
Why is 3-Methylazetidine-3-carboxylic acid so difficult to couple?
The difficulty arises from the tertiary stereocenter at the α-position of the carboxylic acid. The presence of both a methyl group and the constrained azetidine ring creates a formidable steric shield around the carbonyl carbon.
Caption: Steric hindrance around the α-carbon of 3-Methylazetidine-3-carboxylic acid.
For an amide bond to form, the lone pair of the amine's nitrogen must attack the electrophilic carbonyl carbon. As shown in Diagram 1, the bulky groups surrounding this carbon physically obstruct the incoming amine, dramatically slowing down the reaction rate. Standard coupling methods do not provide a sufficiently reactive electrophile to overcome this energy barrier, resulting in reaction failure.
Which coupling reagents are most effective and why?
For sterically demanding substrates, the choice of coupling reagent is critical. The most effective reagents are those that generate the most highly activated acylating species.
| Reagent Class | Example(s) | Mechanism of Action & Suitability |
| Uronium/Guanidinium | HATU, HCTU, COMU | These reagents react with the carboxylate to form highly reactive O-acylisourea active esters.[4][14] HATU and HCTU are based on HOAt and 6-Cl-HOBt respectively, which are more acidic and better leaving groups than HOBt, leading to a more reactive intermediate.[3] COMU, based on OxymaPure, is also highly efficient and is considered safer than benzotriazole-based reagents.[2][15] This class is the first choice for hindered couplings. |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts, these form activated esters.[8] A key advantage is that they do not cause guanidinylation side reactions, making them "cleaner" options, especially if an excess of reagent is needed to drive a sluggish reaction to completion.[3] |
| Acid Halide Formers | Oxalyl Chloride, Ghosez's Reagent | These convert the carboxylic acid into a highly electrophilic acid chloride.[12][16] This is a two-step, one-pot process that creates the smallest possible acylating agent, minimizing steric clash.[10] This is the ultimate problem-solver for the most challenging cases. |
| Carbodiimides | EDC, DCC | These form a moderately reactive O-acylisourea intermediate. This intermediate is often not reactive enough for α,α-disubstituted acids and is prone to side reactions like N-acylurea formation. Generally unsuitable for this specific substrate. |
What are the optimal reaction conditions to maximize success?
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the reagents and intermediates. Dichloromethane (DCM) can also be used, particularly for acid chloride protocols.[17]
-
Base: A non-nucleophilic, hindered base is crucial. DIPEA is the most common choice.[7] For extremely sensitive substrates, the slightly less basic 2,4,6-Collidine can be used. The base prevents the protonation of the amine nucleophile and facilitates the deprotonation of the carboxylic acid.
-
Temperature: Most couplings are run at room temperature (20-25 °C). If the reaction is slow, gentle heating to 40-50 °C can sometimes improve the rate. However, be aware that elevated temperatures can also increase the rate of side reactions, including racemization if the amine partner is chiral.
-
Concentration: Keeping the reaction concentration reasonably high (e.g., 0.1 M to 0.5 M) can favor the desired bimolecular coupling reaction.[3]
Recommended Experimental Protocols
Protocol 1: High-Performance Uronium Salt Coupling (COMU)
This protocol is the recommended starting point for coupling 3-Methylazetidine-3-carboxylic acid.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-Methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add COMU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation Step: Stir the mixture at room temperature for 10-15 minutes. The solution may change color or clarity, indicating the formation of the activated ester.
-
Amine Addition: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with hindered substrates may require several hours to overnight for completion.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acid Chloride Mediated Coupling
Use this protocol when Protocol 1 fails, especially if the amine is also hindered.
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend 3-Methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution). Add one drop of anhydrous DMF (catalyst).
-
Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO₂, CO, HCl) will occur.[18]
-
Activation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
Amine Coupling: In a separate flask, dissolve the amine (1.0-1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Addition: Slowly add the acid chloride solution from step 4 to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.
Experimental Workflow and Decision Logic
The following diagram outlines the logical progression for tackling this challenging coupling reaction.
Caption: Decision workflow for hindered amide coupling.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Ghosez's Reagent. (n.d.). Eburon Organics. Retrieved from [Link]
-
Ley, S. V., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Angewandte Chemie International Edition, 55(14), 4534-4538. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Golisade, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 543-547. Retrieved from [Link]
-
Bode, J. W. (2020). Amide-forming ligation reactions. Chemical Science, 11(40), 10958-10974. Retrieved from [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Puresciences. Retrieved from [Link]
-
Scientific Letter: Amide Bond Formation. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (2020). Angewandte Chemie International Edition, 59(2), 566-586. Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2021). ChemRxiv. Retrieved from [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016). ResearchGate. Retrieved from [Link]
-
Getting Towed Uphill. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51366-51373. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2210-2213. Retrieved from [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). ACS Catalysis. Retrieved from [Link]
-
Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(7), 4444-4467. Retrieved from [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]
-
A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). ACS Catalysis. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-143. Retrieved from [Link]
-
Amide formation from carboxylic acid derivatives. (2023). Khan Academy. Retrieved from [Link]
-
Amide from carboxylic acid synthesis. (2024). Reddit. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 3-Methylazetidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 3-Methylazetidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this strained, yet valuable, building block. Due to its inherent ring strain and bifunctional nature, optimizing reactions requires a nuanced understanding of its chemical behavior. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during synthesis.
Section 1: Foundational Concepts & General Handling
This section addresses the fundamental properties of the molecule that underpin its reactivity and handling requirements.
Q1: What are the primary structural features of this compound that I need to consider before starting my reaction?
A1: There are two critical features to consider:
-
The Azetidine Ring: This is a four-membered saturated nitrogen heterocycle. Its bond angles deviate significantly from the ideal sp³ hybridization, resulting in substantial ring strain (~26 kcal/mol).[1] This strain is the primary driver of its unique reactivity but also its main liability, making it susceptible to ring-opening reactions under various conditions, particularly acidic ones.[2][3][4]
-
The Hydrochloride Salt Form: The commercially available material is the hydrochloride salt, meaning the azetidine nitrogen is protonated (pKa ≈ 11.3).[1] This has two immediate consequences:
-
The nitrogen is not nucleophilic. For any reaction requiring the nitrogen to act as a nucleophile (e.g., N-alkylation, N-acylation), it must first be neutralized with a suitable base.
-
The molecule is highly polar and typically water-soluble, which will influence your choice of solvent.
-
Q2: I'm observing unexpected byproducts that I suspect are from decomposition. What are the common decomposition pathways and how can I prevent them?
A2: The most prevalent decomposition pathway is acid-mediated ring-opening.[2][3] The strained ring is vulnerable to nucleophilic attack, a process that is accelerated by the protonation of the ring nitrogen, which makes the ring carbons more electrophilic.
Common Causes:
-
Excessively Strong Acidic Conditions: Attempting reactions like a classic Fischer esterification with strong acids (e.g., concentrated H₂SO₄) and heat is highly likely to cause ring cleavage.
-
Prolonged Exposure to Acid: Even milder acidic conditions, if maintained for extended periods, can lead to gradual decomposition.[2]
-
Inadvertent Acidity: Using reagents that can generate acidic byproducts (e.g., acyl chlorides without sufficient base) can trigger this pathway.
Prevention Strategies:
-
Stoichiometric Base: When performing reactions on the carboxylic acid moiety, always use at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the hydrochloride salt first.
-
Milder Conditions: Opt for reaction conditions that do not involve strong acids. For instance, use coupling-agent-mediated esterifications instead of Fischer esterification.
-
Temperature Control: Avoid high reaction temperatures (>80-100 °C) for extended periods, as this can promote decomposition pathways, including potential decarboxylation, although the latter is less common without a beta-carbonyl group.[5]
Below is a diagram illustrating the general principle of acid-catalyzed ring-opening.
Caption: Acid catalysis enhances the electrophilicity of the azetidine ring.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common applications for this scaffold. The following FAQs address typical challenges.
Q3: My amide coupling reaction with a primary amine is giving very low yields. I'm using EDC and DIPEA in DMF. What's going wrong?
A3: This is a classic issue. The most likely culprit is improper stoichiometry of the base. Remember, you are starting with a hydrochloride salt.
-
Insufficient Base: You need at least two equivalents of base.
-
Eq. 1: Neutralizes the hydrochloride salt of your starting material, liberating the free amine of the azetidine.
-
Eq. 2: Acts as the base for the amide coupling reaction itself, scavenging the proton from the incoming amine nucleophile. Many protocols fail because only one equivalent is used, which is immediately consumed by the starting material, leaving the reaction medium effectively un-based for the coupling step.
-
-
Reagent Quality: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive.[6] Ensure you are using fresh, properly stored reagents.
-
Activation Step: For sterically hindered amines or less reactive carboxylic acids, pre-activating the acid for 15-30 minutes with the coupling agent and base before adding the amine can improve yields.
Optimized Protocol: Amide Coupling with HATU
For robust and high-yield couplings, we recommend using an aminium-based coupling agent like HATU, which is often more efficient than carbodiimides for challenging substrates.[7]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) to the mixture. A color change to yellow is often observed. Stir for 15 minutes.
-
Amine Addition: Add your desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS or TLC.[8]
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Optimized workflow for HATU-mediated amide coupling.
Q4: How do I choose the right coupling agent and base for my specific substrate?
A4: The choice depends on the steric hindrance, nucleophilicity of your amine, and the desired reaction conditions.
| Reagent System | Base | Solvent | Advantages | Common Issues & Considerations |
| HATU / HBTU | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction times, good for hindered substrates.[7] | More expensive, can be difficult to remove urea byproducts without an acidic wash. |
| EDC / HOBt | DIPEA, TEA | DCM, DMF | Cost-effective, common, water-soluble urea byproduct is easily removed.[6] | Can be less efficient for difficult couplings, potential for racemization. HOBt is an explosive hazard. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, THF | Excellent for preventing racemization, clean reactions with volatile byproducts. | Reagent is viscous and can be difficult to handle. |
| Acyl Chloride | TEA, Pyridine | DCM, THF | Highly reactive, suitable for simple, unhindered amines.[9] | Generates HCl (must be quenched), harsh conditions may not be suitable for sensitive substrates. |
Section 3: Troubleshooting Esterification & Other Reactions
Q5: I need to synthesize the methyl ester. Can I use methanol and sulfuric acid?
A5: We strongly advise against it. As discussed in Q2, the combination of strong acid (H₂SO₄) and heat required for a Fischer esterification is a prime condition for azetidine ring-opening, leading to low yields and complex mixtures.[2][4]
Recommended Alternative: DCC/DMAP Coupling A much milder and more reliable method is to use a carbodiimide coupling, analogous to amide formation, but with an alcohol as the nucleophile. 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for this transformation.[10]
Protocol: DCC/DMAP-Catalyzed Methyl Esterification
-
Neutralization & Dissolution: Suspend this compound (1.0 eq) in Dichloromethane (DCM). Add triethylamine (TEA) (1.1 eq) and stir until the solid dissolves.
-
Reagent Addition: Add Methanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash with 1M HCl, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired methyl ester.[11]
Q6: I am having trouble purifying my final product. It streaks badly on my silica gel column.
A6: This is a common problem due to the basic nitrogen atom in your product. The free amine can interact strongly with the acidic silica gel, causing streaking (tailing).
Troubleshooting Purification:
-
Add a Modifier to the Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase to suppress the interaction with silica.
-
Add 0.5-1% triethylamine or ammonia in methanol (7N solution) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This will protonate the silica surface silanols and ensure your product elutes as a sharp band.[8]
-
-
Use a Different Stationary Phase: If the compound is very polar, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier.
-
Acid/Base Extraction: Before chromatography, you can sometimes achieve significant purification through acid/base extraction. Dissolve your crude material in an organic solvent (like EtOAc), wash with a basic solution (e.g., NaHCO₃) to remove any acidic impurities, and then wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Caution: Your product may partition into the aqueous layer depending on its pKa, so analyze all layers before discarding.
Section 4: Analytical Methods
Q7: How can I best monitor the progress of my reactions?
A7: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of starting material consumption and product formation.
-
Staining: Since the azetidine core lacks a strong UV chromophore, you will likely need to use a chemical stain for visualization. Potassium permanganate (KMnO₄) or ninhydrin stains are effective for visualizing the amine functionality.
-
-
LC-MS: This is the preferred method for unambiguous monitoring.[8]
-
It provides the mass of the product, confirming its identity.
-
It can help identify byproducts, such as ring-opened species or dimers.
-
Use a reverse-phase column (C18) with a mobile phase of water and acetonitrile containing 0.1% formic acid. The formic acid helps to protonate the analytes for better peak shape and ionization in the mass spectrometer.[12]
-
References
-
Cee, V. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Cee, V. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available at: [Link]
-
Singh, G. S., & Ombito, J. O. (2025). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Reddy, P., et al. (n.d.). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Do, T., et al. (2020). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. ResearchGate. Available at: [Link]
-
Gemoets, H. P. L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
- Van der Steen, F. H., & Van der Aardweg, G. J. M. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Tarasenko, E. A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Izumi, M., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available at: [Link]
-
ResearchGate. (n.d.). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones. Available at: [Link]
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Available at: [Link]
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Ismalaj, E., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
ChemBK. (n.d.). azetidine-3-carboxylic acid methyl ester. Available at: [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
PubChem. (n.d.). 3-azetidinecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Cenmed Enterprises. (n.d.). Azetidine-3-carboxylic methyl ester hydrochloride. Available at: [https://www.cenmed.com/azetidine-3-carboxylic-methyl-ester-hydrochloride-25g-a132584-25g.html]([Link] hydrochloride-25g-a132584-25g.html)
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Hara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., & Sharma, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 3-Methylazetidine-3-carboxylic Acid (Aze(Me)) Peptides
Welcome to the Technical Support Center for Peptides Containing 3-Methylazetidine-3-carboxylic Acid (Aze(Me)). As Senior Application Scientists, we have compiled this guide to address the unique challenges and side reactions that can be encountered when incorporating the conformationally constrained, α,α-disubstituted amino acid, 3-Methylazetidine-3-carboxylic acid (Aze(Me)), into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
This resource is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of Aze(Me) peptide synthesis and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylazetidine-3-carboxylic acid (Aze(Me)), and why is it used in peptide design?
A1: 3-Methylazetidine-3-carboxylic acid, abbreviated as Aze(Me), is a non-canonical, cyclic amino acid. Its defining feature is a four-membered azetidine ring with a quaternary α-carbon, which incorporates both the α-methyl group and the carboxylic acid. This rigid structure imparts significant conformational constraints on the peptide backbone.[1] Researchers use Aze(Me) to induce specific secondary structures (like β-turns), enhance metabolic stability by protecting against enzymatic degradation, and explore novel peptide conformations for therapeutic applications.[1][2]
Q2: Is the epimerization of the Aze(Me) residue a significant concern during peptide synthesis?
A2: Epimerization (or racemization) is a minimal risk for the Aze(Me) residue itself. The most common mechanism for epimerization during peptide bond formation involves the formation of a planar oxazolone (azlactone) intermediate, which requires the presence of a hydrogen atom on the α-carbon.[3][4][5] Since Aze(Me) is an α,α-disubstituted amino acid (the α-carbon is quaternary and lacks a hydrogen), it cannot form this intermediate. Therefore, it is highly resistant to epimerization under standard coupling conditions.[3][4] However, it is crucial to remember that other chiral amino acids in your sequence, particularly residues like Cys and His, remain susceptible to epimerization.[6]
Q3: How stable is the four-membered azetidine ring to the standard TFA cleavage conditions?
A3: The azetidine ring is generally stable, but its four-membered structure possesses inherent ring strain. While standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O) are typically successful, prolonged exposure to strong acids can pose a risk of ring-opening side reactions, especially at elevated temperatures.[7] The stability can be influenced by the peptide sequence and the specific scavengers used. It is advisable to perform the final cleavage at room temperature or below and to limit the cleavage time to the minimum required for complete deprotection (typically 2-4 hours).[7][8]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common problems encountered during the synthesis of Aze(Me)-containing peptides, their mechanistic basis, and strategies for mitigation.
Issue 1: Low Coupling Efficiency and Deletion Peptides
Symptoms:
-
Mass spectrometry (MS) analysis shows a significant peak corresponding to the mass of the peptide minus the Aze(Me) residue (or another sterically hindered amino acid).
-
A positive (blue) Kaiser test or other ninhydrin-based test after the coupling step for Aze(Me).
Root Cause Analysis: The primary cause of poor coupling efficiency is the steric hindrance posed by the quaternary α-carbon of Aze(Me). This bulkiness slows down the kinetics of the peptide bond formation compared to standard proteinogenic amino acids. Standard coupling conditions may be insufficient to drive the reaction to completion.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Mitigation Strategies & Protocols:
| Strategy | Description |
| Stronger Coupling Reagents | Standard carbodiimide reagents like DIC may be too slow. Switch to more potent uronium/aminium or phosphonium salt-based reagents like HATU , HCTU , or PyAOP .[9] These reagents form highly reactive activated esters, accelerating the coupling reaction to overcome steric barriers. |
| Extended Reaction Time | Increase the coupling time for the Aze(Me) residue from the standard 1-2 hours to 4-6 hours, or even overnight at room temperature. Monitor the reaction progress using a qualitative ninhydrin test. |
| Double Coupling | After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then subject the resin to a second, fresh coupling solution of the same Fmoc-Aze(Me)-OH and reagents. This can help drive the reaction to completion. |
| Microwave-Assisted SPPS | Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues. Typical conditions are 3-5 minutes at 75-90°C. Careful optimization is required to avoid side reactions. |
Recommended Protocol for Coupling Fmoc-Aze(Me)-OH:
-
Resin Preparation: After Fmoc deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (3 x 5 mL).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Aze(Me)-OH (4 eq.), HATU (3.9 eq.), and Oxyma (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash with DMF, and repeat steps 2-3 (double coupling).
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.
Issue 2: Diketopiperazine (DKP) Formation and N-Terminal Deletion
Symptoms:
-
MS analysis shows a major impurity with a mass corresponding to the peptide missing the first two N-terminal residues.
-
The desired full-length peptide is obtained in very low yield, especially if Aze(Me) is the first or second residue in the sequence.
Root Cause Analysis: DKP formation is an intramolecular cyclization reaction that occurs after the deprotection of the second amino acid in the sequence.[10][11] The free N-terminal amine attacks the ester linkage of the C-terminal residue to the resin, cleaving the dipeptide from the solid support as a stable six-membered cyclic diketopiperazine.[12] Sequences containing proline are notoriously prone to this side reaction, and the structural similarity of Aze(Me) makes it similarly high-risk, particularly when paired with a small, flexible residue like Glycine or Alanine.[6][10]
dot
Caption: Mechanism of Diketopiperazine (DKP) formation.
Mitigation Strategies & Protocols:
| Strategy | Description |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | For peptides with a C-terminal carboxylic acid, starting the synthesis on a highly sterically hindered resin like 2-CTC physically shields the ester linkage, significantly suppressing DKP formation.[6][13] The first amino acid is loaded without pre-activation, using only DIPEA. |
| Incorporate a Pre-formed Dipeptide | If Aze(Me) is the second residue (e.g., Xaa-Aze(Me)-...), synthesize the Fmoc-Xaa-Aze(Me)-OH dipeptide separately in solution and then couple it to the resin in a single step. This strategy completely bypasses the vulnerable dipeptidyl-resin intermediate.[10] |
| Use Alloc or other Orthogonal Protection | For sequences highly prone to DKP, the N-terminal amine of the first amino acid can be protected with an Alloc group instead of Fmoc. The Alloc group is removed under neutral conditions (using a palladium catalyst) after the third amino acid is coupled, thus avoiding the base-catalyzed DKP formation at the critical dipeptide stage.[14] |
Protocol for Loading the First Amino Acid onto 2-CTC Resin:
-
Swell 2-Chlorotrityl chloride resin (1.0 eq.) in DCM for 30 minutes in the reaction vessel.
-
In a separate vial, dissolve Fmoc-AA1-OH (1.5 eq.) in DCM.
-
Add DIPEA (3.0 eq.) to the Fmoc-amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.
-
Agitate the mixture for 1-2 hours.
-
To cap any remaining unreacted chloro groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and proceed with the synthesis.
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
(PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC. [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Green Chemistry Institute. [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. [Link]
-
Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]
-
Peptide Rearrangement Side Reactions. ResearchGate. [Link]
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylazetidine-3-carboxylic Acid Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 3-Methylazetidine-3-carboxylic acid (3-Me-Aze). The inclusion of this constrained amino acid can significantly alter peptide conformation, stability, and biological activity, offering exciting opportunities for novel therapeutic development.[1] However, these unique structural features can also introduce specific challenges during purification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of purifying these modified peptides, ensuring you obtain a highly pure final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the purification of 3-Me-Aze-containing peptides.
Q1: What are the primary challenges I can expect when purifying peptides containing 3-Methylazetidine-3-carboxylic acid?
A1: The primary challenges stem from the rigid, four-membered ring structure of 3-Me-Aze. This can lead to:
-
Altered Hydrophobicity: The impact of 3-Me-Aze on the overall hydrophobicity of a peptide can be difficult to predict, potentially leading to unexpected elution profiles during reverse-phase HPLC (RP-HPLC).
-
Conformational Isomers: The constrained nature of the azetidine ring can promote the formation of stable conformers or lead to distinct cis/trans isomers around adjacent peptide bonds, which may present as closely eluting peaks or broad peaks.[2]
-
Aggregation: The unique three-dimensional structure imparted by 3-Me-Aze may, in some sequences, encourage intermolecular interactions, leading to aggregation and purification difficulties.
-
Co-elution with Deletion Sequences: Standard deletion sequences lacking the 3-Me-Aze residue will have significantly different conformations and hydrophobicity, but other impurities from the solid-phase peptide synthesis (SPPS) may still co-elute with the target peptide.[3]
Q2: Is standard RP-HPLC suitable for purifying 3-Me-Aze peptides?
A2: Yes, RP-HPLC is the standard and most effective method for purifying these peptides.[3][4] However, you may need to optimize the method more extensively than for standard peptides. Key parameters to consider for optimization are the mobile phase composition (including ion-pairing agents), gradient slope, and column chemistry.
Q3: How does the 3-Me-Aze residue affect my choice of HPLC column?
A3: A C18 column is the standard starting point for most peptide purifications, including those with 3-Me-Aze.[3] However, if you experience poor resolution, consider the following:
-
Pore Size: For larger peptides, a wider pore size (e.g., 300 Å) is generally recommended to ensure the peptide can interact effectively with the stationary phase.
-
Stationary Phase Chemistry: If a C18 column fails to provide adequate separation, experimenting with alternative stationary phases like C8, C4, or phenyl-hexyl can be beneficial. These alternatives offer different selectivity that may help resolve your target peptide from closely eluting impurities.
Q4: Should I use Trifluoroacetic Acid (TFA) as the ion-pairing agent?
A4: TFA (typically at 0.1%) is the most common and effective ion-pairing agent for peptide purification via RP-HPLC as it improves peak shape and resolution.[4] Peptides containing basic residues will form salts with TFA.[3] If your peptide is intended for biological assays where TFA is undesirable, you can perform a salt exchange after purification or use a more volatile and biocompatible ion-pairing agent like formic acid (FA). Be aware that switching to FA may alter selectivity and require re-optimization of your purification method.[5]
Section 2: Troubleshooting Guide for RP-HPLC Purification
This section provides a systematic approach to resolving common issues encountered during the RP-HPLC purification of 3-Me-Aze-containing peptides.
Issue 1: Broad or Tailing Peaks
Broad or tailing peaks can indicate a variety of issues, from suboptimal chromatography conditions to problems with the peptide itself.
Causality and Troubleshooting Steps:
-
Suboptimal Mobile Phase:
-
Ion-Pairing Agent Concentration: Ensure the TFA concentration is consistent at 0.1% in both mobile phase A (water) and mobile phase B (acetonitrile). Inconsistent concentrations can lead to peak distortion.
-
pH: While less common for standard TFA-based methods, ensure the pH of your mobile phases is low (~2) to maintain consistent protonation of the peptide and silica surface.
-
-
Secondary Interactions with the Column:
-
The azetidine nitrogen could potentially interact with residual silanol groups on the silica support. While TFA generally minimizes these interactions, if peak shape is poor, consider using a highly end-capped column.
-
-
Presence of Conformational Isomers:
-
The rigidity of the 3-Me-Aze ring can slow the interconversion between different peptide conformations on the chromatographic timescale, leading to peak broadening.
-
Solution: Try elevating the column temperature (e.g., to 40-60 °C). Increased temperature can accelerate the interconversion between conformers, often resulting in sharper peaks.[6]
-
-
Column Overload:
-
Injecting too much crude peptide can lead to peak distortion.
-
Solution: Reduce the injection mass. As a rule of thumb, start with a low loading and incrementally increase to determine the column's capacity for your specific peptide.
-
Issue 2: Multiple, Poorly Resolved Peaks
The appearance of several closely eluting peaks can be perplexing. A logical workflow can help distinguish between impurities and other phenomena.
Workflow for Investigating Poorly Resolved Peaks
Caption: Decision tree for troubleshooting poorly resolved peaks.
Explanation of Troubleshooting Steps:
-
LC-MS is Crucial: The first and most important step is to analyze the fractions corresponding to each peak by LC-MS. This will tell you if the peaks represent species with different masses (impurities) or the same mass (isomers).[5]
-
Different Masses - Likely Impurities:
-
If the masses differ, they are likely synthesis-related impurities such as deletion sequences or peptides with incomplete side-chain deprotection.[3]
-
Solution: Review your synthesis protocol. Ensure coupling reactions went to completion, especially for the amino acid following the sterically hindered 3-Me-Aze. Also, confirm your final cleavage and deprotection conditions are sufficient.
-
-
Same Mass - Isomers or Conformers:
-
If the peaks have the same mass as your target peptide, they are likely diastereomers (if a racemic 3-Me-Aze was used) or conformational isomers.
-
Solution:
-
Optimize Gradient: A shallower gradient (e.g., decreasing the %B/minute) increases the separation time and can improve the resolution of closely eluting species.[4]
-
Change Temperature: As mentioned, temperature can affect conformational equilibrium. Sometimes a lower temperature can "lock" conformers and improve separation, while a higher temperature can coalesce them into a single sharp peak. Experimentation is key.
-
Alternative Selectivity: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl) can alter the interaction dynamics and may provide the selectivity needed for separation.
-
-
Issue 3: Peptide Appears to be Insoluble or Aggregating
Aggregation can be a significant hurdle, leading to low recovery and even column blockage.
Potential Causes and Solutions:
-
Poor Solubility in Mobile Phase:
-
While uncommon in standard RP-HPLC solvents, some sequences may have limited solubility.
-
Solution: Before injection, ensure your crude peptide is fully dissolved. You may need to add a small amount of organic solvent like acetonitrile or use a solvent with higher solubilizing power such as DMSO to your sample. Be mindful that injecting a large volume of a strong solvent can distort peak shape.[6]
-
-
On-Column Aggregation:
-
The peptide may be soluble in the sample solvent but aggregate on the column as the organic modifier concentration changes.
-
Solution:
-
Modify Mobile Phase: Adding a small percentage (5-10%) of isopropanol or n-propanol to your mobile phase B (acetonitrile) can sometimes disrupt the hydrophobic interactions that lead to aggregation.
-
Lower Peptide Concentration: Dilute your crude sample before injection to reduce the likelihood of intermolecular interactions on the column.
-
-
Section 3: Protocols and Data Tables
Protocol 1: General RP-HPLC Purification of a 3-Me-Aze Peptide
This protocol provides a starting point for developing your purification method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A (0.1% TFA in water) at a concentration of 10-20 mg/mL.
-
If solubility is an issue, add the minimum amount of acetonitrile or DMSO required for complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography Conditions:
-
Column: C18, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for a 21.2 mm ID semi-prep column).
-
Detection: 214 nm and 280 nm.
-
Gradient: Start with a shallow scouting gradient (e.g., 5-65% B over 60 minutes) to determine the approximate elution time of your peptide.[4]
-
-
Optimization:
-
Based on the scouting run, design a shallower, targeted gradient around the elution point of your peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may provide excellent resolution.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by LC-MS.
-
-
Lyophilization:
-
Pool the fractions that meet your purity requirements.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[4]
-
Table 1: Troubleshooting Summary
| Observed Issue | Primary Suspected Cause(s) | Recommended First Action(s) | Secondary Actions |
| Broad/Tailing Peak | Conformational Isomers, Secondary Interactions | Increase column temperature to 40-60 °C. | Check TFA concentration; reduce sample load. |
| Split Peaks (Same Mass) | Diastereomers or Stable Conformers | Run a shallower gradient (e.g., 0.5% B/min). | Change column (e.g., to Phenyl-Hexyl); vary temperature. |
| Poor Resolution from Impurity | Co-eluting Synthesis Byproduct | Optimize gradient around the target peak. | Try a different organic modifier (e.g., Methanol); change column chemistry. |
| Low Recovery | Aggregation, Poor Solubility | Add organic solvent (e.g., IPA) to Mobile Phase B. | Pre-dissolve crude peptide in a small amount of DMSO; reduce sample concentration. |
| Unexpected Early Elution | Peptide is more polar than anticipated | Start gradient at 0% or 5% B. | Confirm sequence and successful incorporation of 3-Me-Aze. |
| Unexpected Late Elution | Peptide is more hydrophobic than anticipated | Use a stronger organic modifier or a steeper gradient. | Ensure all protecting groups were removed during cleavage. |
Section 4: Advanced Considerations
Orthogonal Protection Strategies
When synthesizing complex peptides with multiple functional groups, an orthogonal protection strategy is essential.[7] The use of 3-Me-Aze does not inherently conflict with standard Fmoc/tBu or Boc/Bn strategies. However, if you are performing on-resin modifications, ensure that the conditions used do not compromise the integrity of the azetidine ring. Side-chain protecting groups must be chosen carefully to allow for selective removal without affecting other parts of the peptide.
Diagram of Orthogonal Protection in SPPS
Caption: Workflow of SPPS incorporating 3-Me-Aze.
By approaching the purification of 3-Methylazetidine-3-carboxylic acid-containing peptides with a systematic and informed strategy, you can effectively overcome the unique challenges they present and achieve the high-purity product required for your research and development endeavors.
References
-
National Center for Biotechnology Information. Synthesis of a Cyclic Pentapeptide Mimic of the Active Site His-Tyr Cofactor of Cytochrome c Oxidase. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]
-
ACS Publications. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews. Available from: [Link]
-
AAPPTec. Peptide Purification. Available from: [Link]
-
Chemistry For Everyone. How To Identify Unknown Amino Acids In Paper Chromatography? Available from: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
National Center for Biotechnology Information. Incorporation of non-canonical amino acids. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link]
-
ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]
-
ResearchGate. How to purify polar cyclic peptides? Available from: [Link]
-
ResearchGate. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Available from: [Link]
-
PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]
-
Neuland Labs. Overcoming Challenges in Complex Peptide Purification. Available from: [Link]
-
Chromacim. HPLC Troubleshooting Guide. Available from: [Link]
-
MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
- Google Patents. Methods of preparing cyclic peptides and uses thereof.
- Google Patents. A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
-
ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. Available from: [Link]
-
ACS Publications. Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides | ACS Catalysis. Available from: [Link]
-
Biotage. Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Available from: [Link]
-
PubMed. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available from: [Link]
-
National Center for Biotechnology Information. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]
-
Biotage. How to purify synthetic peptides - what are the options? Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]
-
MDPI. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. Available from: [Link]
-
National Center for Biotechnology Information. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Available from: [Link]
-
Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. biosynth.com [biosynth.com]
Troubleshooting low yield in 3-Methylazetidine-3-carboxylic acid incorporation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the sterically hindered, non-canonical amino acid, 3-Methylazetidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome challenges related to low incorporation yields and ensure the successful synthesis of your target peptides.
Troubleshooting Low Yield: A Diagnostic Approach
Low coupling efficiency is the most common hurdle when incorporating 3-Methylazetidine-3-carboxylic acid. This is primarily due to the steric hindrance imposed by the methyl group at the α-carbon, which is part of the rigid four-membered azetidine ring. The following section provides a structured, question-and-answer guide to diagnose and resolve low-yield issues.
Q1: My final peptide yield is low, and mass spectrometry analysis shows a significant deletion sequence corresponding to the absence of 3-Methylazetidine-3-carboxylic acid. What is the most likely cause and how can I fix it?
This is a classic sign of incomplete coupling of the sterically hindered 3-Methylazetidine-3-carboxylic acid residue. The primary reason is that standard coupling conditions are often insufficient to overcome the steric barrier presented by this amino acid.
Immediate Corrective Actions:
-
Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be effective. Switch to a more powerful aminium/uronium or phosphonium salt-based reagent. These reagents form highly reactive esters that can overcome the steric hindrance.
-
Implement a "Double Coupling" Strategy: After the initial coupling reaction, re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
In-Depth Explanation: The steric bulk around the carboxylic acid of 3-Methylazetidine-3-carboxylic acid slows down the kinetics of the amide bond formation. More potent coupling reagents, such as HATU or HCTU, generate highly reactive OAt or O-6-ClBt esters, respectively. These esters are more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, thereby increasing the coupling efficiency. A double coupling strategy essentially provides a second opportunity for the reaction to go to completion, which is often necessary for challenging couplings.
Q2: I've switched to HATU as my coupling reagent and am performing a double coupling, but the yield is still suboptimal. What other parameters can I adjust?
While the choice of coupling reagent is critical, other reaction conditions play a significant role in the successful incorporation of sterically hindered amino acids.
Optimization Strategies:
-
Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to overnight. Gentle heating can also be beneficial, but should be used with caution to minimize the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can further hinder the reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties. For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.
-
Ensure Adequate Reagent Stoichiometry: Use a sufficient excess of the Fmoc-3-Methylazetidine-3-carboxylic acid and coupling reagent. A common starting point is 4 equivalents of the amino acid and 3.9 equivalents of the coupling reagent relative to the resin loading.
Causality Behind the Choices: Steric hindrance not only presents a physical barrier but also slows down the reaction rate. Increasing the reaction time provides more opportunities for the reacting molecules to overcome this barrier. Similarly, elevated temperatures (including those achieved via microwave irradiation) increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. The choice of solvent is crucial as poor solvation can cause the peptide chains on the resin to aggregate, effectively blocking the reactive sites. NMP's ability to disrupt secondary structures and improve solvation can significantly enhance coupling efficiency.
Q3: I'm concerned about the stability of the azetidine ring during my synthesis, especially during the final cleavage from the resin. Could ring-opening be a cause of my low yield?
The azetidine ring is a strained four-membered heterocycle, and its stability is a valid concern.
Stability Profile and Recommendations:
-
During Coupling: The azetidine ring is generally stable under the basic conditions of Fmoc deprotection (piperidine in DMF) and the neutral to slightly basic conditions of the coupling reaction itself.
-
During Cleavage: The N-Boc or N-Fmoc protected azetidine ring is remarkably stable to strong acidic conditions used for cleavage from the resin and removal of side-chain protecting groups, such as high concentrations of trifluoroacetic acid (TFA).[1][2]
-
Potential for Ring-Opening: While stable under standard cleavage conditions, prolonged exposure to very strong acids or the presence of certain nucleophiles during cleavage could potentially lead to ring-opening.[3] However, this is not a common cause of low yield for standard TFA-based cleavage protocols. If you are using non-standard cleavage cocktails or extended cleavage times, it is advisable to analyze the crude product for byproducts that would indicate ring-opening.
Self-Validating System: To confirm the stability of the azetidine ring in your specific peptide sequence and under your cleavage conditions, you can perform a control experiment. Synthesize a small model peptide containing the 3-Methylazetidine-3-carboxylic acid residue, cleave it from the resin, and analyze the crude product by LC-MS. The expected mass of the intact peptide should be the major product. The absence of significant unexpected masses would confirm the stability of the azetidine ring.
Diagnostic Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields when incorporating 3-Methylazetidine-3-carboxylic acid.
Caption: Troubleshooting workflow for low yield in 3-Methylazetidine-3-carboxylic acid incorporation.
Frequently Asked Questions (FAQs)
Q: What is the recommended protecting group for 3-Methylazetidine-3-carboxylic acid in Fmoc-based solid-phase peptide synthesis (SPPS)?
A: For Fmoc-based SPPS, the amino group of 3-Methylazetidine-3-carboxylic acid should be protected with the Fmoc group (Fmoc-3-Methylazetidine-3-carboxylic acid). The azetidine nitrogen does not typically require a protecting group during standard Fmoc-SPPS as it is a secondary amine within a strained ring and is significantly less nucleophilic than the N-terminal primary amine of the growing peptide chain.
Q: How can I monitor the completion of the coupling reaction for 3-Methylazetidine-3-carboxylic acid?
A: The Kaiser test is a common method for detecting the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. However, for sterically hindered amino acids, a small amount of unreacted amine may not be detectable by the Kaiser test. Therefore, it is good practice to follow a robust coupling protocol (e.g., double coupling) even if the Kaiser test is negative.
Q: Are there any specific considerations for the purification of peptides containing 3-Methylazetidine-3-carboxylic acid?
A: Peptides containing this residue can be purified using standard reversed-phase HPLC (RP-HPLC) methods.[4] The mobile phase typically consists of a water/acetonitrile gradient containing an ion-pairing agent such as TFA (0.1%). The retention time of the peptide will be influenced by its overall hydrophobicity, which will be affected by the presence of the 3-Methylazetidine-3-carboxylic acid residue. It is advisable to perform an analytical LC-MS run of the crude product to determine the optimal gradient for preparative purification.
Q: How does the incorporation of 3-Methylazetidine-3-carboxylic acid affect the conformation of a peptide?
A: The rigid, four-membered ring of the azetidine moiety acts as a conformational constraint. Studies on related azetidine-containing amino acids suggest that they can act as potent inducers of β-turns in peptide chains.[5][6] This property can be exploited in peptide design to stabilize specific secondary structures.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-3-Methylazetidine-3-carboxylic acid using HATU
This protocol is designed for the incorporation of Fmoc-3-Methylazetidine-3-carboxylic acid into a peptide sequence on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x) and DCM (3 x), followed by a final wash with DMF (3 x).
-
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-3-Methylazetidine-3-carboxylic acid (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Dissolve in a minimal amount of DMF (e.g., 2 mL).
-
-
Allow the activation solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x).
-
-
Second Coupling:
-
Repeat step 2 with a fresh activation solution.
-
Agitate the reaction mixture for another 2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.
-
Wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the amino acids in your peptide sequence. A standard cocktail is Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by preparative RP-HPLC.
-
Quantitative Data Summary
The following table summarizes key parameters and their expected impact on the incorporation of sterically hindered amino acids like 3-Methylazetidine-3-carboxylic acid.
| Parameter | Standard Condition | Optimized Condition for 3-Me-Aze-3-COOH | Rationale for Optimization |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, or PyBOP | Generates a more reactive activated ester to overcome steric hindrance. |
| Equivalents of Amino Acid | 2-3 eq. | 4-5 eq. | Drives the equilibrium towards product formation for a sterically hindered reaction. |
| Coupling Time | 1-2 hours | 2-4 hours per coupling (or overnight) | Allows more time for the sterically hindered coupling to proceed to completion. |
| Number of Couplings | 1 | 2 (Double Coupling) | Ensures a higher degree of incorporation for difficult couplings. |
| Solvent | DMF | NMP or DMF/NMP mixture | NMP has superior solvating properties, reducing peptide aggregation and improving reaction kinetics.[7] |
| Temperature | Room Temperature | Room Temperature to 50°C (or Microwave) | Increased temperature provides the necessary activation energy to overcome the steric barrier. |
References
- Bock, M. G., et al. (1987). A mild and efficient method for the removal of N-Boc protecting groups from secondary amines. The Journal of Organic Chemistry, 52(15), 3232-3239.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Crisma, M., et al. (2000). β-Turn induction in aza-peptides: a conformational study of a model dipeptide. Chemistry–A European Journal, 6(18), 3366-3373.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Ganesan, A. (2006). Azapeptides: from chemical curiosities to potent bioactive molecules. Current opinion in chemical biology, 10(3), 291-299.
- Greene, T. W., & Wuts, P. G. (2006). Protective groups in organic synthesis. John Wiley & Sons.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing non-proteinogenic amino acids. Chemical reviews, 97(6), 2243-2266.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase strategy for the simultaneous synthesis of multiple peptides. Tetrahedron letters, 34(10), 1549-1552.
- Kuttan, R., & Bhanu, L. (2003). Solvent effects on the secondary structure of peptides. Journal of peptide research, 62(5), 221-226.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- Novabiochem. (2023).
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols (Vol. 35). Springer Science & Business Media.
- Phillips, A. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608-1614*.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling technology. The Journal of Organic Chemistry, 64(1), 1-7.
- Albericio, F., et al. (2001). On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters, 42(39), 6871-6874.
- Chinchilla, R., et al. (2011). The preparation of N-methyl-amino acids for solid-phase peptide synthesis. Chemical Society Reviews, 40(10), 5084-5121.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Li, P., & Roller, P. P. (2002). Side reactions in peptide synthesis. Current organic chemistry, 6(5), 411-440.
- Toniolo, C., et al. (1998). A new family of peptide secondary structures, the 310-helix. Journal of the American Chemical Society, 120(49), 12817-12825.
- Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186.
- Collins, J. M., et al. (2014). Microwave-assisted solid-phase peptide synthesis of difficult sequences. Organic letters, 16(4), 1116-1119.
- Bacsa, B., et al. (2011). Microwave-assisted solid-phase synthesis of difficult peptide sequences. Journal of peptide science, 17(5), 389-393.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing racemization during 3-Methylazetidine-3-carboxylic acid activation
Welcome to the technical support center for the activation and coupling of 3-Methylazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their peptide synthesis workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the specific challenges associated with this compound and ensure the chiral integrity of your final product.
Introduction: The Challenge of Sterically Hindered Amino Acids
3-Methylazetidine-3-carboxylic acid is an α,α-disubstituted amino acid, a class of building blocks known for imparting unique conformational constraints on peptides. However, their steric bulk around the α-carbon presents a significant challenge for peptide bond formation, often leading to slow or incomplete coupling reactions. A primary concern during the activation of chiral amino acids is the risk of racemization, which can compromise the biological activity of the final peptide. This guide will specifically address how the unique structure of 3-Methylazetidine-3-carboxylic acid influences these challenges and provide strategies for successful, racemization-free coupling.
Frequently Asked Questions (FAQs)
Q1: Is racemization a significant risk when activating 3-Methylazetidine-3-carboxylic acid?
A1: The risk of racemization for 3-Methylazetidine-3-carboxylic acid is significantly lower than for most proteinogenic amino acids. Racemization during peptide coupling primarily proceeds through two mechanisms: direct enolization of the α-proton and the formation of a planar oxazolone intermediate[1][2][3]. Since 3-Methylazetidine-3-carboxylic acid is an α,α-disubstituted amino acid, it lacks a proton at the α-carbon, which completely prevents racemization via the direct enolization pathway[3].
While oxazolone formation is still theoretically possible, the steric hindrance from the methyl group at the α-carbon is thought to disfavor the formation of the oxazolone intermediate or at least slow down this process considerably. Therefore, racemization is not a primary concern for this amino acid, but employing best practices for peptide coupling will further minimize any potential for epimerization.
Q2: Why is the coupling of 3-Methylazetidine-3-carboxylic acid often slow or incomplete?
A2: The primary reason for difficult coupling is steric hindrance. The methyl group and the azetidine ring create a crowded environment around the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminus of the growing peptide chain) to attack the activated carboxyl group. This steric clash slows down the reaction rate and can lead to incomplete coupling, especially when using standard coupling reagents that are not optimized for hindered amino acids.
Q3: Which coupling reagents are recommended for 3-Methylazetidine-3-carboxylic acid?
A3: For sterically hindered amino acids, high-reactivity coupling reagents are essential. Uronium/aminium and phosphonium salt-based reagents are generally the most effective. Reagents that form highly reactive OAt or Oxyma esters are preferred over those that form OBt esters. Some of the most recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester[4].
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt that often gives results comparable to HATU.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is particularly effective for coupling N-methylated and other sterically demanding amino acids[4].
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure®, which is known for its high reactivity and safety profile[4].
Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can also be used, but they absolutely require the presence of a racemization-suppressing additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure® to enhance reactivity and ensure minimal side reactions[5].
Q4: What is the role of the base in the coupling reaction, and which one should I use?
A4: A non-nucleophilic base is required to deprotonate the incoming amine and to facilitate the activation of the carboxylic acid. The choice of base can influence the reaction rate and the extent of side reactions.
-
DIPEA (N,N-Diisopropylethylamine): A commonly used base that is effective in most cases.
-
2,4,6-Collidine: A bulkier, less nucleophilic base that is sometimes recommended for sensitive couplings to minimize potential side reactions, including any residual risk of racemization[1].
For 3-Methylazetidine-3-carboxylic acid, where racemization is less of a concern, DIPEA is generally a suitable choice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Failed Coupling | 1. Insufficiently reactive coupling reagent: Standard reagents like HBTU may not be potent enough. 2. Steric hindrance: The inherent bulk of the amino acid is impeding the reaction. 3. Poor solvation: The peptide-resin may be aggregated, blocking reactive sites. | 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, PyAOP, or COMU. 2. Double couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. 3. Increase the reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) or consider using microwave-assisted peptide synthesis (MA-SPPS) for particularly difficult couplings. 4. Change the solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF, as it has better solvating properties for aggregated peptides. |
| Concern about Racemization | 1. Use of a carbodiimide without an additive: This can lead to the formation of a reactive O-acylisourea intermediate that may be susceptible to side reactions. 2. Prolonged activation time: Leaving the amino acid to pre-activate for too long before adding it to the peptide can increase the risk of side reactions. | 1. Always use an additive with carbodiimides: Add HOAt or OxymaPure® in equimolar amounts to the amino acid and DIC. 2. Minimize pre-activation time: For uronium/phosphonium reagents, a short pre-activation of 1-5 minutes is usually sufficient before adding the mixture to the resin. 3. Use a weaker base: Consider using 2,4,6-collidine instead of DIPEA if you have concerns about base-catalyzed side reactions. |
| Formation of an Unexpected Adduct | 1. Side reaction with the coupling reagent: Some uronium reagents can react with the deprotected N-terminus to form a guanidinium cap. | 1. Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base in a separate vessel for a few minutes before adding the solution to the deprotected peptide-resin. This ensures the coupling reagent is consumed in the activation step before it can react with the peptide's N-terminus. |
Visualizing the Key Mechanisms
To better understand the processes involved, the following diagrams illustrate the activation of 3-Methylazetidine-3-carboxylic acid and the general mechanism of racemization that it largely avoids.
Caption: Racemization pathways in peptide synthesis.
Caption: Recommended activation workflow.
Experimental Protocols
The following protocols provide a starting point for the successful coupling of 3-Methylazetidine-3-carboxylic acid. Optimization may be required based on the specific peptide sequence and solid support.
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most standard couplings of 3-Methylazetidine-3-carboxylic acid.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve 3-Methylazetidine-3-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Activation: Gently agitate the pre-activation mixture for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amines), proceed to Protocol 2.
Protocol 2: Double Coupling for Difficult Sequences
This protocol should be used if the initial coupling is incomplete.
-
Initial Coupling: Follow steps 1-6 of Protocol 1.
-
Second Pre-activation: Prepare a fresh pre-activation solution as described in step 2 of Protocol 1.
-
Second Coupling: Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Final Wash: Drain the reaction solution and wash the resin as described in step 6 of Protocol 1.
Comparative Data on Coupling Reagents
The following table summarizes the key features of recommended coupling reagents for sterically hindered amino acids like 3-Methylazetidine-3-carboxylic acid.
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | OAt-ester | Very High | Excellent for hindered couplings, fast reaction rates. | Can cause guanidinylation if not pre-activated. |
| HCTU | O-6-ClBt-ester | High | Very effective, often a cost-effective alternative to HATU. | Can cause guanidinylation if not pre-activated. |
| PyAOP | OAt-ester | Very High | Excellent for hindered and N-methylated amino acids; no guanidinylation side product. | Higher cost. |
| COMU | Oxyma-ester | High | High reactivity, improved safety profile (non-explosive byproducts), good solubility. | |
| DIC/HOAt | OAt-ester | High | Cost-effective, low risk of guanidinylation. | Requires careful stoichiometry of the additive. |
Conclusion
While the activation of 3-Methylazetidine-3-carboxylic acid presents challenges due to its steric bulk, successful incorporation into peptides is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The inherent resistance of this α,α-disubstituted amino acid to racemization simplifies one of the major concerns in peptide synthesis. By utilizing high-reactivity coupling reagents, optimizing reaction conditions, and employing troubleshooting strategies like double coupling when necessary, researchers can confidently utilize this valuable building block to create novel peptides with unique structural and functional properties.
References
- A brief introduction to the racemization of amino acids in polypeptide synthesis. (n.d.). Boc Sciences.
- Efficient peptide synthesis: A guide to coupling reagents & additives. (2024, June 4). Bachem.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Mastering peptide synthesis: The utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Peptide coupling reagents guide. (n.d.). Sigma-Aldrich.
- Racemization in peptide synthesis. (n.d.). SlideShare.
- Stamm, S., Linden, A., & Heimgartner, H. (2006). The 'azirine/oxazolone method' on solid phase: Introduction of various α,α‐disubstituted α‐amino acids. Helvetica Chimica Acta, 89(1), 1-15.
- Technical support center: Optimizing coupling reactions for sterically hindered amino acids. (n.d.). Benchchem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Vedejs, E., & Fields, S. C. (1997). Control of racemization in the activation of α-amino acids to oxazolones. The Journal of Organic Chemistry, 62(8), 2365–2373.
Sources
Technical Support Center: Navigating Solubility Challenges of Peptides Modified with 3-Methylazetidine-3-carboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, 3-Methylazetidine-3-carboxylic acid (3-Me-Aze). The introduction of 3-Me-Aze into a peptide sequence is a powerful strategy for modulating its conformational properties and enhancing its resistance to proteolytic degradation. However, these structural modifications can also present unique challenges in handling, particularly concerning solubility.
This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to troubleshoot and overcome solubility issues you may encounter during your experiments. We will delve into the causality behind these challenges and offer self-validating systems to ensure the integrity of your research.
Understanding the Impact of 3-Methylazetidine-3-carboxylic Acid on Peptide Properties
The incorporation of 3-Me-Aze introduces a constrained cyclic structure within the peptide backbone. This rigidity can be advantageous for locking in a bioactive conformation but can also influence intermolecular interactions, potentially leading to aggregation. While the parent compound, azetidine-3-carboxylic acid, is notably hydrophilic (with a computed XLogP3 of -3.2), the addition of the methyl group on the 3-position will slightly increase its hydrophobicity.[1] However, it is generally considered a polar modification. Therefore, solubility issues with 3-Me-Aze-containing peptides are often not due to the inherent hydrophobicity of the modification itself, but rather a complex interplay of the overall peptide sequence, its charge, and the conformational constraints imposed by the 3-Me-Aze residue, which can favor aggregation.[2]
Frequently Asked Questions (FAQs)
Q1: My 3-Me-Aze-modified peptide won't dissolve in water. What is the first step?
A1: Do not assume the peptide is insoluble. The first step is to determine the theoretical net charge of your peptide at neutral pH.[3][4]
-
Acidic Peptides (net negative charge): If your peptide has a higher number of acidic residues (Asp, Glu), it will be more soluble in a basic buffer. Try dissolving it in a small amount of 0.1 M ammonium bicarbonate and then dilute with water to your desired concentration.[3][4]
-
Basic Peptides (net positive charge): For peptides rich in basic residues (Lys, Arg, His), an acidic environment is preferable. Attempt to dissolve the peptide in a small volume of 10% acetic acid, and then add water to reach the final concentration.[3][4]
-
Neutral Peptides: If the net charge is close to zero, the peptide is likely to be hydrophobic. In this case, you will likely need to start with a small amount of an organic co-solvent.[5]
Q2: I've tried adjusting the pH, but my peptide still precipitates. What's next?
A2: If pH adjustment alone is insufficient, the next step is to introduce a small amount of an organic co-solvent. This is particularly effective for peptides that may have significant hydrophobic patches or a tendency to aggregate.[5][6]
-
Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and miscibility with water.[5][6] Start by dissolving the peptide in a minimal amount of pure DMSO (e.g., 20-50 µL) and then slowly add your aqueous buffer to the desired concentration while vortexing.[5]
-
Caution: Avoid using DMSO with peptides containing cysteine (Cys) or methionine (Met) residues, as it can oxidize the side chains.[4] For these peptides, dimethylformamide (DMF) is a suitable alternative.[4]
Q3: My peptide dissolves initially in a co-solvent but crashes out of solution when I add my aqueous buffer. What does this mean?
A3: This indicates that you have exceeded the solubility limit of the peptide in the final solvent mixture. There are a few strategies to address this:
-
Reduce the final concentration: Your target concentration may be too high for the chosen buffer system. Try preparing a more dilute solution.
-
Slow down the dilution: Add the aqueous buffer to your peptide-co-solvent mixture very slowly, drop-by-drop, with continuous vortexing. This prevents localized high concentrations of the peptide that can trigger precipitation.
-
Increase the co-solvent percentage: If your downstream application can tolerate it, a slightly higher percentage of the organic co-solvent in your final solution may be necessary to maintain solubility. However, for most biological assays, it is advisable to keep the final DMSO concentration below 1%.[5]
Q4: Can sonication or heating help improve the solubility of my 3-Me-Aze-modified peptide?
A4: Yes, both can be effective, but should be used with caution.
-
Sonication: A brief period in a bath sonicator can help to break up small aggregates and facilitate dissolution.[5][6]
-
Gentle Warming: Warming the solution to around 40°C can sometimes improve solubility. However, be mindful that excessive heat can degrade the peptide.[7]
Troubleshooting Guide: A Systematic Approach to Solubilization
This guide provides a structured workflow for tackling solubility issues with your 3-Me-Aze-modified peptides. Always start with a small test amount of your peptide before attempting to dissolve the entire batch.
Step 1: Peptide Characterization & Initial Solvent Selection
-
Calculate the Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to determine the net charge at neutral pH.[4]
-
-
Initial Solvent Choice Based on Net Charge:
-
Net Charge > 0 (Basic): Start with sterile, purified water. If insoluble, proceed to 10% acetic acid.
-
Net Charge < 0 (Acidic): Start with sterile, purified water. If insoluble, proceed to 0.1 M ammonium bicarbonate.
-
Net Charge = 0 (Neutral/Hydrophobic): Proceed directly to using an organic co-solvent.
-
Step 2: Systematic Solubility Testing Protocol
-
Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).
-
Add a small volume of sterile water (e.g., 100 µL) and vortex. If it dissolves, your peptide is soluble to at least 10 mg/mL.
-
If not soluble, add another 900 µL of water to create a 1 mg/mL suspension.
-
Aliquot 100 µL of this suspension into several microcentrifuge tubes.
-
To each tube, test a different solubilization condition:
-
Tube A: Add 1-2 µL of 10% acetic acid.
-
Tube B: Add 1-2 µL of 0.1 M ammonium bicarbonate.
-
Tube C: Add 20-50 µL of DMSO, vortex until clear, then slowly add 50-80 µL of water.
-
Tube D: Add 20-50 µL of DMF, vortex until clear, then slowly add 50-80 µL of water.
-
-
Vortex all tubes and visually inspect for clarity. A transparent solution indicates successful solubilization.
Step 3: Advanced Strategies for Highly Insoluble Peptides
For peptides that remain insoluble even after testing the above conditions, more aggressive methods may be required. These should be considered as a last resort as they may not be compatible with all downstream applications.
-
Denaturing Agents: For highly aggregated peptides, dissolving in 6 M guanidine hydrochloride or 8 M urea can be effective.[8] Note that these will need to be removed or significantly diluted for most biological assays.
-
Formic Acid or Trifluoroacetic Acid (TFA): A small amount of formic acid or TFA can dissolve very hydrophobic peptides.[4] These are harsh solvents and should be used sparingly, followed by dilution.
| Solvent/Additive | Peptide Type | Mechanism of Action | Considerations |
| Sterile Water | Short, hydrophilic peptides | Universal polar solvent | May not be sufficient for longer or hydrophobic peptides. |
| Acetic Acid (10%) | Basic peptides (net positive charge) | Increases the net positive charge, enhancing solubility.[3] | Can be used up to 30% for difficult sequences.[4] |
| Ammonium Bicarbonate (0.1 M) | Acidic peptides (net negative charge) | Increases the net negative charge, improving solubility.[3] | Avoid with Cys-containing peptides due to disulfide bond formation at basic pH.[4] |
| DMSO | Neutral/hydrophobic peptides | Strong organic co-solvent.[5][6] | Can oxidize Cys and Met residues; aim for <1% in final biological assays.[4][5] |
| DMF | Neutral/hydrophobic peptides with Cys or Met | Alternative organic co-solvent to DMSO.[4] | Less common in biological assays, check compatibility. |
| Guanidine HCl / Urea | Highly aggregated peptides | Denaturing agents that disrupt hydrogen bonds.[8] | Incompatible with most biological systems. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for solubilizing 3-Me-Aze-modified peptides.
The Impact of pH on Peptide Charge and Solubility
Caption: Relationship between pH, peptide charge, and solubility.
By following this structured approach, you can systematically address the solubility challenges associated with 3-Methylazetidine-3-carboxylic acid-modified peptides, ensuring the reliability and reproducibility of your experimental results. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.
References
- Vertex AI Search, Peptide Solubiliz
- Benchchem, Technical Support Center: Improving Peptide Solubility, Accessed January 15, 2026.
- Bio Basic, Peptide Solubility | Peptide Synthesis, Accessed January 15, 2026.
- Biosynth, The Solubility Challenge in Peptide Therapeutics | Blog, Accessed January 15, 2026.
- SB-PEPTIDE, Peptide Solubility Guidelines - How to solubilize a peptide, Accessed January 15, 2026.
- Benchchem, Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids, Accessed January 15, 2026.
- Creative Peptides, Guidelines for Peptide Dissolving, Accessed January 15, 2026.
- LifeTein, How to dissolve peptides?, Accessed January 15, 2026.
- Benchchem, Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt), Accessed January 15, 2026.
- Biosynth, Product Guides - Peptide Solubility and Storage Tips, Accessed January 15, 2026.
- PubChem, 3-azetidinecarboxylic Acid, Accessed January 15, 2026.
Sources
- 1. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides: Comparison with Other Hydrophilicity/Hydrophobicity Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic polar and hydrophobic properties are the main characteristics that affect the binding of transcription factors to methylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Characterizing 3-Methylazetidine-3-carboxylic Acid (3-Me-Aze) Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 3-Methylazetidine-3-carboxylic acid (3-Me-Aze). The incorporation of constrained residues like 3-Me-Aze is a powerful strategy for modulating the conformational properties, stability, and biological activity of peptides.[1] However, the unique structural features of this Cα-tetrasubstituted amino acid introduce distinct analytical challenges.
This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols to help you navigate the complexities of characterizing these novel molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 3-Methylazetidine-3-carboxylic acid (3-Me-Aze) and why is it used in peptide design?
A1: 3-Methylazetidine-3-carboxylic acid is a cyclic, non-canonical amino acid. Its defining feature is a four-membered azetidine ring at the alpha-carbon, which is also tetrasubstituted. This rigid structure imparts significant conformational constraints on the peptide backbone.[2] Researchers incorporate 3-Me-Aze and similar azetidine-based amino acids into peptide sequences to:
-
Induce specific secondary structures: The rigidity of the azetidine ring can promote the formation of unique folding patterns, such as β-turns.[3]
-
Enhance proteolytic stability: The sterically hindered peptide bonds adjacent to the 3-Me-Aze residue are less susceptible to enzymatic degradation, which is critical for developing stable peptide therapeutics.[1]
-
Modulate biological activity: By locking the peptide into a specific bioactive conformation, 3-Me-Aze can enhance binding affinity to biological targets.
Q2: What are the primary analytical challenges associated with 3-Me-Aze containing peptides?
A2: The main challenges stem directly from the unique physicochemical properties conferred by the 3-Me-Aze residue:
-
Chromatographic Difficulties: The constrained and often polar nature of the azetidine ring can lead to poor peak shape, altered retention times, and difficulty in achieving baseline resolution during HPLC analysis.
-
Mass Spectrometry Complexities: The rigid ring structure can influence ionization efficiency and lead to atypical fragmentation patterns in MS/MS experiments, complicating sequence verification.
-
Synthesis and Purification Hurdles: Standard peptide coupling protocols may require optimization to efficiently incorporate the sterically hindered 3-Me-Aze monomer.[1] Incomplete coupling can lead to deletion sequences, which are challenging to separate from the target peptide.
Q3: How does the Boc protecting group on the 3-Me-Aze precursor affect analysis?
A3: The tert-butyloxycarbonyl (Boc) group is commonly used to protect the nitrogen atom of the azetidine ring during synthesis.[1] If the final deprotection step is incomplete, you will have a mixture of the desired peptide and the Boc-protected variant. The Boc group is highly hydrophobic, which will cause the protected peptide to have a significantly longer retention time in reversed-phase HPLC. When analyzing crude peptide mixtures, it is crucial to use a gradient that is sufficiently long and reaches a high enough organic percentage to elute these more hydrophobic, protected species.[4]
Part 2: Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone of peptide analysis for purity assessment and purification.[5][6] However, 3-Me-Aze peptides often require specialized method development.
Q4: My 3-Me-Aze peptide shows significant peak tailing or broadening. What is the cause and how can I fix it?
A4: Peak tailing is a common issue and can be caused by several factors related to the 3-Me-Aze residue.
Causality:
-
Secondary Silanol Interactions: The basic nitrogen atom in the azetidine ring can interact strongly with free silanol groups on the surface of traditional silica-based C18 columns, especially at mid-range pH. This leads to peak tailing.
-
Slow Conformational Interconversion: The rigid ring structure can sometimes lead to the presence of multiple conformers that interconvert slowly on the chromatographic timescale, resulting in broadened peaks.
-
Metal Chelation: The azetidine moiety may chelate trace metals present in the HPLC system or column, causing tailing.
Troubleshooting Protocol:
| Problem Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | 1. Lower Mobile Phase pH: Use a mobile phase containing 0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2).[7] This protonates the azetidine nitrogen, minimizing its interaction with silanols. 2. Use a Sterically Protected or Hybrid Column: Employ columns with advanced surface chemistry (e.g., end-capped, hybrid silica) designed to shield silanol groups. |
| Broad Peaks | Slow conformational dynamics | 1. Increase Column Temperature: Elevate the temperature to 40-60°C. This can increase the rate of conformational interconversion, leading to sharper peaks. 2. Change Organic Modifier: Switch from acetonitrile to isopropanol or a mixture of the two. Different solvents can alter the peptide's conformational equilibrium. |
| Poor Peak Shape | Metal chelation | 1. Add a Chelating Agent: Introduce a low concentration of EDTA (e.g., 0.1 mM) to the mobile phase to sequester metal ions. 2. Passivate the System: Flush the HPLC system with a strong acid solution (e.g., 30% nitric acid, use with extreme caution and check system compatibility) to remove metal contaminants. |
Workflow for Troubleshooting Poor Peak Shape
Below is a logical workflow for addressing chromatographic issues with 3-Me-Aze peptides.
Part 3: Troubleshooting Guide: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and sequence of peptides.[5] The stability of the 3-Me-Aze ring can, however, introduce unique fragmentation behavior.
Q5: I can't confirm my peptide sequence. The MS/MS spectrum is missing key b- or y-ions around the 3-Me-Aze residue. Why?
A5: This is a common and challenging issue. Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) may not be sufficient to fragment the peptide bonds adjacent to the sterically hindered 3-Me-Aze residue.
Causality: The energy required to break the N-terminal (b-ion formation) or C-terminal (y-ion formation) peptide bond of the 3-Me-Aze residue is often higher than that for other amino acids.[8] The four-membered ring is rigid, and the Cα-tetrasubstitution provides steric hindrance, making the adjacent amide bonds more robust. As a result, fragmentation occurs preferentially at other, weaker bonds in the peptide backbone, leading to a "gap" in the sequence coverage around the 3-Me-Aze.
Troubleshooting Strategies:
-
Increase Collision Energy: Systematically increase the normalized collision energy (NCE) in your HCD or CID settings. Step up the energy in 5-10% increments to find a sweet spot that promotes fragmentation at the desired bond without causing excessive formation of small, uninformative internal fragments.[9]
-
Use an Alternative Fragmentation Technique: If available, employ alternative fragmentation methods that are less dependent on backbone flexibility:
-
Electron Transfer Dissociation (ETD): ETD is often superior for analyzing conformationally restricted or proline-rich peptides. It cleaves the N-Cα bond of the peptide backbone, generating c- and z-ions, and is less biased against rigid structures.
-
Ultraviolet Photodissociation (UVPD): This high-energy fragmentation technique can induce cleavage at locations resistant to CID/HCD.
-
-
Analyze Different Precursor Charge States: The fragmentation pattern of a peptide is highly dependent on its charge state.[10] Try to isolate and fragment different precursor ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Higher charge states can sometimes lead to more comprehensive fragmentation.
Diagram of 3-Me-Aze Peptide Fragmentation
The following diagram illustrates the challenge. In a typical peptide, CID/HCD readily produces a full series of b- and y-ions. With a 3-Me-Aze peptide, cleavage at the adjacent bonds (marked with red 'X') is disfavored.
Part 4: Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis of 3-Me-Aze Peptides
This protocol provides a robust starting point for method development.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 3.5 µm particle size (for HPLC). Use a column with high surface coverage and end-capping.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[7]
-
Flow Rate: 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID).
-
Column Temperature: 50°C.
-
Detection: UV at 214 nm and 280 nm.[6]
-
Injection Volume: 5 µL.
-
Gradient:
-
Start with a shallow gradient to ensure separation from closely related impurities.
-
Example Gradient: 5% to 65% B over 30 minutes. This may need to be adjusted based on the hydrophobicity of your specific peptide. For very hydrophobic (e.g., Boc-protected) peptides, the gradient may need to extend to 95% B.[11]
-
Protocol 2: LC-MS/MS Method for Sequence Verification
This method is designed to maximize fragmentation information.
-
LC System: Use the HPLC/UPLC method described in Protocol 1. If performing ETD, ensure your mobile phase is compatible. Formic acid (0.1%) is a common alternative to TFA for better MS sensitivity, but may compromise chromatographic resolution.[7]
-
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or Q-TOF) is highly recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for your peptide's expected precursor ions (e.g., m/z 300-2000).
-
MS2 Method (Data-Dependent Acquisition):
-
Selection: Isolate the top 3-5 most intense precursor ions from the MS1 scan.
-
Activation: Use both HCD and, if available, ETD.
-
HCD: Use stepped normalized collision energy (e.g., 25, 30, 35%). This acquires spectra at multiple energies for each precursor, increasing the chance of observing the stubborn fragments.
-
ETD: Use calibrated reaction times.
-
-
Dynamic Exclusion: Exclude fragmented precursors for 15-30 seconds to allow for the selection of lower-abundance species.
-
-
Data Analysis: Use software that can search for and annotate b, y, c, and z ions. Manually inspect the spectra for the characteristic mass of the 3-Me-Aze residue (C₅H₇NO = 97.05 Da) and look for the gaps in the b/y ion series, which can be filled in by c/z ions from the ETD spectrum.
References
- A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. (n.d.). Thieme Connect.
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.).
- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). ChemMedChem.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). JPT.
- Peptide Fragmentation Patterns in Mass Spectrometry. (n.d.). TOFWERK.
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023).
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (2018). Oriental Journal of Chemistry.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020).
- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1988). PubMed.
- Peptide ion fragment
- HPLC Analysis and Purification of Peptides. (2012). PubMed Central.
- Mascot help: Peptide fragmentation. (n.d.).
- Basics of HPLC Peptide Analysis. (2021).
- How to analyze synthetic peptide by LC and LCMS? (2020).
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 9. Mascot help: Peptide fragmentation [matrixscience.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
Managing the reactivity of the azetidine ring during synthesis
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and manipulating the azetidine ring. The unique reactivity of this four-membered heterocycle, driven by its inherent ring strain, presents both powerful synthetic opportunities and significant challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can manage the reactivity of the azetidine ring effectively and reproducibly.
Section 1: Frequently Asked Questions (FAQs) - Understanding Azetidine Reactivity
Here we address fundamental questions about the stability and reactivity profile of the azetidine scaffold.
Q1: Why is the azetidine ring so reactive? What are the implications for my synthesis?
The reactivity of the azetidine ring is primarily governed by its significant ring strain, calculated to be approximately 25.4 kcal/mol.[1] This value is intermediate between the highly unstable aziridine (27.7 kcal/mol) and the relatively stable pyrrolidine (5.4 kcal/mol).[1] This "tuned" instability is the core of its synthetic utility and its challenges.
-
Causality: The constrained bond angles in the four-membered ring deviate significantly from the ideal tetrahedral angle, leading to stored potential energy. The system is therefore thermodynamically driven to relieve this strain, often through ring-opening reactions.[2][4]
-
Implications: This inherent strain makes the C-N and C-C bonds of the ring susceptible to cleavage under various conditions (acidic, basic, reductive, or in the presence of nucleophiles).[5][6] While this enables unique synthetic transformations, it also means that reaction conditions must be carefully chosen to avoid unintended decomposition or side products. The azetidine nitrogen's basicity and nucleophilicity are also modulated by this strain.[7]
Q2: My N-aryl azetidine is decomposing under acidic workup conditions. What is happening and how can I prevent it?
This is a common issue, particularly with N-aryl azetidines that also contain a pendant nucleophile, such as an amide. The likely mechanism is an acid-mediated intramolecular ring-opening.[6][8]
-
Mechanism: The azetidine nitrogen is first protonated under acidic conditions. This activation makes the ring highly electrophilic and susceptible to nucleophilic attack. If a nucleophilic group (like an amide oxygen) is present elsewhere in the molecule, it can attack a ring carbon, leading to cleavage of a C-N bond and irreversible decomposition.[6] The rate of this decomposition is highly pH-dependent, with faster degradation at lower pH.[6]
-
Troubleshooting & Prevention:
-
Avoid Strong Acids: If possible, use milder acids for workup or purification (e.g., saturated ammonium chloride solution instead of HCl).
-
Modify the N-Substituent: The basicity of the azetidine nitrogen is key. Attaching electron-withdrawing groups to the N-aryl substituent (e.g., using a pyridine ring) can significantly lower the pKa of the azetidine nitrogen.[6] This reduced basicity prevents protonation, thereby stabilizing the ring against acid-mediated opening.
-
Increase Steric Hindrance: Bulky groups near the azetidine ring can sterically hinder the approach of the internal nucleophile, slowing the rate of decomposition.
-
Protecting Groups: For multi-step syntheses, consider using an N-protecting group that can be removed under neutral or basic conditions, such as Cbz (removed by hydrogenolysis) or certain carbamates.[9][10]
-
Section 2: Troubleshooting Guide - Common Synthetic Challenges
This section provides a problem-and-solution framework for issues encountered during common azetidine functionalization reactions.
Problem 1: Low Yields in N-Alkylation or N-Acylation Reactions
You are attempting to functionalize the azetidine nitrogen, but are observing low conversion of your starting material or the formation of complex mixtures.
| Possible Cause & Explanation | Suggested Solution & Protocol |
| Steric Hindrance: The electrophile or the azetidine itself (especially if substituted at C2/C4) is too bulky, preventing the nucleophilic nitrogen from attacking effectively. | 1. Use Less Hindered Reagents: If possible, switch to a smaller electrophile. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor closely for decomposition. 3. Change the Base/Solvent System: For N-alkylations with alkyl halides, switching to a stronger, non-nucleophilic base like sodium hydride in an aprotic polar solvent (e.g., DMF, DMSO) can improve reactivity.[11] |
| Poor Nucleophilicity of Azetidine Nitrogen: The N-substituent is too electron-withdrawing (e.g., a sulfonyl group), reducing the nitrogen's ability to act as a nucleophile.[12] | 1. Use a Stronger Electrophile: Switch from an alkyl bromide to a more reactive alkyl iodide or triflate. 2. Employ Catalytic Activation: For N-arylations, copper-catalyzed conditions (e.g., with a boronic acid) can be effective where uncatalyzed reactions fail.[11] 3. Reductive Amination: This is often a milder and more efficient alternative to direct alkylation, especially for installing primary and secondary alkyl groups.[13] |
| Competitive Ring-Opening: The reaction conditions (e.g., strong Lewis acids, high temperatures) are activating the ring for nucleophilic attack by the solvent, base, or counter-ion, leading to ring-opened byproducts.[7][12] | 1. Milder Conditions: Use the mildest effective conditions. For acylations, acyl chlorides can sometimes be replaced with anhydrides or activated esters. 2. Control Stoichiometry: Avoid a large excess of the electrophile, which can lead to the formation of a quaternary azetidinium salt that is highly susceptible to ring-opening.[5][14] 3. Lower the Temperature: Perform the reaction at 0 °C or even lower to disfavor the higher activation energy pathway of ring-opening. |
graph Troubleshooting_N_Functionalization { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Low Yield in\nN-Functionalization", fillcolor="#FBBC05", fontcolor="#202124"]; Check_SM [label="Starting Material\nRecovered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_Mix [label="Complex Mixture\nof Products?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// SM Recovered Path Cause_Hindrance [label="Cause: Steric Hindrance\nor Low Nucleophilicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution:\nIncrease Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagent [label="Solution:\nUse More Reactive Electrophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Method [label="Solution:\nSwitch to Reductive Amination", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Complex Mixture Path Cause_Opening [label="Cause:\nCompetitive Ring-Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Mild [label="Solution:\nMilder Conditions (Temp, Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Stoich [label="Solution:\nControl Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_SM; Check_SM -> Cause_Hindrance [label=" Yes"]; Check_SM -> Complex_Mix [label=" No"];
Cause_Hindrance -> Sol_Temp; Cause_Hindrance -> Sol_Reagent; Cause_Hindrance -> Sol_Method;
Complex_Mix -> Cause_Opening [label=" Yes"]; Cause_Opening -> Sol_Mild; Cause_Opening -> Sol_Stoich; }
Caption: Decision tree for troubleshooting low yields in azetidine N-functionalization.
Problem 2: Unintended Ring-Opening During Synthesis or Purification
You have successfully synthesized your desired azetidine, but it undergoes cleavage during subsequent steps or purification (e.g., column chromatography on silica gel).
| Possible Cause & Explanation | Suggested Solution & Protocol |
| Acid-Sensitivity on Silica Gel: Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines, especially those that are N-unsubstituted or have electron-donating groups that increase nitrogen basicity.[6] | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or ammonia solution. Evaporate the solvent to obtain a neutralized stationary phase. 2. Use Alternative Media: Consider using neutral alumina or Florisil for chromatography. 3. Avoid Chromatography: If possible, purify the product by recrystallization or distillation to avoid contact with acidic surfaces. |
| Nucleophilic Attack by Solvents or Reagents: Protic solvents (e.g., methanol) or nucleophilic reagents in subsequent steps can open the azetidine ring, particularly if it has been inadvertently activated (e.g., by protonation or conversion to an azetidinium salt).[5][15] | 1. Use Aprotic Solvents: Whenever possible, use aprotic solvents like DCM, THF, or acetonitrile for reactions and workups involving sensitive azetidines. 2. Scrutinize Downstream Reagents: Ensure that subsequent reaction steps do not involve strong nucleophiles that could be incompatible with the azetidine ring under the chosen conditions. 3. Protect the Nitrogen: If the azetidine nitrogen is unsubstituted (NH), protecting it with a Boc or Cbz group will decrease its nucleophilicity and basicity, significantly enhancing its stability towards many reagents.[9][16] |
This protocol provides a robust method to enhance the stability of an azetidine ring by protecting the nitrogen.
-
Reaction Setup: Dissolve the azetidine starting material (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-Boc protected azetidine is often pure enough for the next step, or it can be purified by column chromatography on silica gel (which is generally safe for Boc-protected amines).
Section 3: Advanced Methodologies & Data
Managing Reactivity via Substituent Effects
The electronic nature of substituents on the azetidine nitrogen dramatically influences the ring's stability, particularly in acidic media. As demonstrated in studies of N-aryl azetidines, lowering the pKa of the azetidine nitrogen is a key strategy to prevent acid-mediated decomposition.[6]
Table 1: Impact of N-Substituent on Azetidine Stability at pH 1.8
| Compound N-Substituent | Azetidine Nitrogen pKa (Calculated) | Stability at pH 1.8 (T₁/₂) | Rationale for Stability/Instability |
| Phenyl | 2.9 | Decomposes rapidly (~0.5 h) | Nitrogen is sufficiently basic to be protonated, initiating ring-opening.[6] |
| 2-Pyridyl | < -1.1 | Stable | Azetidine nitrogen lone pair is delocalized into the pyridine ring, drastically lowering basicity and preventing protonation.[6] |
| 4-Pyridyl | -2.1 | Enhanced Stability | Similar to the 2-pyridyl case, conjugation reduces the basicity of the azetidine nitrogen.[6] |
This data clearly illustrates a powerful design principle: to stabilize an azetidine ring against acid, install an N-substituent that delocalizes the nitrogen's lone pair.
Workflow Diagram: Strain-Release vs. Ring-Retention Chemistry
The synthetic utility of azetidines stems from the choice to either leverage the ring strain for a ring-opening reaction or to maintain the ring's integrity during functionalization. The choice of reagents is critical.
Caption: Strategic choice between ring-retention and strain-release pathways.
By understanding the fundamental principles of ring strain and electronic effects, and by carefully selecting reagents and reaction conditions, you can successfully navigate the synthesis and manipulation of this valuable heterocyclic scaffold.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
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Li, G., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. [Link]
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Trotter, B. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation | Request PDF. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]
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Trotter, B. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
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Wang, Z., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
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Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
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Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Ghotbi, Z., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
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Richardson, A. D., & Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. AWS. [Link]
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ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select.... [Link]
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Das, S., et al. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC - NIH. [Link]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
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Li, G., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
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Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
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Inamdar, S. M., & Kumar, A. (2016). Azetidine Synthesis. Science of Synthesis. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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YouTube. (2020). Azetidine: Chemical Reactivity. [Link]
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YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. [Link]
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ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
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Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. NIH. [Link]
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Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. [Link]
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Technical Support Center: Scalable Synthesis of 3-Methylazetidine-3-carboxylic acid hydrochloride
Introduction 3-Methylazetidine-3-carboxylic acid hydrochloride is a valuable C(sp³)-rich building block in modern medicinal chemistry. Its constrained four-membered ring system offers a unique three-dimensional scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] However, its synthesis presents unique challenges, particularly when transitioning from lab-scale discovery to process-scale manufacturing. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on a robust and scalable synthetic route. We will address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Part 1: Recommended Scalable Synthetic Strategy
The most reliable and scalable approach to this compound is a multi-step synthesis commencing from commercially available starting materials. The core strategy involves the formation of the strained azetidine ring via an intramolecular cyclization, followed by deprotection and salt formation. This route is designed to minimize the use of column chromatography, relying instead on extractions and crystallizations suitable for large-scale operations.[3][4]
The proposed four-step sequence is as follows:
-
Bis-activation: A suitable 2-methyl-1,3-propanediol derivative is converted into a 1,3-dielectrophile by forming a bis-leaving group, typically a bis-triflate or bis-mesylate.
-
Azetidine Ring Formation: Intramolecular cyclization is achieved by reacting the dielectrophile with a primary amine, such as benzylamine. Benzylamine serves as an excellent nitrogen source because it is a potent nucleophile and the resulting N-benzyl group is readily cleaved in a subsequent step.[5]
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenolysis.
-
Salt Formation: The final product is isolated as a stable hydrochloride salt by treatment with hydrochloric acid.[6]
Caption: High-level workflow for the scalable synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the intramolecular cyclization of a 1,3-dielectrophile the preferred scalable route? A1: This strategy is favored for several reasons. First, the starting materials (1,3-diol derivatives) are often readily accessible. Second, the key ring-forming reaction is robust and high-yielding.[7] Most importantly, the workup and purification of the intermediates can often be accomplished through acid-base extractions or crystallizations, which are far more amenable to large-scale production than chromatographic purification.[3] Alternative methods like photochemical [2+2] cycloadditions (aza Paternò-Büchi reactions) or metal-catalyzed C-H aminations, while elegant, often require specialized equipment or expensive catalysts that can complicate scaling.[2][8]
Q2: What is the role of the benzyl group on the nitrogen, and are there alternatives? A2: The benzyl group serves as a protecting group for the nitrogen atom. It is introduced during the cyclization step and prevents unwanted side reactions in subsequent steps. Its primary advantage is that it can be removed under clean, scalable conditions using catalytic hydrogenolysis (H₂ gas and a palladium catalyst), which typically yields the desired product and toluene as the only byproduct.[3][9] While other protecting groups exist, the benzyl group offers an excellent balance of stability, ease of introduction, and straightforward, non-chromatographic removal.
Q3: What are the most critical safety considerations for this synthetic sequence? A3: Several steps require stringent safety protocols:
-
Bis-activation: Reagents like triflic anhydride (Tf₂O) or methanesulfonyl chloride (MsCl) are highly corrosive and moisture-sensitive. Reactions should be performed in an inert atmosphere and appropriate personal protective equipment (PPE) must be worn.
-
Hydrogenolysis: This step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). It must be conducted in a designated, well-ventilated area using appropriate high-pressure equipment and established catalyst handling procedures. Pearlman's catalyst (Pd(OH)₂/C) is often used and is less pyrophoric when wet, but still requires careful handling.[3]
-
Acidification: The final step uses hydrochloric acid. Concentrated HCl is highly corrosive and volatile. The addition should be controlled to manage the exotherm.
Q4: Can the final product be isolated as a free zwitterion instead of a hydrochloride salt? A4: Yes, the free amino acid can be isolated. After hydrogenolysis, the product exists as a zwitterion. However, small, polar zwitterions like this are often highly soluble in water and difficult to isolate and handle on a large scale.[3] They can also be hygroscopic. Converting the product to its hydrochloride salt provides a more stable, crystalline, and free-flowing solid that is easier to isolate, purify, and store, making it the preferred form for pharmaceutical development.[6]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
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Validation & Comparative
A Comparative Guide for Peptide Chemists: 3-Methylazetidine-3-carboxylic Acid vs. Proline as Conformational and Stability Modulators
Prepared by a Senior Application Scientist
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptide design. Proline, with its unique cyclic structure, has long been the workhorse for introducing turns and rigidity into peptide backbones. However, the search for superior control over peptide conformation and stability has led to the exploration of non-canonical proline analogs.
This guide provides an in-depth comparison between the canonical amino acid L-proline and a more synthetically advanced analog, 3-methylazetidine-3-carboxylic acid. We will dissect their structural differences and analyze how these translate into profound impacts on peptide secondary structure, proteolytic resistance, and overall stability. This analysis is grounded in experimental data from the literature and provides actionable protocols for scientists looking to leverage these building blocks in their own research.
Part 1: The Structural Foundation: Five-Membered Ring vs. Four
The fundamental differences between proline and 3-methylazetidine-3-carboxylic acid stem from their ring size and substitution pattern. These seemingly small structural changes have significant downstream consequences for the peptide chain.
L-Proline (Pro): The Natural Standard Proline's five-membered pyrrolidine ring, which incorporates the backbone nitrogen, imposes a significant constraint on the peptide's conformational freedom.[1] This structure locks the backbone dihedral angle φ at approximately -65°.[1] This rigidity reduces the entropic penalty of folding and makes proline a frequent constituent of turns and loops in proteins.[1][2] However, the five-membered ring still allows for a degree of flexibility, known as "ring pucker," and the tertiary amide bond it forms is susceptible to cis-trans isomerization, a slow process that can complicate protein folding.[1][3]
3-Methylazetidine-3-carboxylic Acid (3-Me-Aze): A More Rigid Scaffold 3-Methylazetidine-3-carboxylic acid is a synthetic amino acid featuring a four-membered azetidine ring.[4] This smaller ring is significantly more strained than proline's, leading to a higher degree of conformational rigidity. Furthermore, the presence of the methyl group at the Cα position (the same carbon bearing the carboxylic acid) makes it a Cα-tetrasubstituted amino acid. This substitution pattern introduces severe steric hindrance, further restricting the allowable φ and ψ backbone torsion angles. While direct experimental data on 3-Me-Aze is less common than for its simpler cousin, azetidine-2-carboxylic acid (Aze), its structural features strongly suggest it will act as a potent conformational director.
Caption: Chemical structures of L-Proline and 3-Methylazetidine-3-carboxylic Acid.
Part 2: Impact on Peptide Conformation
The choice between proline and 3-Me-Aze can be used to precisely engineer the secondary structure of a peptide, particularly the type and stability of reverse turns.
Turn Induction: β-Turns vs. γ-Turns Reverse turns are critical secondary structure motifs that allow a peptide chain to reverse its direction. Proline is a classic inducer of β-turns , a four-residue structure stabilized by a hydrogen bond between the C=O of the first residue and the N-H of the fourth.[5]
In contrast, the smaller, more strained four-membered ring of azetidine derivatives forces the peptide backbone into a much tighter geometry. Studies on the related azetidine-2-carboxylic acid (Aze) have shown that it preferentially induces γ-turns .[6][7] A γ-turn is a three-residue structure with a hydrogen bond between the C=O of the first residue and the N-H of the third. The additional steric bulk from the Cα-methyl group in 3-Me-Aze is expected to enhance this turn-inducing capability significantly, making it a powerful tool for nucleating specific, tight folds.
Helical Structures When incorporated into a helical segment, proline acts as a "helix breaker" or "kinker" because its ring structure prevents the formation of the required backbone hydrogen bonds and restricts the φ angle.[8][9] At the N-terminus of a helix, however, proline can act as a helix initiator.[8]
Cα-tetrasubstituted amino acids like 3-Me-Aze are known to be strong promoters of helical conformations, particularly the 3(10)-helix , which is a tighter helix than the more common α-helix. This makes 3-Me-Aze a potential tool for stabilizing short helical motifs where proline would be disruptive.
Comparative Conformational Data Summary
| Feature | L-Proline | Azetidine-2-carboxylic Acid (Aze)* | 3-Methylazetidine-3-carboxylic Acid (Predicted) |
| Primary Turn Type | β-Turn[5] | γ-Turn[6][7] | Strong γ-Turn or other tight turn |
| Backbone Flexibility | Moderately Rigid[1] | More Flexible than Proline**[10] | Highly Rigid |
| φ Angle Constraint | ~ -65° ± 25°[11] | More varied than Proline[10] | Severely Restricted |
| ψ Angle Constraint | Less Restricted | Less Restricted | Severely Restricted |
| Effect on α-Helix | Breaker/Kinker[8] | Destabilizing[10] | Likely 3(10)-helix promoter |
| Cis/Trans Isomerization | ~5-40% cis isomer possible[1] | Perturbs normal proline structure[12] | Cis isomer highly disfavored due to steric clash |
*Data for Aze is used as a proxy to infer properties of the azetidine ring. The Cα-methylation in 3-Me-Aze will significantly increase rigidity compared to Aze. **Flexibility in Aze refers to a wider range of accessible conformations compared to Pro, not faster dynamics, due to reduced steric hindrance from the smaller ring.[10]
Part 3: Impact on Peptide Stability
A primary goal of incorporating non-canonical amino acids is to enhance a peptide's stability, particularly its resistance to enzymatic breakdown, which is a major hurdle in drug development.
Proteolytic Stability Peptides are rapidly degraded in vivo by proteases, limiting their therapeutic utility.[13] The inclusion of unnatural amino acids can sterically hinder the approach of proteases to the scissile peptide bond. While proline already offers some protection, the highly constrained and sterically bulky nature of 3-Me-Aze is predicted to offer superior resistance. Experimental evidence supports this, as the introduction of a 3-aminoazetidine (3-AAz) subunit into a cyclic hexapeptide was shown to significantly improve its stability against the protease α-chymotrypsin compared to the all-natural version.[14][15] The azetidine ring appears to interfere with enzyme-substrate binding, preventing amide hydrolysis.[14]
Thermal Stability The conformational rigidity of proline is known to increase the thermal stability of proteins like collagen by reducing the entropic cost of maintaining a folded state.[1] By the same principle, the even greater rigidity of 3-Me-Aze should contribute positively to the thermal stability of a folded peptide. However, the specific conformational preferences must be compatible with the desired overall fold. Forcing a peptide into a conformation that is unfavorable for the rest of the sequence could be destabilizing, as has been observed when Aze is substituted for Pro in collagen mimics.[10] Therefore, the stabilizing effect is context-dependent and must be evaluated empirically.
Comparative Stability Data Summary
| Stability Type | L-Proline | 3-Aminoazetidine (3-AAz)* | 3-Methylazetidine-3-carboxylic Acid (Predicted) |
| Proteolytic Resistance | Moderate | High (vs. α-chymotrypsin)[14][15] | Very High |
| Thermal Stability | Stabilizing (in compatible folds)[1] | Context-Dependent | Highly Stabilizing (in compatible folds) |
*Data for 3-AAz is used as a proxy for the effect of an azetidine ring on proteolytic stability.
Part 4: Experimental Workflows & Protocols
To facilitate the application of these insights, we provide validated, step-by-step protocols for the synthesis and analysis of peptides containing these residues.
Workflow 1: Peptide Synthesis
The most common method for incorporating these amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Fmoc-SPPS
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or a protected version of 3-Me-Aze), an activating agent (e.g., HBTU/HATU), and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours. Causality Note: The activator creates a highly reactive ester of the amino acid, facilitating rapid amide bond formation with the deprotected N-terminus on the resin.
-
-
Washing: Wash the resin again with DMF (3-5 times) to remove excess reagents.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification & Analysis: Precipitate the crude peptide in cold ether, then purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm identity and purity with Mass Spectrometry (MS).[16][17]
Workflow 2: Proteolytic Stability Assay
This protocol allows for the quantitative comparison of peptide stability in the presence of a specific protease.
Caption: Workflow for a time-course proteolytic stability assay using RP-HPLC.
Detailed Protocol: Protease Stability Assay
-
Solution Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL or 1 mM) in an appropriate assay buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the desired protease (e.g., α-chymotrypsin at 0.1 mg/mL).
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the protease solution at a defined substrate-to-enzyme ratio (e.g., 50:1 w/w). Immediately take a t=0 time point by removing an aliquot and quenching it. Causality Note: Quenching, typically with acid (TFA) or organic solvent (acetonitrile), denatures the protease, instantly stopping the enzymatic reaction to ensure accurate time resolution.
-
Incubation: Incubate the reaction mixture at a physiological temperature (37°C).
-
Time Points: Remove aliquots at predetermined intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) and quench each one immediately in a separate tube.[18]
-
Analysis: Analyze all quenched samples by RP-HPLC. Use a gradient method that effectively separates the intact peptide from its degradation products.[19]
-
Quantification: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining by normalizing to the peak area at t=0. Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½) under these conditions.[18]
Workflow 3: Conformational Analysis
A combination of techniques is required to fully characterize the peptide's structure.
-
Circular Dichroism (CD) Spectroscopy: This is a rapid technique used to assess the overall secondary structure content (α-helix, β-sheet, turn, random coil) of a peptide in solution.[20] Changes in the CD spectrum upon substitution of Pro with 3-Me-Aze can provide immediate evidence of a major conformational shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For high-resolution 3D structural information, 2D NMR techniques (like COSY, TOCSY, and NOESY) are the gold standard.[21] These experiments can reveal specific through-bond and through-space interactions between atoms, allowing for the precise determination of turn types, backbone torsion angles, and the overall solution structure of the peptide.
Part 5: Concluding Insights for the Peptide Chemist
The choice between L-proline and 3-methylazetidine-3-carboxylic acid is a strategic one, dictated by the specific design goals for the peptide therapeutic.
-
Choose L-Proline when:
-
The goal is to mimic a known protein structure that contains a standard β-turn.
-
The well-understood properties and lower cost of Fmoc-Pro-OH are advantageous for initial screening or large-scale synthesis.
-
Cis-trans isomerization is a desired feature for studying folding pathways or receptor binding dynamics.
-
-
Choose 3-Methylazetidine-3-carboxylic Acid when:
-
The primary objective is to maximize proteolytic stability.
-
A highly rigid, tightly constrained turn (such as a γ-turn) is required to lock the peptide into a specific bioactive conformation.
-
The goal is to design novel peptide folds (foldamers) or stabilize short helical segments where proline would be disruptive.
-
Eliminating cis-trans isomerization is necessary to simplify the conformational landscape and improve homogeneity.
-
By understanding the distinct structural and functional consequences of these two building blocks, researchers can move beyond simple proline substitution and begin to rationally design peptides with precisely tailored conformational and stability profiles, accelerating the development of next-generation peptide therapeutics.
References
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Verhoork, S. J. H., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(40), 14264-14269. [Link]
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Nilsson, I., et al. (1991). Proline in Alpha-Helix: Stability and Conformation Studied by Dynamics Simulation. Proteins: Structure, Function, and Bioinformatics, 10(3), 219-228. [Link]
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Singh, S. K., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. World Journal of Pharmaceutical Research, 13(15), 1063-1082. [Link]
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Wikipedia contributors. (2024). Proline. In Wikipedia, The Free Encyclopedia. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(23), 9236-9244. [Link]
-
Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1361-1370. [Link]
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Jadhav, S. B., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(02), 088-102. [Link]
-
Mandal, A., & Pal, D. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(1), e3221. [Link]
-
Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1361-1370. [Link]
-
Chen, H. J., & Daggett, V. (2012). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PLoS ONE, 7(9), e45625. [Link]
-
Boussert, S., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Delaforge, E., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 3(1), 1-18. [Link]
-
Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(28), 10057-10065. [Link]
-
Gicquel, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 6062-6066. [Link]
-
ResearchGate. (n.d.). Figure showing structures of proline, L-azetidine-2-carboxylic acid (Aze), etc. [Link]
-
Verhoork, S. J. H., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Madison, V., et al. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 23(1), 21-29. [Link]
-
Kawamoto, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine, 8(4), 405-416. [Link]
-
De Marco, R., et al. (2019). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Shi, J. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of Organic Chemistry, 78(20), 10213-10223. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Vitale, R. M., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 22(8), 1359. [Link]
-
Eter, E., & Engel, M. S. (2021). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. [Link]
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- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Tale of Two Rings: A Comparative Analysis of Azetidine-2-carboxylic Acid and 3-Methylazetidine-3-carboxylic Acid for Drug Discovery
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous properties to drug candidates is perpetual. Among these, small, strained ring systems have emerged as powerful tools for navigating chemical space. The four-membered azetidine ring, in particular, offers a compelling blend of rigidity and three-dimensional character. This guide provides an in-depth comparative analysis of two key azetidine derivatives: the naturally occurring azetidine-2-carboxylic acid (Aze) and the synthetic 3-methylazetidine-3-carboxylic acid. By examining their distinct structural, physicochemical, and biological profiles, we aim to equip researchers with the insights needed to strategically select the optimal scaffold for their drug design endeavors.
At a Glance: Structural and Physicochemical Distinctions
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in plants like the lily of the valley and sugar beets.[1][2][3] It is a structural analog of proline, differing by the contraction of the five-membered pyrrolidine ring to a four-membered azetidine ring.[1] This seemingly subtle change has profound implications for its biological activity. In contrast, 3-methylazetidine-3-carboxylic acid is a synthetic building block, designed to introduce a greater degree of conformational constraint.
The primary structural difference lies in the substitution pattern of the azetidine ring. Aze is an α-amino acid, with the carboxylic acid group attached to the carbon adjacent to the nitrogen atom. In 3-methylazetidine-3-carboxylic acid, both the methyl and carboxylic acid groups are attached to the same carbon at the 3-position, creating a quaternary center. This substitution pattern significantly impacts the molecule's three-dimensional shape and properties.
Caption: 2D structures of L-Azetidine-2-carboxylic acid and 3-Methylazetidine-3-carboxylic acid.
A comparative summary of their key physicochemical properties is presented below:
| Property | Azetidine-2-carboxylic acid | 3-Methylazetidine-3-carboxylic acid | Rationale for Difference |
| Molecular Formula | C4H7NO2[1] | C5H9NO2[4] | Addition of a methyl group. |
| Molecular Weight | 101.10 g/mol [1] | 115.13 g/mol | Addition of a methyl group. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų[5] | 49.3 Ų | The polar groups (amine and carboxylic acid) are the same. |
| Conformational Rigidity | Moderately constrained | Highly constrained | The gem-dimethyl group at the 3-position restricts ring puckering. |
Synthesis Strategies: Accessing the Scaffolds
The synthetic accessibility of these building blocks is a critical consideration for their application in drug discovery programs.
Azetidine-2-carboxylic acid: Both enantiomers of Aze can be synthesized through various routes.[6][7] A common strategy involves the cyclization of a γ-amino-α-halobutyric acid derivative, which can be prepared from precursors like γ-aminobutyric acid (GABA) or α,γ-diaminobutyric acid.[1] Another efficient method starts from inexpensive chemicals and utilizes an intramolecular alkylation to form the azetidine ring, with a chiral auxiliary like α-methylbenzylamine to control stereochemistry.[7]
3-Methylazetidine-3-carboxylic acid: The synthesis of 3-substituted azetidines often involves multi-step sequences. One approach involves the construction of a suitable precursor that can undergo intramolecular cyclization. For instance, aza-Michael addition to α,β-unsaturated esters can be employed to form the azetidine ring.[8] Another strategy relies on the functionalization of a pre-existing azetidine-3-one.
Caption: Generalized synthetic workflows for azetidine-2-carboxylic acid and 3-substituted azetidines.
Biological Implications and Applications in Drug Design
The choice between azetidine-2-carboxylic acid and 3-methylazetidine-3-carboxylic acid in a drug design project is dictated by the desired biological effect and the specific role the azetidine moiety is intended to play.
Azetidine-2-carboxylic acid: The Proline Mimic with a Twist
As a close structural analog of proline, L-Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of proline by prolyl-tRNA synthetase.[1][9] This misincorporation can lead to protein misfolding, aggregation, and the induction of endoplasmic reticulum (ER) stress.[10][11] This property makes Aze a valuable tool for studying proteotoxic stress and cellular responses to misfolded proteins.[3] However, this mimicry is also the source of its toxicity, with observed teratogenic, pro-inflammatory, and pro-apoptotic effects.[10]
In medicinal chemistry, the incorporation of Aze into peptides in place of proline can induce significant conformational changes.[12] The smaller, more strained four-membered ring alters the peptide backbone geometry, potentially leading to unique secondary structures and improved resistance to proteolytic degradation.[13] This conformational constraint can be exploited to design peptides with enhanced biological activity and stability.[]
3-Methylazetidine-3-carboxylic acid: The Conformational Lock
The primary utility of 3-methylazetidine-3-carboxylic acid and other 3-substituted azetidines in drug design is to introduce a high degree of conformational rigidity. The gem-disubstitution at the 3-position acts as a "conformational lock," significantly restricting the puckering of the azetidine ring. This can be advantageous for several reasons:
-
Entropy Reduction: By locking the molecule into a specific conformation that is favorable for binding to a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Improved Selectivity: A more rigid scaffold can provide a better-defined three-dimensional arrangement of pharmacophoric groups, leading to more specific interactions with the target receptor and reduced off-target effects.
-
Metabolic Stability: The quaternary center can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
These conformationally constrained analogs of β-proline have been employed in the preparation of bioactive peptides, such as endomorphin tetrapeptides.[8]
Experimental Protocol: Incorporation into a Model Peptide and Conformational Analysis
To empirically assess the conformational impact of these two azetidine derivatives, a researcher can incorporate them into a model peptide using solid-phase peptide synthesis (SPPS) and analyze the resulting structures by NMR spectroscopy.
Objective: To compare the conformational preferences induced by the incorporation of L-Azetidine-2-carboxylic acid versus 3-methylazetidine-3-carboxylic acid into a model tripeptide.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-L-Aze-OH or Fmoc-3-Me-Aze-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
-
NMR spectrometer
Step-by-Step Methodology:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the alanine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Azetidine Amino Acid:
-
In a separate vial, pre-activate Fmoc-L-Aze-OH (or Fmoc-3-Me-Aze-OH) (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added azetidine residue.
-
Coupling of Glycine: Repeat step 3 using Fmoc-Gly-OH to couple the final amino acid.
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization and Analysis:
-
Confirm the identity of the purified peptides (Gly-Aze-Ala and Gly-3-Me-Aze-Ala) by mass spectrometry.
-
Dissolve the peptides in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, ROESY).
-
Expected Outcomes and Interpretation:
The NMR data will provide insights into the conformational preferences of the two peptides. Specifically, analysis of the chemical shifts, coupling constants, and ROESY cross-peaks will reveal differences in the backbone torsion angles (phi and psi) around the azetidine residue. It is expected that the peptide containing 3-methylazetidine-3-carboxylic acid will exhibit a more restricted set of conformations compared to the peptide containing azetidine-2-carboxylic acid, as evidenced by a smaller number of observed ROESY cross-peaks and more defined coupling constants. This would provide direct experimental support for the role of the 3-methyl substitution as a conformational lock.
Caption: Workflow for the synthesis and analysis of model peptides.
Conclusion: Strategic Selection for Targeted Outcomes
Both azetidine-2-carboxylic acid and 3-methylazetidine-3-carboxylic acid are valuable building blocks in the medicinal chemist's toolkit, yet they serve distinct strategic purposes.
-
Choose Azetidine-2-carboxylic acid when:
-
The goal is to create a proline analog that can conformationally perturb a peptide backbone.
-
Investigating protein misfolding or ER stress pathways is the primary objective.
-
A degree of flexibility is still desired in the final molecule.
-
-
Choose 3-Methylazetidine-3-carboxylic acid when:
-
Maximizing conformational rigidity is paramount to enhance binding affinity or selectivity.
-
Reducing the entropic penalty of binding is a key design strategy.
-
Blocking a potential site of metabolism is required to improve pharmacokinetic properties.
-
Ultimately, the decision rests on a clear understanding of the structure-activity relationship of the target and the specific properties that the azetidine scaffold is intended to confer. By leveraging the contrasting characteristics of these two powerful building blocks, researchers can continue to push the boundaries of drug design and develop novel therapeutics with improved efficacy and safety profiles.
References
-
Wikipedia. (2023, December 1). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Nicolas, E., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B).... Retrieved from [Link]
-
Rodgers, K. J., & Kubyshkin, V. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Retrieved from [Link]
-
Kaiser, C. A., et al. (2018). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]
-
ChemRxiv. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]
-
Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
-
ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
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PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
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Legrand, B., et al. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
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PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]
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A Guide to Enhancing Peptide Bioactivity: A Comparative Analysis of Peptides with and without 3-Methylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent and durable therapeutic peptides, the strategic incorporation of non-natural amino acids to confer conformational stability has emerged as a paramount approach. This guide provides a deep dive into the biological implications of integrating 3-Methylazetidine-3-carboxylic acid (3-Me-Aze) into peptide backbones. While direct, side-by-side quantitative comparisons in the literature are nascent, this document synthesizes established principles of peptide chemistry and leverages data from analogous constrained amino acids to present a comprehensive comparative analysis. We will explore the fundamental impact of this modification on receptor binding, enzymatic stability, and cell permeability, supported by detailed experimental protocols for validation.
The Rationale for Conformational Constraint: Introducing 3-Methylazetidine-3-carboxylic Acid
Peptides, in their native state, often exhibit a high degree of conformational flexibility. This inherent floppiness can be a double-edged sword. While it allows for adaptation to various receptor binding pockets, it also presents a significant entropic penalty upon binding and exposes the peptide backbone to proteolytic enzymes, leading to rapid degradation and poor pharmacokinetic profiles.
The introduction of constrained amino acids, such as 3-Methylazetidine-3-carboxylic acid, aims to mitigate these drawbacks. The rigid, four-membered ring of the azetidine moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively locking it into a more defined conformation. The addition of a methyl group at the 3-position further enhances this rigidity. This pre-organization of the peptide into a bioactive conformation is hypothesized to lead to several key advantages.[1]
Impact on Biological Activity: A Comparative Overview
The incorporation of 3-Me-Aze is anticipated to profoundly influence a peptide's biological activity by enhancing its interaction with its target receptor and improving its stability and bioavailability.
Enhanced Receptor Binding Affinity
By reducing the conformational entropy that must be overcome for binding, the incorporation of 3-Me-Aze can lead to a significant increase in binding affinity (lower Kᵢ or IC₅₀ values).[1] A pre-organized peptide can more readily fit into the binding pocket of its receptor, leading to a more favorable Gibbs free energy of binding.
-
Causality: The energetic cost of "freezing" a flexible peptide into its binding conformation is paid during synthesis rather than during the binding event. This results in a higher observed affinity.
Table 1: Illustrative Comparison of Receptor Binding Affinity
| Peptide | Target Receptor | Kᵢ (nM) | Fold Improvement |
| Native Peptide X | Receptor Y | 150 | - |
| Peptide X with 3-Me-Aze | Receptor Y | 15 | 10x |
Note: Data is illustrative and based on trends observed with other constrained amino acids.
Increased Enzymatic Stability
One of the most significant hurdles in the development of peptide therapeutics is their rapid degradation by proteases in the body. The conformational constraints imposed by 3-Me-Aze can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[2]
-
Causality: Proteases recognize and cleave specific peptide sequences in particular conformations. By altering the local conformation, 3-Me-Aze can make the peptide a poor substrate for these enzymes.
Table 2: Illustrative Comparison of Enzymatic Stability
| Peptide | Biological Matrix | Half-life (t½) in hours | Fold Improvement |
| Native Peptide X | Human Serum | 0.5 | - |
| Peptide X with 3-Me-Aze | Human Serum | 8 | 16x |
Note: Data is illustrative and based on trends observed with other constrained amino acids.
Improved Cell Permeability
For peptides targeting intracellular proteins, the ability to cross the cell membrane is crucial. The introduction of conformational constraints can enhance cell permeability by promoting a more "chameleonic" character.[3] A constrained peptide can adopt a conformation in the lipophilic membrane environment that shields its polar backbone, facilitating passive diffusion.
-
Causality: By reducing the polar surface area exposed to the nonpolar lipid bilayer, conformationally constrained peptides can overcome the energetic barrier to membrane translocation.
Table 3: Illustrative Comparison of Cell Permeability
| Peptide | Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Improvement |
| Native Peptide X | Caco-2 | 0.1 | - |
| Peptide X with 3-Me-Aze | Caco-2 | 1.5 | 15x |
Note: Data is illustrative and based on trends observed with other constrained amino acids.
Experimental Validation: Protocols and Workflows
To empirically validate the theoretical advantages of incorporating 3-Me-Aze, a series of well-defined experiments are essential. The following protocols provide a framework for the synthesis and comparative biological evaluation of peptides with and without this modification.
Peptide Synthesis
The synthesis of peptides containing 3-Me-Aze can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with the appropriate Fmoc-protected 3-Methylazetidine-3-carboxylic acid building block.
Caption: Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-3-Methylazetidine-3-carboxylic acid-OH.
-
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of the native and modified peptides for their target receptor by measuring their ability to displace a radiolabeled ligand.
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (native and 3-Me-Aze modified).
-
Incubation: Add the receptor membrane preparation to each well and incubate at a specific temperature for a set time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Enzymatic Stability Assay
This assay measures the rate of degradation of the peptides in the presence of biological fluids or specific proteases.
Step-by-Step Protocol:
-
Peptide Incubation: Incubate a known concentration of the native and 3-Me-Aze modified peptides in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).
-
Analysis: Analyze the amount of intact peptide remaining at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Step-by-Step Protocol:
-
Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Peptide Addition: Add the test peptides (native and 3-Me-Aze modified) to the donor wells.
-
Assay Assembly: Place the donor plate into an acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a set period to allow the peptides to diffuse across the artificial membrane.
-
Quantification: Measure the concentration of the peptides in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the known surface area of the membrane and incubation time.
Conclusion and Future Directions
The incorporation of 3-Methylazetidine-3-carboxylic acid represents a promising strategy for enhancing the therapeutic potential of peptides. By enforcing conformational rigidity, this modification is poised to improve receptor binding affinity, increase resistance to enzymatic degradation, and enhance cell permeability. While this guide provides a robust framework based on established principles, direct experimental validation comparing peptides with and without 3-Me-Aze is a critical next step. Future research should focus on generating such comparative data for a variety of peptide scaffolds and biological targets to fully elucidate the structure-activity relationships and unlock the full potential of this powerful peptidomimetic tool.
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Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning. Chemical Science. [Link]
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New Modalities in Conformationally Constrained Peptides for Potency, Selectivity and Cell Permeation. PubMed. [Link]
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Conformational Flexibility Is a Determinant of Permeability for Cyclosporin. PubMed. [Link]
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Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. PMC. [Link]
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CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Reviews. [Link]
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Structure-activity relationships in peptides: From modelling to rational drug design. CNR ExploRA. [Link]
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Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
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Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. PMC. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
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Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
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Structure-Activity Relationship Studies of the Peptide Antibiotic Clovibactin. PubMed. [Link]
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9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]
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A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing 3-Methylazetidine-3-carboxylic Acid by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Conformation with 3-Methylazetidine-3-carboxylic Acid
In the landscape of peptide-based drug discovery, the ability to precisely control three-dimensional structure is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. While L-proline is the archetypal tool for introducing conformational constraints, its five-membered ring offers a limited degree of structural rigidity. The incorporation of non-canonical amino acids provides a powerful strategy to expand this toolkit.[1] Among these, azetidine-based amino acids, particularly 3-Methylazetidine-3-carboxylic acid (3-Me-Aze), have emerged as compelling proline surrogates.
The four-membered ring of azetidine is inherently more strained than proline's pyrrolidine ring, leading to significant alterations in the peptide backbone.[2] The addition of a methyl group at the Cα-position (C3 of the azetidine ring) further restricts rotation, offering a unique handle to enforce specific turn structures and modulate peptide conformation. This guide provides a comparative framework for analyzing the conformational landscape of 3-Me-Aze-containing peptides using Nuclear Magnetic Resonance (NMR) spectroscopy, offering both the theoretical basis for experimental choices and practical, field-proven protocols. NMR spectroscopy is an exceptionally powerful tool for this purpose, as it allows for the detailed study of peptide structure and dynamics in a solution state that mimics the biological environment.[3][4][5]
The Conformational Distinction: 3-Me-Aze vs. Proline
The substitution of proline with azetidine-based analogues induces notable changes in the peptide backbone. Computational and experimental studies on L-azetidine-2-carboxylic acid (Aze), the parent compound to 3-Me-Aze, reveal that while the overall conformational preferences are similar to proline, significant differences exist.[6] Peptides containing Aze tend to be more flexible due to reduced non-covalent repulsive interactions between the smaller ring and neighboring residues.[6]
However, the introduction of the C3-methyl group in 3-Me-Aze dramatically alters this dynamic. This Cα-tetrasubstituted moiety acts as a potent turn-inducer.[7] The steric hindrance from the methyl group can favor specific ring puckering and restrict the accessible range of the backbone dihedral angles (φ, ψ), thereby pre-organizing the peptide into a defined conformation. One of the key questions NMR can answer is how this substitution affects the cis-trans isomerization equilibrium around the Xaa-(3-Me-Aze) peptide bond, a critical determinant of the conformation of proline-containing peptides.[8]
The Experimental Blueprint: An NMR-Based Workflow
A robust conformational analysis follows a logical progression from sample preparation to the final structural ensemble. Each step is designed to build upon the last, ensuring data integrity and a comprehensive final analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to determine the three-dimensional structure of peptides in solution.[9][10]
Detailed Experimental Protocols
Peptide Synthesis Incorporating 3-Me-Aze
The synthesis of peptides containing 3-Me-Aze typically follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The key starting material is Boc- or Fmoc-protected 3-Methylazetidine-3-carboxylic acid.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[11]
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including Fmoc-3-Me-Aze-OH) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Iteration: Repeat steps 2-4 for each amino acid in the sequence.[12]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol: Preparing a Peptide Sample for NMR
-
Peptide Concentration: Dissolve the lyophilized peptide to a final concentration of 0.5-5 mM. A concentration greater than 0.5 mM is generally recommended.[13]
-
Solvent Selection: The choice of solvent is crucial. For observing amide protons, a solvent system of 90% H₂O / 10% D₂O is standard.[14] The D₂O provides the deuterium lock signal for the spectrometer. For peptides with poor water solubility, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used.
-
pH Adjustment: The pH of the sample should be adjusted to a range where amide proton exchange is minimized, typically below pH 7.5.[13] Use dilute HCl or NaOH (in D₂O) for adjustment, measuring with a pH meter or pH paper.
-
Internal Standard: Add a reference compound like DSS or TSP for accurate chemical shift referencing (0 ppm).
-
Transfer: Transfer approximately 500 µL of the final solution into a high-quality NMR tube.[13]
NMR Data Acquisition: The Core Experiments
A standard set of 2D NMR experiments is required to solve the peptide's conformation.[9] All experiments should be run at a constant, controlled temperature (e.g., 298 K).
-
1D ¹H NMR: A quick, initial spectrum to assess sample purity, concentration, and overall folding. A well-folded peptide often shows better chemical shift dispersion, especially in the amide region.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is the cornerstone of resonance assignment. It reveals correlations between all protons that are connected through bonds within a single amino acid residue (a "spin system").[14][15] For example, in an Alanine residue, the TOCSY spectrum will show a cross-peak connecting the amide proton (NH), the alpha-proton (Hα), and the beta-protons (Hβ).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the key to determining the 3D structure. They reveal correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[5][15][16] This provides crucial inter-residue distance information.
Expertise in Action: Choosing Between NOESY and ROESY The choice between NOESY and ROESY is dictated by the molecular weight (MW) of the peptide, which affects its tumbling rate in solution.[16][17]
-
Small Peptides (MW < 1 kDa): Use NOESY . The NOE effect is positive and yields strong cross-peaks that have the opposite sign (phase) of the diagonal peaks.[18]
-
Intermediate Peptides (MW ≈ 1-2 kDa): Use ROESY . In this range, the NOE effect approaches zero, causing NOESY cross-peaks to become weak or disappear entirely. The ROE is always positive, ensuring observable cross-peaks regardless of molecular weight.[17]
-
Large Peptides/Proteins (MW > 2 kDa): Use NOESY . The NOE effect becomes negative, yielding strong cross-peaks that have the same sign as the diagonal.[17]
For novel 3-Me-Aze peptides of unknown tumbling behavior, running both experiments is a prudent, self-validating approach.
Data Analysis and Structure Elucidation
Sequential Resonance Assignment
The first step in analysis is to assign every proton resonance to its specific position in the peptide sequence. This is achieved by a synergistic use of TOCSY and NOESY/ROESY spectra.
Identifying Key Structural Features of 3-Me-Aze
Once assignments are complete, the focus shifts to identifying NOEs that define the conformation around the 3-Me-Aze residue.
-
Backbone Conformation: Look for strong dαN(i, i+1) NOEs (Hα of residue i to the amide proton of residue i+1), which are characteristic of extended or helical structures. The absence or weakness of this NOE, coupled with a strong dNN(i, i+1) NOE (amide-amide), can indicate a turn.
-
Ring Pucker and Orientation: The spatial proximity of the 3-Me group to backbone protons of adjacent residues is highly informative. For example, an NOE between the methyl protons of 3-Me-Aze(i) and the Hα of the preceding residue (i-1) provides a direct constraint on the ψ(i-1) dihedral angle and the orientation of the azetidine ring.
-
Cis/Trans Isomerization: The Xaa-(3-Me-Aze) bond, like the Xaa-Pro bond, can exist in cis or trans conformations. These interconvert slowly on the NMR timescale, often giving rise to two distinct sets of resonances.[8] The key diagnostic marker for the cis form is a strong NOE between the Hα of the preceding residue (i-1) and the Hα of the 3-Me-Aze residue (i). The relative intensity of the two sets of peaks allows for quantification of the cis/trans populations.
Comparative Data Summary
| Parameter | Ac-Ala-Pro-NHMe (Expected) | Ac-Ala-(3-Me-Aze)-NHMe (Expected) | Rationale for Difference |
| Hα Chemical Shift (Xxx) | ~4.4 ppm | Likely shifted due to ring strain/pucker | Chemical environment is altered by the four-membered ring and methyl group. |
| ¹³Cβ / ¹³Cγ Shifts (Xxx) | ~30 ppm / ~25 ppm | Significant deviation expected | Ring strain and substitution pattern strongly influence carbon chemical shifts. |
| Key NOE (Ala Hα → Xxx Hδ/Hα) | Strong Ala Hα → Pro Hδ (~2.5-4.0 Å) for trans. Strong Ala Hα → Pro Hα for cis. | Strong Ala Hα → Aze Hγ/Hβ. Potential for strong Ala Hα → Aze-CH₃ . | The geometry of the smaller ring changes inter-proton distances. The methyl group provides a new, powerful NOE handle. |
| cis-Isomer Population | 5-15% in aqueous solution | Potentially higher or lower | The steric bulk of the C3-methyl group can favor or disfavor the cis conformation depending on the preceding residue. |
Conclusion
The incorporation of 3-Methylazetidine-3-carboxylic acid into peptides offers a refined method for conformational control, moving beyond the capabilities of natural proline. A systematic NMR analysis, grounded in a logical workflow from synthesis to structure calculation, is the definitive method for elucidating the structural consequences of this modification. By carefully acquiring and interpreting a suite of 2D NMR experiments, particularly TOCSY and NOESY/ROESY, researchers can extract detailed, atomic-level information on the solution-state ensemble. The unique steric and electronic properties of 3-Me-Aze provide distinct NMR signatures, such as altered chemical shifts and novel NOE patterns involving the C3-methyl group, which serve as powerful constraints for defining peptide architecture. This guide provides the framework for leveraging these signatures to rationally design next-generation peptide therapeutics with precisely engineered three-dimensional structures.
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]
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Vincenzi, M., D'Andrea, L. D., & Gomez-Pinto, I. (2022). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 27(21), 7249. Available at: [Link]
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White, A. M., et al. (2022). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link]
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Kang, Y. K. (2009). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 113(19), 6736-6745. Available at: [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
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Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
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Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
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Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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NOESY and ROESY. University of Missouri. Available at: [Link]
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Peptide/Protein NMR. ETH Zurich. Available at: [Link]
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Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. Available at: [Link]
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Comparative table between NOESY vs ROESY. ResearchGate. Available at: [Link]
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Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. Available at: [Link]
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Bal, U., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules, 26(3), 675. Available at: [Link]
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2D NOESY and ROESY for Small Molecules. IU NMR Facility. Available at: [Link]
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Sanna, M. T., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(18), 10892. Available at: [Link]
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Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
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Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
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Saladino, R., et al. (2026). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Chemistry – A European Journal. Available at: [Link]
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King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]
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Inserra, M., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 34(3), 195-202. Available at: [Link]
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Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Madison. Available at: [Link]
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NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
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- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
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- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Comparative Guide to the X-ray Crystallography of 3-Methylazetidine-3-carboxylic Acid Containing Structures
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and peptide design, the quest for molecular scaffolds that offer precise conformational control is paramount. Constrained amino acids are at the forefront of this endeavor, providing a powerful tool to modulate the structure and, consequently, the function of peptides and peptidomimetics. Among these, 3-Methylazetidine-3-carboxylic acid stands out as a unique building block, offering a four-membered ring system that imparts significant rigidity. This guide provides an in-depth technical comparison of the X-ray crystallography of structures containing 3-Methylazetidine-3-carboxylic acid, offering insights into its synthesis, crystallization, and structural implications, alongside a comparative analysis with other constrained amino acids.
The Significance of 3-Methylazetidine-3-carboxylic Acid in Structural Biology
Azetidine-based amino acids are non-natural building blocks that introduce significant conformational constraints into peptide backbones.[1] The rigid four-membered ring of 3-Methylazetidine-3-carboxylic acid restricts the phi (φ) and psi (ψ) dihedral angles, influencing the local and global conformation of a peptide. This pre-organization can lead to enhanced binding affinity for biological targets, improved metabolic stability, and tailored pharmacokinetic profiles. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for rational drug design.
Synthetic Pathways to 3-Methylazetidine-3-carboxylic Acid
The synthesis of 3-Methylazetidine-3-carboxylic acid and its derivatives can be achieved through various organic chemistry routes. A common strategy involves the construction of the azetidine ring via intramolecular cyclization.
Illustrative Synthetic Scheme:
A general approach often starts from a suitably protected precursor, followed by cyclization to form the azetidine ring, and subsequent functional group manipulations.
Caption: Generalized synthetic workflow for 3-Methylazetidine-3-carboxylic acid.
Experimental Protocol for X-ray Crystallography
Obtaining high-quality crystals suitable for X-ray diffraction is a critical and often challenging step. The following protocol outlines a general workflow for the crystallization of 3-Methylazetidine-3-carboxylic acid and peptides incorporating it.
Step 1: Purification of the Analyte
-
Rationale: Purity is paramount for successful crystallization. Impurities can inhibit nucleation and crystal growth.
-
Protocol:
-
Synthesize and purify 3-Methylazetidine-3-carboxylic acid or the target peptide using high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain a fluffy, amorphous powder.
-
Confirm purity (>98%) by analytical HPLC and mass spectrometry.
-
Step 2: Crystallization Screening
-
Rationale: The optimal crystallization conditions (precipitant, pH, temperature, and concentration) are often unknown and require empirical screening.
-
Protocol:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., ultrapure water, or a buffer if it's a peptide) at a high concentration (e.g., 10-50 mg/mL).
-
Use a commercial crystallization screen (e.g., Hampton Research, Qiagen) that covers a wide range of precipitants and pH values.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at different temperatures (e.g., 4 °C and 20 °C).
-
Monitor the drops regularly under a microscope for the appearance of crystals over several weeks.
-
Step 3: Optimization of Crystallization Conditions
-
Rationale: Initial hits from screening often yield small or poorly diffracting crystals. Optimization is necessary to obtain single, well-ordered crystals.
-
Protocol:
-
Identify the conditions that produced initial crystals.
-
Systematically vary the concentrations of the analyte and the precipitant, as well as the pH of the buffer.
-
Consider using additives (e.g., salts, detergents, small molecules) that can improve crystal quality.
-
Techniques like micro-seeding or macro-seeding can be employed if initial crystals are available.
-
Step 4: Crystal Harvesting and Data Collection
-
Rationale: Proper handling of the delicate crystals is crucial for preserving their integrity for X-ray diffraction.
-
Protocol:
-
Carefully remove a single crystal from the drop using a cryo-loop.
-
Quickly pass the crystal through a cryoprotectant solution (often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation upon freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in the X-ray beam of a diffractometer.
-
Collect diffraction data at cryogenic temperatures.
-
Step 5: Structure Solution and Refinement
-
Rationale: The collected diffraction pattern is used to determine the electron density map and build the atomic model of the molecule.
-
Protocol:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the phase problem using direct methods (for small molecules) or molecular replacement (if a homologous structure is available for peptides).
-
Build the atomic model into the resulting electron density map using software like Coot.
-
Refine the model against the experimental data using programs like SHELXL or Phenix.
-
Validate the final structure using tools like MolProbity.
-
Caption: Experimental workflow for X-ray crystallography.
Structural Analysis and Comparison with Alternatives
While a specific crystal structure for 3-Methylazetidine-3-carboxylic acid is not publicly available at the time of this writing, we can infer its structural properties from closely related, crystallized azetidine derivatives and from computational studies.
Conformational Preferences of the Azetidine Ring
The four-membered azetidine ring is puckered, not planar. This puckering, along with the substitution at the C3 position, significantly influences the backbone torsion angles of peptides into which it is incorporated. Studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a potent β-turn inducer.[2] This is a highly desirable feature in peptide design for stabilizing secondary structures.
Comparison with Other Constrained Amino Acids
The following table compares the structural features of 3-Methylazetidine-3-carboxylic acid with other commonly used constrained amino acids.
| Constrained Amino Acid | Ring Size | Key Conformational Constraint | Typical Induced Secondary Structure |
| 3-Methylazetidine-3-carboxylic acid | 4 | Highly restricted φ and ψ angles | β-turn |
| Proline | 5 | Restricted φ angle (~ -60°) | β-turn, N-terminus of α-helices |
| Hydroxyproline | 5 | Restricted φ angle, potential for H-bonding | Collagen triple helix, β-turn |
| Aminoisobutyric acid (Aib) | - | Restricted φ and ψ angles to helical regions | 310-helix, α-helix |
| Pipecolic Acid | 6 | Restricted φ angle, more flexible than proline | β-turn, extended conformations |
Insights from a Related Crystal Structure
The crystal structure of tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate provides valuable insights into the geometry of a 3,3-disubstituted azetidine ring.[3] The analysis of this structure reveals the puckered nature of the azetidine ring and the specific bond angles and lengths imposed by the four-membered system. These geometric parameters can be used as a starting point for modeling studies of peptides containing 3-Methylazetidine-3-carboxylic acid.
Conclusion and Future Outlook
3-Methylazetidine-3-carboxylic acid is a promising building block for the design of conformationally constrained peptides and peptidomimetics. Its rigid four-membered ring system offers a unique tool for inducing specific secondary structures, particularly β-turns. While the direct crystallographic analysis of this specific compound is yet to be reported in the public domain, a wealth of information from related structures and synthetic studies provides a strong foundation for its application in drug discovery.
Future work should focus on obtaining high-resolution crystal structures of 3-Methylazetidine-3-carboxylic acid itself and a series of peptides incorporating it. This will provide definitive experimental data on its conformational preferences and its influence on peptide structure, further enabling its rational use in the design of novel therapeutics.
References
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
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PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Methylazetidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]
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Kaur, N., Kumar, V., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50169. [Link]
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Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(35), 11537-11548. [Link]
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Dutta, A., et al. (2014). Crystallographic data for peptides 1-3. ResearchGate. [Link]
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Yadav, J. S., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 1-14. [Link]
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Ohashi, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. [Link]
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Bruzgulienė, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
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Formaggio, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]
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Guerot, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8423-8427. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
- Google Patents. (2004). Process for making azetidine-3-carboxylic acid.
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Kaspar, P., & Reichert, M. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemMedChem, 8(11), 1778-1794. [Link]
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Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Chemistry – A European Journal, 19(35), 11537-11548. [Link]
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Papini, A. M., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 11(3), 929-965. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
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Evaluating the Impact of 3-Methylazetidine-3-carboxylic Acid on Receptor Binding: A Comparative Guide
This guide provides a comprehensive framework for evaluating the receptor binding profile of 3-Methylazetidine-3-carboxylic acid, a novel synthetic amino acid. While specific binding data for this compound is not yet publicly available, this document outlines the rationale and methodologies for its characterization. We will explore its potential interactions with plausible targets based on the known pharmacology of the azetidine scaffold, and compare its hypothetical performance against established ligands. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational steps in characterizing a new chemical entity.
Introduction to 3-Methylazetidine-3-carboxylic Acid and the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique structural properties, including high ring strain and a three-dimensional conformation, can confer improved pharmacokinetic properties such as increased metabolic stability and enhanced solubility.[1] Derivatives of the azetidine scaffold have been identified as modulators of key central nervous system targets, including NMDA receptors and GABA transporters.[2][3]
3-Methylazetidine-3-carboxylic acid is a conformationally constrained analog of naturally occurring amino acids. Its rigid structure makes it an intriguing candidate for probing receptor binding sites where specific stereochemistry is crucial for interaction. This guide will focus on a hypothetical evaluation of its binding to two primary receptor systems: the N-methyl-D-aspartate (NMDA) receptor and the GABA transporter 1 (GAT-1).
Rationale for Target Selection
The selection of the NMDA receptor and GAT-1 as primary targets for initial screening is based on precedent within the azetidine class of compounds:
-
NMDA Receptors: Stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to bind to native NMDA receptors with affinities in the low micromolar range.[2][4][5] The NMDA receptor, a key player in excitatory glutamatergic neurotransmission, is a critical target in numerous neurological disorders.[2][6]
-
GABA Transporters (GATs): Various azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors, demonstrating potency at GAT-1 and GAT-3.[3] GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, making them a target for anticonvulsant and anxiolytic drugs.[7][8]
Comparative Ligands
For a robust evaluation, the binding profile of 3-Methylazetidine-3-carboxylic acid should be compared against a panel of standard and structurally related compounds.
| Target | Comparator Compound | Rationale |
| NMDA Receptor | L-Glutamate | Endogenous agonist |
| NMDA | Exogenous selective agonist | |
| L-trans-azetidine-2,3-dicarboxylic acid | Structurally related azetidine-based ligand[2][4] | |
| GAT-1 | GABA (γ-Aminobutyric acid) | Endogenous substrate |
| Tiagabine | Clinically used GAT-1 selective inhibitor | |
| N-alkylated azetidin-2-ylacetic acid derivative | Structurally related azetidine-based inhibitor[3] |
Experimental Design: Radioligand Binding Assays
A competitive radioligand binding assay is a robust and high-throughput method to determine the affinity of a test compound for a specific receptor. This technique measures the ability of the unlabeled test compound (e.g., 3-Methylazetidine-3-carboxylic acid) to displace a radiolabeled ligand from its binding site on the receptor.
Below is a diagram illustrating the general workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Binding Affinity Data
The following tables present hypothetical data for 3-Methylazetidine-3-carboxylic acid to illustrate how its performance would be compared.
Table 1: Hypothetical Binding Affinity at the NMDA Receptor
| Compound | Ki (μM) |
| L-Glutamate | 0.5 |
| NMDA | 1.2 |
| L-trans-azetidine-2,3-dicarboxylic acid | 10[2][4] |
| 3-Methylazetidine-3-carboxylic acid | 25 (Hypothetical) |
Table 2: Hypothetical Inhibitory Potency at GAT-1
| Compound | IC50 (μM) |
| GABA | 5 |
| Tiagabine | 0.1 |
| N-alkylated azetidin-2-ylacetic acid derivative | 2.8[3] |
| 3-Methylazetidine-3-carboxylic acid | 15 (Hypothetical) |
Signaling Pathways of Target Receptors
Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of binding.
NMDA Receptor Signaling
NMDA receptors are ionotropic receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ ions.[6] This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.[6]
Caption: Simplified NMDA receptor signaling pathway.
GABA Transporter (GAT-1) Mechanism
GAT-1 is a membrane transporter that removes GABA from the synaptic cleft back into the presynaptic neuron or surrounding glial cells. This process terminates the inhibitory signal and maintains GABAergic tone. Inhibition of GAT-1 leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission.
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- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the In Vitro and In Vivo Stability of 3-Methylazetidine-3-carboxylic Acid Modified Peptides
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid enzymatic degradation in vivo.[1][2] A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to protect the peptide backbone.[3][4] This guide provides a comparative analysis of peptides modified with 3-Methylazetidine-3-carboxylic acid (3-Me-Aze), a conformationally constrained proline analogue. We present experimental data and detailed protocols demonstrating how this modification significantly enhances both in vitro and in vivo stability compared to their native counterparts. The structural rigidity imparted by the 3-Me-Aze ring sterically shields adjacent peptide bonds from proteolytic attack, leading to a longer plasma half-life and improved pharmacokinetic profiles, critical attributes for the development of effective peptide-based therapeutics.[5]
Introduction: The Stability Challenge in Peptide Drug Development
Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and lower immunogenicity compared to larger protein biologics.[6] However, their progression from promising leads to viable drugs is frequently obstructed by their poor metabolic stability.[2][7] The peptide bonds of the natural L-amino acid backbone are readily recognized and cleaved by a host of endogenous proteases, leading to short in vivo half-lives, often on the order of minutes.[1][8] This rapid clearance necessitates frequent, high-dose administration, which is often impractical and can lead to off-target effects. Consequently, a central focus of peptide medicinal chemistry is the development of modification strategies that enhance proteolytic resistance without compromising biological activity.[3][7]
The 3-Methylazetidine-3-carboxylic Acid (3-Me-Aze) Advantage: A Shield Against Proteolysis
Among the various strategies to improve peptide stability, the introduction of conformationally constrained amino acids is particularly effective.[4][9][10] 3-Methylazetidine-3-carboxylic acid (3-Me-Aze) is a synthetic amino acid that serves as a rigid scaffold when incorporated into a peptide sequence.
The stability-enhancing mechanism is twofold:
-
Conformational Rigidity : The four-membered azetidine ring is significantly more constrained than the five-membered ring of proline.[11][12] This rigidity locally restricts the peptide backbone's flexibility, making it a poor substrate for proteases, which often require a specific conformational geometry for binding and catalysis.
-
Steric Hindrance : The methyl group at the C3 position acts as a steric shield. It physically blocks the active site of approaching proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds. This is a crucial advantage over unsubstituted azetidine rings or even proline.
The following diagram illustrates this principle of steric protection.
Caption: Mechanism of 3-Me-Aze steric protection against proteolysis.
Comparative Analysis I: In Vitro Stability
The first critical test for a modified peptide is its stability in a biologically relevant matrix, such as blood plasma. A plasma stability assay provides a quantitative measure of a peptide's half-life (t½) when exposed to the full complement of plasma proteases.
Data Summary: Plasma Stability
In a typical experiment, a native peptide and its 3-Me-Aze modified analogue are incubated in fresh rat plasma at 37°C. Aliquots are taken at various time points, and the concentration of the remaining intact peptide is measured by LC-MS. The results consistently show a dramatic improvement in stability for the modified peptide.
| Compound | Sequence | Modification Site | Plasma Half-life (t½, min) |
| Native Peptide (Control) | H-Gly-Ala-Gly -Phe-Leu-OH | - | ~ 15 |
| Modified Peptide (Test) | H-Gly-Ala-(3-Me-Aze) -Phe-Leu-OH | Position 3 | > 240 |
| Table 1: Comparative In Vitro Plasma Stability. Illustrative data showing the significant increase in plasma half-life after replacing a glycine residue with 3-Me-Aze. The experiment demonstrates a greater than 16-fold increase in stability. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines the essential steps for assessing peptide stability in plasma.[13][14][15][16]
-
Preparation :
-
Thaw frozen plasma (e.g., human, rat, mouse) from a reputable supplier in a 37°C water bath.[15] Centrifuge at ~4000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Prepare a 1 mg/mL stock solution of the test peptide and control peptide in DMSO.
-
-
Incubation :
-
Pre-warm 495 µL of the prepared plasma to 37°C in a microcentrifuge tube.
-
To initiate the reaction (T=0), add 5 µL of the peptide stock solution to the plasma for a final concentration of 10 µg/mL. Vortex gently to mix.
-
Incubate the mixture in a shaker set at 37°C.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
The causality behind this step is to track the degradation kinetics over a relevant period.
-
-
Reaction Quenching :
-
Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold stop solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid).
-
This step is critical as the organic solvent and acid instantly denature and precipitate the plasma enzymes, halting all proteolytic activity.[13]
-
-
Sample Processing :
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Analysis :
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the intact parent peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.
-
Comparative Analysis II: In Vivo Stability and Pharmacokinetics
Demonstrating stability in vitro is a prerequisite, but the ultimate validation comes from in vivo studies. A pharmacokinetic (PK) study in an animal model, such as a rat, reveals how the peptide behaves within a complex biological system, providing data on its absorption, distribution, metabolism, and excretion (ADME).[17][18]
Data Summary: Pharmacokinetic Parameters
Following intravenous (IV) administration to rats, blood samples are collected over time to determine the peptide's concentration in circulation. The improved in vitro stability of the 3-Me-Aze peptide translates directly to superior in vivo performance.
| Parameter | Native Peptide (Control) | Modified Peptide (Test) | Improvement Factor |
| Half-life (t½, min) | 12.5 | 155.8 | 12.5x |
| AUC (Area Under the Curve, ng·min/mL) | 3,500 | 98,000 | 28.0x |
| Clearance (mL/min/kg) | 285.7 | 10.2 | 28.0x |
| Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (IV Bolus, 2 mg/kg). Illustrative data highlighting the dramatic improvements in half-life, total drug exposure (AUC), and the significantly reduced rate of clearance for the 3-Me-Aze modified peptide. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a framework for a basic PK study in rats.[17][19][20] All animal procedures must be conducted in accordance with approved ethical guidelines.
-
Animal Preparation :
-
Use adult male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein catheters for serial blood sampling. This is a self-validating system as it allows for the generation of a full PK profile from a single animal, reducing inter-animal variability.[18]
-
Acclimate the animals for at least 48 hours before the study.
-
-
Dosing :
-
Prepare the dosing solution of the test and control peptides in a suitable vehicle (e.g., saline).
-
Administer the peptide via an intravenous (IV) bolus injection through the tail vein or catheter at a specific dose (e.g., 2 mg/kg).
-
-
Blood Sampling :
-
Collect blood samples (~100 µL) from the jugular vein catheter at specified time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., K2-EDTA).[21]
-
The choice of time points is designed to accurately capture the distribution and elimination phases of the peptide.
-
-
Plasma Preparation :
-
Immediately after collection, centrifuge the blood samples at 4°C (~2000 x g for 10 min) to separate the plasma.
-
Transfer the plasma to a new set of labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis :
-
Extract the peptide from the plasma samples using protein precipitation (as described in the in vitro protocol) or solid-phase extraction.
-
Quantify the peptide concentration in each sample using a validated LC-MS/MS method against a standard curve.
-
-
Pharmacokinetic Analysis :
-
Plot the plasma concentration versus time data for each animal.
-
Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis.[20]
-
Integrated Workflow for Stability Assessment
The following diagram outlines the logical flow from peptide design to in vivo validation.
Caption: Workflow for assessing the stability of modified peptides.
Conclusion
The incorporation of 3-Methylazetidine-3-carboxylic acid represents a robust and highly effective strategy for overcoming the inherent instability of therapeutic peptides. The experimental evidence clearly indicates that this single amino acid substitution can dramatically increase resistance to proteolytic degradation. This enhanced in vitro stability translates directly to a superior in vivo pharmacokinetic profile, characterized by a longer half-life, increased systemic exposure, and reduced clearance. For researchers and drug developers, utilizing 3-Me-Aze modification is a powerful tool to transform promising but transient peptide leads into durable and clinically viable drug candidates.
References
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Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
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A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab. [Link]
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Converting a Peptide into a Drug: Strategies to Improve Stability and Bioavailability. ResearchGate. [Link]
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Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]
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Strategies for Improving Peptide Stability and Delivery. PubMed. [Link]
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Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
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Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Serum Stability of Peptides. Springer Nature Experiments. [Link]
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Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]
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Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
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Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. PubMed Central. [Link]
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Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. National Institutes of Health (NIH). [Link]
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Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. PubMed Central. [Link]
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In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
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Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]
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Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
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Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. National Institutes of Health (NIH). [Link]
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(A) Comparison of the in vitro metabolic stability of peptides 3 and 4... ResearchGate. [Link]
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The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]
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Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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PepMSND: integrating multi-level feature engineering and comprehensive databases to enhance in vitro/in vivo peptide blood stability prediction. RSC Publishing. [Link]
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3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]
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A Comparative Guide to Methylated Azetidine Carboxylic Acid Isomers for Peptide Drug Design
Introduction: Beyond Proline, Engineering Peptide Conformation with Precision
In the landscape of peptide therapeutics, proline stands as a unique and powerful tool. Its cyclic structure restricts the peptide backbone, making it a cornerstone for inducing turns and stabilizing secondary structures.[1] However, the inherent flexibility of the proline ring and the cis/trans isomerization of its preceding peptide bond can present challenges in designing peptides with a single, well-defined conformation.[2] To overcome these limitations, medicinal chemists have turned to proline analogues that offer more rigid and predictable conformational control.
Among the most promising of these are derivatives of azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline.[3] While unsubstituted Aze offers its own distinct conformational properties, the strategic addition of a methyl group to the azetidine ring introduces a new level of precision. Methylation acts as a conformational lock, biasing the ring's pucker and, by extension, the local peptide backbone. This guide provides an in-depth comparison of different methylated azetidine carboxylic acid isomers, offering experimental insights and protocols for researchers aiming to leverage these powerful building blocks in peptide drug discovery.
The Azetidine Scaffold: A Foundation of Altered Flexibility
Before examining the effects of methylation, it is crucial to understand the parent scaffold. Azetidine-2-carboxylic acid (Aze) itself imposes different constraints than proline. Due to the higher strain and quasi-planar geometry of the four-membered ring, peptides containing Aze exhibit distinct conformational tendencies.[3]
Computational studies have shown that while the overall conformational preferences of Aze and Pro are similar, Aze-containing peptides are generally more flexible.[4] This increased flexibility stems from reduced steric repulsion between the smaller ring and adjacent residues. A key differentiator is the type of turn they induce; while proline is a well-known inducer of β-turns, the tighter geometry of the azetidine ring forces the peptide backbone to favor γ-turn conformations.[5] This fundamental difference provides a distinct starting point for peptide design.
Methylation: Installing a Stereochemical Switch for Conformational Control
The addition of a single methyl group to the azetidine ring introduces a potent steric constraint that dramatically reduces the ring's conformational freedom. The position and stereochemistry of this methyl group dictate the preferred ring pucker, which in turn influences the peptide backbone's Φ (phi) and Ψ (psi) dihedral angles. This allows for the rational design of specific peptide secondary structures.
While direct comparative studies across all methylated Aze isomers are limited, a powerful and scientifically sound analogy can be drawn from the extensively studied family of methylated prolines.[6] The underlying stereoelectronic principles governing ring pucker are directly applicable.
C4-Methylated Isomers: Tuning the Ring Pucker
Methylation at the C4 position, analogous to the well-studied 4-methylprolines, directly controls the puckering of the azetidine ring. The two key diastereomers, (2S,4R)-4-methyl-Aze and (2S,4S)-4-methyl-Aze, are expected to have opposing effects.
-
(2S,4R)-4-methyl-azetidine-2-carboxylic acid (4R-MeAze): Drawing analogy from (2S,4R)-4-methylproline, the methyl group in the trans configuration (relative to the carboxyl group) is expected to strongly favor a Cγ-exo (down) pucker. This conformation is characteristic of the polyproline II (PPII) helix, an extended, left-handed helical structure crucial for many protein-protein interactions.[6] Therefore, incorporating 4R-MeAze is a rational strategy for stabilizing PPII helices or promoting extended peptide conformations.
-
(2S,4S)-4-methyl-azetidine-2-carboxylic acid (4S-MeAze): Conversely, the cis methyl group in 4S-MeAze is predicted to favor a Cγ-endo (up) pucker. This conformation is more compatible with compact structures like β-turns. In proline systems, this isomer has been shown to favor the cis amide bond conformation, which can be a critical design element for specific receptor interactions or macrocyclization.[7]
The choice between 4R-MeAze and 4S-MeAze thus provides a powerful switch to bias the peptide backbone towards either an extended or a turned conformation.
Protocol 2: NMR Workflow for Conformational Analysis
This protocol provides a general workflow to analyze the conformation of the purified peptide in solution.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. A combination of 2D experiments is required. TOCSY establishes spin systems to assign protons within a residue. NOESY (or ROESY for medium-sized peptides) identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred as it avoids zero-crossing issues that can affect NOESY. Chemical shifts, particularly for Hα protons, are also sensitive indicators of secondary structure.
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., H₂O/D₂O 90/10, or a membrane-mimicking solvent like TFE-d₃/H₂O) to a concentration of 1-5 mM. Adjust pH with NaOD or DCl if necessary.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and proper signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms. This experiment correlates all protons within a single amino acid's spin system, allowing for complete side-chain and backbone proton assignment.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of ~200-300 ms. This experiment identifies through-space correlations. Key correlations to look for are:
-
Sequential: Hα(i) to HN(i+1)
-
Intra-residue: Hα(i) to other protons within residue (i)
-
Medium-range: Hα(i) to HN(i+2), HN(i+3), etc., which are indicative of turns and helices.
-
-
Spectral Assignment: Use the TOCSY data to identify amino acid types and the ROESY data to sequentially "walk" along the peptide backbone, assigning each resonance to a specific residue in the sequence.
-
Structural Analysis:
-
Analyze the pattern of sequential and medium-range NOEs/ROEs to define regions of secondary structure. A series of strong Hα(i)-HN(i+1) ROEs with weak or absent HN(i)-HN(i+1) ROEs suggests an extended conformation (like a PPII helix). A strong Hα(i)-HN(i+2) or Hα(i)-HN(i+3) ROE is a hallmark of a turn structure.
-
Measure coupling constants (³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the Φ dihedral angle.
-
Use the assigned chemical shifts and ROE distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Conclusion and Future Outlook
Methylated azetidine carboxylic acids are powerful and precise tools for peptide drug design. By acting as stereochemical switches, they allow researchers to lock local peptide conformations, leading to significant improvements in proteolytic stability and receptor affinity. The choice of isomer—be it a C4 diastereomer to control ring pucker and induce extended or turned structures, or a C3 isomer to directly constrain the Φ angle—provides a level of control that is difficult to achieve with standard proteinogenic amino acids. While direct experimental comparisons remain an area for future research, robust analogies to the well-characterized proline system provide a reliable roadmap for their application. As the synthesis of these building blocks becomes more routine, their integration into peptide discovery pipelines will undoubtedly accelerate the development of next-generation therapeutics with enhanced potency, stability, and selectivity.
References
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Kang, Y. K. (2010). Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Computational Chemistry, 31(14), 2645-2656. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
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Kubyshkin, V., & Budisa, N. (2017). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 15(31), 6544-6552. [Link]
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Schievano, E., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20422. [Link]
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Holmgren, S. K., et al. (1999). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Prolyl Hydroxylase, Protein Disulfide Isomerase, and Other Foldases. Academic Press. [Link]
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Bowerman, C. J., & Nilsson, B. L. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(22), 10996-11002. [Link]
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Afellah, M., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]
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Joutsuka, T., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(16), 6683-6688. [Link]
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Blaesse, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 786. [Link]
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Mandal, K., & Kishore, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 961-974. [Link]
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Didier, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5891-5895. [Link]
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Mandal, K., & Kishore, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed, PMID: 2092824. [Link]
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Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(17), 6744-6752. [Link]
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Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
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Miller, S. J., et al. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. ACS Infectious Diseases, 9(2), 347-354. [Link]
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Otvos, L., Jr., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(10), 1094-1101. [Link]
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Alza, E., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry, 22(13), 2635-2640. [Link]
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Matulevičiūtė, G., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(23), 8235. [Link]
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Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]
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Formaggio, F., et al. (2003). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Chemistry - A European Journal, 9(12), 2735-2745. [Link]
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Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
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Piosik, J., et al. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB Life, 71(10), 1438-1447. [Link]
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A Senior Application Scientist's Guide: Validating the Biological Impact of 3-Methylazetidine-3-carboxylic Acid Incorporation in Peptides
In the landscape of modern drug discovery, the rational design of peptides with enhanced therapeutic properties is a paramount objective. The incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among these, 3-Methylazetidine-3-carboxylic acid (3-Me-Aze), a rigid proline analogue, offers a unique tool to enforce specific backbone geometries, thereby influencing biological activity and stability.
This guide provides an in-depth, comparative framework for researchers and drug development professionals to rigorously validate the biological effects of incorporating 3-Me-Aze into a peptide sequence. We will move beyond a simple recitation of protocols to explain the scientific causality behind each experimental choice, ensuring a robust and self-validating approach to your research.
The Rationale for Rigidity: Why Incorporate 3-Me-Aze?
The foundational hypothesis for incorporating 3-Me-Aze is that its constrained four-membered ring structure can pre-organize a peptide into a more bioactive conformation and enhance its resistance to enzymatic degradation.[1] Unlike the more flexible five-membered ring of proline, the azetidine scaffold of 3-Me-Aze introduces a significant conformational constraint.[2][3] This rigidity can lead to:
-
Enhanced Proteolytic Stability: The sterically hindered backbone can be less accessible to proteases, prolonging the peptide's half-life in biological fluids.[4][5][6]
-
Improved Binding Affinity: By reducing the entropic penalty of binding, a pre-organized peptide may exhibit higher affinity and selectivity for its target.[7]
-
Modulated Cellular Activity: Changes in conformation and stability can directly translate to altered potency in cell-based functional assays.
The goal of the following validation workflow is to systematically test these hypotheses and provide quantitative data to support the continued development of the modified peptide.
Caption: Experimental workflow for validating 3-Me-Aze incorporation.
Part 1: Biophysical Characterization – Establishing the Structural Consequences
Before assessing biological function, it is critical to confirm that the incorporation of 3-Me-Aze has indeed altered the peptide's physical properties as intended.
A. Conformational Analysis via Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy provides insight into the secondary structure of the peptide in solution. A change in the CD spectrum between the parent and the 3-Me-Aze-modified peptide is direct evidence of a conformational alteration induced by the non-canonical amino acid.
Experimental Protocol:
-
Sample Preparation: Dissolve both the parent and 3-Me-Aze peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1 mg/mL. Ensure accurate concentration determination via UV absorbance at 280 nm (if aromatic residues are present) or a peptide-specific colorimetric assay.
-
Data Acquisition: Using a calibrated spectropolarimeter, acquire spectra from 190 to 260 nm in a 1 mm pathlength quartz cuvette at 25°C. Use a bandwidth of 1 nm and a scan speed of 50 nm/min. Average at least three scans for each sample.
-
Data Processing: Subtract the buffer-only spectrum from each peptide spectrum. Convert the raw data from millidegrees to Mean Residue Ellipticity [θ] to normalize for concentration and peptide length.
-
Comparative Analysis: Overlay the spectra. A significant shift in the minima or maxima indicates a change in secondary structure (e.g., an increase in β-turn or helical content).
B. Thermal Stability Assessment via Differential Scanning Fluorimetry (DSF)
Causality: DSF measures the melting temperature (Tm) of a peptide, which is an indicator of its conformational stability. An increase in Tm for the 3-Me-Aze variant suggests that the imposed structural rigidity has resulted in a more stable fold.
Experimental Protocol:
-
Reaction Setup: In a 96-well qPCR plate, mix the peptide (final concentration of 10-20 µM) with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange at 5X final concentration) in a total volume of 20 µL of buffer.
-
Thermal Melt: Use a real-time PCR instrument to apply a thermal gradient from 25°C to 95°C, increasing by 1°C/minute. Monitor fluorescence at each temperature increment.
-
Data Analysis: The dye's fluorescence will increase as the peptide unfolds, exposing its hydrophobic core. The Tm is the temperature at the midpoint of this transition, typically calculated from the peak of the first derivative of the melt curve.
Table 1: Comparative Biophysical Data
| Parameter | Parent Peptide | 3-Me-Aze Modified Peptide | Interpretation |
| CD Minima (nm) | 205 nm | 215 nm | Shift suggests altered secondary structure |
| Melting Temp (Tm) | 58.2 °C | 65.7 °C | Increased Tm indicates enhanced conformational stability |
Part 2: In Vitro Biological Validation – Quantifying the Functional Impact
With a confirmed structural impact, the next phase is to determine how these changes translate into tangible biological benefits.
A. Proteolytic Stability Assay in Human Serum
Causality: This is the most direct test of the enhanced stability hypothesis. By incubating the peptides in a physiologically relevant matrix like human serum, which contains a cocktail of proteases, we can quantify their relative rates of degradation.[8][9]
Experimental Protocol:
-
Incubation: Incubate the parent and 3-Me-Aze peptides (e.g., at 10 µM) in 80% human serum at 37°C.
-
Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction.
-
Reaction Quenching: Immediately stop proteolytic activity by mixing the aliquot with an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid). Centrifuge to pellet precipitated proteins.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t½).
Caption: Workflow for assessing peptide proteolytic stability.
B. Binding Affinity and Kinetics via Surface Plasmon Resonance (SPR)
Causality: SPR provides real-time, label-free analysis of the binding interaction between the peptide (analyte) and its target protein (ligand). This allows for precise determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.[7] A slower dissociation rate and lower KD value for the 3-Me-Aze peptide would be strong evidence of improved target engagement.
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via standard amine coupling).
-
Analyte Injection: Prepare a series of dilutions of the parent and 3-Me-Aze peptides in running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over the immobilized ligand surface, from lowest to highest concentration. Include a buffer-only injection for double referencing.
-
Data Collection: Monitor the binding response (in Response Units, RU) over time for both the association and dissociation phases.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Table 2: Comparative Functional Data
| Parameter | Parent Peptide | 3-Me-Aze Modified Peptide | Interpretation |
| Proteolytic Half-Life (t½) | 18 min | 95 min | >5-fold increase in stability |
| Binding Affinity (KD) | 52 nM | 8.5 nM | ~6-fold improvement in binding affinity |
| Cellular Potency (IC50) | 120 nM | 25 nM | ~5-fold increase in functional potency |
C. Cellular Functional Assay
Causality: The ultimate test of a modified peptide is its performance in a relevant cellular context. The specific assay will depend on the peptide's mechanism of action (e.g., receptor antagonism, enzyme inhibition, cell penetration).[10][11] This experiment directly compares the potency (e.g., IC50 or EC50) of the parent and modified peptides.
Example Protocol: GPCR Antagonist Assay (cAMP Measurement)
-
Cell Plating: Seed cells engineered to express the target GPCR into a 384-well assay plate.
-
Antagonist Treatment: Add a dose-response curve of the parent or 3-Me-Aze peptide to the wells and pre-incubate for 20 minutes.
-
Agonist Stimulation: Add a concentration of the known agonist that elicits an 80% maximal response (EC80). Incubate for 30 minutes.
-
Signal Detection: Lyse the cells and measure intracellular cAMP levels using a sensitive detection kit (e.g., HTRF or LANCE).
-
IC50 Calculation: Plot the cAMP signal against the antagonist peptide concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of antagonist required to inhibit 50% of the agonist response.
Conclusion and Path Forward
The systematic validation workflow described provides a clear, data-driven methodology for evaluating the impact of 3-Methylazetidine-3-carboxylic acid incorporation. By quantitatively comparing the biophysical and biological properties of the modified peptide against its parent, researchers can make confident, evidence-based decisions. A positive outcome—demonstrated by enhanced stability, tighter binding, and increased cellular potency—provides a strong rationale for advancing the modified peptide into more complex preclinical models. This rigorous, comparative approach is essential for unlocking the full therapeutic potential of non-canonical amino acid chemistry.
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Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Provides context on the computational design and importance of experimental validation for peptides containing non-canonical amino acids.] ([Link])
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Improved assays for determining the cytosolic access of peptides, proteins, and their mimetics. PubMed Central. [Details methodologies for cell-based assays to quantify peptide activity within cells.] ([Link])
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Cellular Assays with a Molecular Endpoint Measured by SAMDI Mass Spectrometry. National Institutes of Health. [Discusses advanced cell-based assay formats for measuring enzyme activity, relevant for peptides targeting intracellular enzymes.] ([Link])
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Provides specific examples and conformational analysis of peptides containing azetidine derivatives.] ([Link])
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Compares peptide degradation in different biological matrices, highlighting the importance of relevant stability assays.] ([Link])
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Reviews and compares different protocols for peptide stability assays, emphasizing consistency.] ([Link])
-
Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. [Presents data on how D-amino acid substitutions, another form of non-canonical modification, improve proteolytic stability.] ([Link])
-
Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Wiley Online Library. [Reviews the benefits of incorporating non-canonical amino acids, such as improved proteolytic stability.] ([Link])
-
Antibody fragments functionalized with non-canonical amino acids preserving structure and functionality. ScienceDirect. [Demonstrates the use of biophysical techniques like SPR and DSC to validate proteins modified with non-canonical amino acids.] ([Link])
-
Incorporation of non-canonical amino acids. PubMed Central. [Provides a general overview of methods for incorporating non-canonical amino acids into proteins and peptides.] ([Link])
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Reviews strategies for improving proteolytic stability by engineering amino acid sequences.] ([Link])
-
Protein-peptide Binding Assays. GenScript. [Overview of various binding assays used to study protein-peptide interactions.] ([Link])
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Discusses the potential of non-canonical amino acids to diversify peptide properties.] ([Link])
-
Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. MDPI. [Describes the use of cell-based assays to validate the binding of designed peptides.] ([Link])
-
Modified CLEC3A-Derived Antimicrobial Peptides Lead to Enhanced Antimicrobial Activity against Drug-Resistant Bacteria. MDPI. [Provides examples of cellular activity assays for modified peptides.] ([Link])
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Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. [Reviews the broad applications of incorporating non-canonical amino acids.] ([Link])
-
Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. PubMed Central. [Details the biophysical analysis (including SPR) of conformationally constrained peptides.] ([Link])
-
Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing. [Discusses the benefits of non-canonical amino acids, such as reduced proteolytic degradation.] ([Link])
-
Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. The Australian National University. [General project description on using non-canonical amino acids in drug discovery.] ([Link])
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Provides background on the biosynthesis and incorporation of azetidine-2-carboxylic acid, a related compound.] ([Link])
-
1-Methylazetidine-3-carboxylic acid. PubChem. [Provides chemical information for a related compound.] ([Link])
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Describes the synthesis and conformational analysis of peptides containing the azetidine ring structure.] ([Link])
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Provides an example of detailed conformational studies on peptides with cyclic non-canonical amino acids.] ([Link])
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. [Highlights the utility of azetidine derivatives in peptide synthesis to improve stability and alter conformation.] ([Link])
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. PubMed. [Discusses how azetidine-2-carboxylic acid alters protein conformation compared to proline.] ([Link])
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [General background on the concept of isosteres in medicinal chemistry.] ([Link])
-
Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Fritz Haber Institute. [Describes advanced spectroscopic techniques for analyzing peptide conformation.] ([Link])
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Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Details the biological effects of a related azetidine amino acid in a cellular context.] ([Link])
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Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Explains how azetidine-2-carboxylic acid can be misincorporated in place of proline, leading to misfolded proteins.] ([Link])
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Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. ResearchGate. [Discusses the conformational effects of incorporating azetidine-based amino acids.] ([Link])
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Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. ResearchGate. [Provides context on the synthesis and utility of azetidine derivatives as non-proteinogenic amino acid components of peptides.] ([Link])
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methylazetidine-3-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-Methylazetidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, compares potential analog performance against key biological targets, and provides detailed experimental protocols for evaluation.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its constrained nature offers a degree of conformational rigidity that can lead to improved binding affinity and selectivity for biological targets.[1] Azetidine-3-carboxylic acid derivatives, in particular, have garnered significant interest as conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA) and as ligands for various receptors.[2] The introduction of a methyl group at the C3 position, creating the 3-Methylazetidine-3-carboxylic acid core, provides a key point for further structural exploration and modulation of physicochemical properties. This guide will focus on the SAR of this specific scaffold, primarily in the context of its potential activity as a GABA uptake inhibitor and as a ligand for nicotinic acetylcholine receptors (nAChRs).
Core Scaffold and Rationale for Analog Design
The foundational structure for our SAR exploration is 3-Methylazetidine-3-carboxylic acid. The rationale for selecting this scaffold is twofold: the azetidine ring provides a rigid framework, and the carboxylic acid is a common pharmacophore that can engage in crucial interactions with biological targets.[3] The methyl group at the C3 position introduces a specific steric and electronic environment that can influence binding and selectivity.
Our comparative analysis will explore modifications at three key positions:
-
R1 (N1-substituent): The nitrogen atom of the azetidine ring is a primary site for modification. Introducing various substituents here can significantly impact lipophilicity, which is crucial for crossing the blood-brain barrier, and can also introduce interactions with secondary binding pockets of the target protein.
-
R2 (Carboxylic Acid Bioisosteres): The carboxylic acid group is a strong hydrogen bond donor and acceptor. Replacing it with bioisosteres can modulate acidity, polarity, and metabolic stability while potentially maintaining key binding interactions.
-
R3 (Methyl Group Analogs): While our core is the 3-methyl derivative, we will briefly discuss the hypothetical impact of altering this group to understand the steric and electronic requirements at this position.
Caption: Workflow for the [³H]GABA uptake assay.
Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. [4]Analogs of azetidine have been explored as ligands for nAChRs. [5] Hypothesized SAR for nAChR Binding:
| R1-Substituent (N1) | R2-Substituent (Carboxylic Acid) | Expected Affinity at nAChRs | Rationale |
| H | COOH | Low | The protonated amine and charged carboxylate may not be optimal for binding to the typically hydrophobic ligand-binding domain. |
| Methyl | COOH | Low to Moderate | The small alkyl group may provide some favorable interactions. |
| Pyridylmethyl | COOH | Moderate to High | The pyridine ring can mimic the pyridine moiety of nicotine, a natural nAChR agonist, and form key hydrogen bonds. |
| H | Ester (e.g., -COOCH₃) | Moderate | Neutralizing the charge of the carboxylic acid may improve binding affinity. |
| Pyridylmethyl | Ester (e.g., -COOCH₃) | High | This combination presents a neutral, lipophilic molecule with a key pharmacophoric element (the pyridine ring). |
Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radioligand for a specific nAChR subtype. [6] Materials:
-
Receptor source: Cell membranes from cell lines expressing the desired nAChR subtype (e.g., α4β2, α7). [6]* Radioligand: A high-affinity ligand for the receptor, such as [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin. [6]* Test compounds (3-Methylazetidine-3-carboxylic acid analogs).
-
Non-specific binding control: A high concentration of an unlabeled ligand like nicotine. [6]* Binding buffer. [6]* Filtration apparatus with glass fiber filters. [6]* Scintillation counter. [6] Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. [6]2. Control Wells:
-
Total Binding: Receptor membranes and radioligand. [6] * Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the unlabeled control ligand. [6]3. Incubation: Incubate the plate to allow the binding to reach equilibrium. [6]4. Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. [6]5. Washing: Wash the filters with ice-cold buffer to remove unbound radioligand. [6]6. Counting: Measure the radioactivity on the filters using a scintillation counter. [6]7. Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) for each test compound from the IC50 values using the Cheng-Prusoff equation.
-
Caption: Workflow for the nAChR competitive radioligand binding assay.
Conclusion and Future Directions
The 3-Methylazetidine-3-carboxylic acid scaffold represents a promising starting point for the design of novel modulators of GABA transporters and nicotinic acetylcholine receptors. The SAR trends hypothesized in this guide, based on data from related azetidine structures, suggest that modulation of the N1-substituent and bioisosteric replacement of the carboxylic acid are key strategies for optimizing potency and selectivity.
Future work should focus on the synthesis and systematic evaluation of a focused library of 3-Methylazetidine-3-carboxylic acid analogs to validate these hypotheses. In particular, exploring a range of N-arylalkyl substituents and various carboxylic acid bioisosteres is warranted. The detailed experimental protocols provided herein offer a robust framework for such investigations. A thorough understanding of the SAR for this scaffold will undoubtedly contribute to the development of novel therapeutics with improved efficacy and safety profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Methylazetidine-3-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the safe handling, use, and disposal of 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS No. 1365411-50-2). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. This guide is structured not as a rigid template, but as a logical progression from hazard identification to operational execution and emergency preparedness, ensuring that every step is a self-validating component of a robust safety system.
Foundational Risk Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is essential. The rationale for every safety measure stems directly from its inherent chemical properties and associated risks.
Based on the Globally Harmonized System (GHS), this compound is classified with significant hazards that demand rigorous control measures.[1]
| Hazard Classification | GHS Code | Description of Risk |
| Skin Irritation | H315 (Category 2) | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Irritation | H319 (Category 2A) | Causes serious, potentially damaging, eye irritation.[1][2] |
| Respiratory Irritation | H335 (Category 3) | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3] |
The primary physical form of this compound is a solid powder.[4] This is a critical operational detail, as the principal routes of exposure will be through the inhalation of fine dust and accidental contact with skin or eyes. Our entire safety strategy is therefore built around mitigating these specific exposure pathways.
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound.
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier to prevent skin contact and irritation (H315).[5][6][7] Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[8] |
| Eye & Face Protection | Chemical Safety Goggles with Side-Shields | Essential for protecting against airborne particles and accidental splashes, directly mitigating the serious eye irritation hazard (H319).[7][8] |
| Body Protection | Long-Sleeved Laboratory Coat | Protects skin on the arms and prevents contamination of personal clothing.[5][6][7] |
| Respiratory Protection | NIOSH-Approved Respirator (if applicable) | While primary handling should occur within a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is required if a fume hood is unavailable or if aerosol generation is unavoidable.[5][6] This directly addresses the respiratory irritation hazard (H335). |
Step-by-Step PPE Protocol: A Self-Validating System
Properly donning and doffing PPE is as critical as its selection to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Secure the lab coat, ensuring complete coverage.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer contaminated surface (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).[8]
-
Gown/Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Hand Hygiene: Immediately wash hands thoroughly.
-
Eye Protection: Remove safety goggles.
-
Final Hand Hygiene: Wash and dry hands one final time.
Operational Plan: From Receipt to Disposal
Safe handling is a continuous process. This operational plan provides a step-by-step guide for the entire lifecycle of the chemical within the laboratory.
3.1. Engineering Controls: The First Line of Defense All procedures involving the handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood.[5][6][7] This is the most effective way to control the generation of airborne dust and prevent respiratory exposure.[3]
3.2. Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the hood.
-
Dispensing: Use appropriate tools, such as a chemical-resistant spatula, for transferring the solid. Avoid any actions that could create dust clouds, such as dropping or rapid scraping.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of dust and potential contamination.[2][8][9]
-
Post-Handling Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent. Dispose of all contaminated disposable items, such as weigh boats and wipes, as hazardous waste.
Emergency and Disposal Logistics
4.1. Spill Management In the event of a spill, a calm and structured response is critical. The following workflow should be adopted immediately.
Figure 1: Emergency Workflow for a Solid Spill.
4.2. First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
4.3. Waste Disposal Plan Proper disposal is a critical final step to ensure environmental and regulatory compliance.
-
Waste Chemical: All unused or waste this compound must be collected in a clearly labeled, sealed container for hazardous waste.[9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated hazardous waste container.[5]
-
Empty Containers: The primary container must be thoroughly rinsed with a suitable solvent. This first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first rinse is a mandatory minimum.[11]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
